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  • Product: 6-(Hydroxymethyl)-2-methylpyridin-3-ol
  • CAS: 4811-16-9

Core Science & Biosynthesis

Foundational

6-(Hydroxymethyl)-2-methylpyridin-3-ol CAS 4811-16-9

An In-depth Technical Guide to 6-(Hydroxymethyl)-2-methylpyridin-3-ol (CAS 4811-16-9): Synthesis, Characterization, and Applications Abstract This technical guide provides a comprehensive overview of 6-(Hydroxymethyl)-2-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-(Hydroxymethyl)-2-methylpyridin-3-ol (CAS 4811-16-9): Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-(Hydroxymethyl)-2-methylpyridin-3-ol (CAS 4811-16-9), a heterocyclic compound of significant interest to researchers in organic synthesis and drug discovery. The document delineates the molecule's physicochemical properties, provides detailed protocols for its synthesis and purification, and outlines robust analytical methodologies for its characterization. A central focus is placed on its structural relationship to Vitamin B6, exploring its potential role as a key synthetic intermediate and a versatile building block for creating more complex, biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Introduction: The Pyridine Scaffold in Modern Chemistry

The pyridine ring is a foundational structural motif in a vast array of biologically active compounds, including numerous vitamins, coenzymes, and approved pharmaceutical agents.[1] The nitrogen atom within the heterocycle imparts unique electronic properties, enabling it to act as a hydrogen bond acceptor and participate in crucial dipole-dipole interactions for molecular recognition at biological targets.[1] This versatility allows for extensive functionalization, enabling chemists to fine-tune a molecule's steric and electronic profile to optimize pharmacological activity, selectivity, and pharmacokinetics.[1]

6-(Hydroxymethyl)-2-methylpyridin-3-ol emerges as a particularly valuable derivative within this class. Its structure, featuring both a phenolic hydroxyl group and a primary hydroxymethyl group, presents two distinct and reactive handles for subsequent chemical transformations. Critically, it is a structural analog of pyridoxine (a form of Vitamin B6), positioning it as a compound of interest for studies related to Vitamin B6 metabolism and as a precursor for novel therapeutic agents.[2] This guide serves to consolidate the technical knowledge required to effectively synthesize, characterize, and utilize this versatile chemical intermediate.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application in research and development.

PropertyValueSource
CAS Number 4811-16-9[3][4]
Molecular Formula C₇H₉NO₂[3]
Molecular Weight 139.15 g/mol [3]
IUPAC Name 6-(Hydroxymethyl)-2-methylpyridin-3-olN/A
Synonyms 3-Hydroxy-6-hydroxymethyl-2-methylpyridine[5]
Spectroscopic and Analytical Profile

Characterization relies on a suite of analytical techniques to confirm identity, purity, and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, a singlet for the hydroxymethyl protons, and broad singlets for the two hydroxyl protons. The ¹³C NMR would correspondingly show seven distinct carbon signals.

  • Mass Spectrometry (MS) : MS is used to confirm the molecular weight. Under standard electron impact (EI) ionization, a molecular ion peak (M⁺) at m/z = 139.15 would be expected, along with characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic broad absorption bands in the 3200-3400 cm⁻¹ region, corresponding to the O-H stretching of the hydroxyl groups. Aromatic C-H and C=C/C=N stretching vibrations would also be present.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for assessing purity. A reverse-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient with a UV detector set to the compound's λmax is a standard approach for achieving excellent separation and quantification.

Quality Control Protocol: Purity Assessment by HPLC

This protocol provides a self-validating system for determining the purity of synthesized 6-(Hydroxymethyl)-2-methylpyridin-3-ol.

Objective: To quantify the purity of the target compound and identify any potential impurities.

Methodology:

  • Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of 6-(Hydroxymethyl)-2-methylpyridin-3-ol and dissolve it in 10 mL of a 50:50 water/methanol diluent to create a 1 mg/mL stock solution. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Prepare a sample solution at the same concentration (1 mg/mL) using the synthesized material.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 275 nm.

  • Analysis: Inject the standards and the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Causality: The C18 column provides excellent retention for moderately polar aromatic compounds. The acidic mobile phase ensures the phenolic hydroxyl group remains protonated, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure that any impurities with significantly different polarities are eluted and detected.

Synthesis and Purification

The most direct and reported method for synthesizing 6-(Hydroxymethyl)-2-methylpyridin-3-ol is through the hydroxymethylation of a substituted pyridine precursor.

Core Synthetic Pathway: Hydroxymethylation of 3-Hydroxy-2-methylpyridine

This procedure is adapted from established chemical literature for its reliability and straightforward execution.[5]

Reaction: 3-hydroxy-2-methylpyridine + Formaldehyde → 6-(Hydroxymethyl)-2-methylpyridin-3-ol

Causality: The reaction is an electrophilic aromatic substitution. The hydroxyl group at the 3-position is an activating group, increasing the electron density of the pyridine ring, particularly at the ortho and para positions. Under basic conditions (NaOH), the phenolic proton is removed, further enhancing the ring's nucleophilicity and directing the electrophilic attack of formaldehyde to the 6-position.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 3-Hydroxy-2-methylpyridine conditions 10% NaOH (aq.) Reflux, 2 hours reactant1->conditions reactant2 Formalin (40% aq.) reactant2->conditions product 6-(Hydroxymethyl)-2-methylpyridin-3-ol conditions->product

Synthesis Workflow Diagram.

Detailed Experimental Protocol:

  • Vessel Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 27.2 g (0.25 mol) of 3-hydroxy-2-methylpyridine with 100 mL of 10% aqueous sodium hydroxide and 75 mL of water.[5]

  • Reagent Addition: To the stirring mixture, add 22.5 mL (0.25 mol) of a 40% aqueous formaldehyde solution (formalin).[5]

  • Reaction: Heat the mixture to reflux and maintain this temperature for two hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, carefully neutralize it with hydrochloric acid. The crude product may precipitate upon neutralization.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

Purification Protocol: Recrystallization

Objective: To remove unreacted starting materials and side products to achieve high purity.

  • Solvent Selection: Choose an appropriate solvent system. A mixture of ethanol and water or isopropanol is often effective for pyridine derivatives. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Biochemical Context and Potential Applications

The utility of 6-(Hydroxymethyl)-2-methylpyridin-3-ol is primarily as a versatile intermediate, with its structural similarity to Vitamin B6 being a key area of interest.

The Vitamin B6 Connection

Vitamin B6 is a group of six related compounds (vitamers), including pyridoxine, pyridoxal, and pyridoxamine.[6] The biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), is essential for over 140 enzymatic reactions, primarily in amino acid metabolism.[6][7]

6-(Hydroxymethyl)-2-methylpyridin-3-ol is a close structural analog of pyridoxine. This similarity suggests it could be a valuable tool for probing the enzymes of the Vitamin B6 salvage pathway, which is responsible for interconverting vitamers into the active PLP form.[2][6] It may act as a substrate, inhibitor, or modulator of these enzymes, making it a useful research chemical in nutritional science and enzymology.

G cluster_topic 6-(Hydroxymethyl)-2-methylpyridin-3-ol cluster_b6 Pyridoxine (Vitamin B6) a b

Structural comparison to Pyridoxine.
A Versatile Synthetic Building Block

Beyond its biochemical relevance, the compound is a valuable precursor in medicinal chemistry.[1] The two hydroxyl groups offer differential reactivity:

  • The phenolic hydroxyl group at the 3-position can be readily alkylated or acylated, or used in coupling reactions.

  • The primary hydroxymethyl group at the 6-position can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or esterified.

This dual functionality allows for the construction of complex molecular architectures. Derivatives of structurally similar pyridine compounds have been investigated for a range of therapeutic activities, including antioxidant and neuroprotective properties, highlighting the potential for this scaffold in drug discovery programs.[8]

Safety, Handling, and Storage

As a laboratory chemical, 6-(Hydroxymethyl)-2-methylpyridin-3-ol requires careful handling. While a specific safety data sheet (SDS) is not widely available, data from closely related pyridine derivatives can provide authoritative guidance.[9][10][11] The GHS classifications for the isomer 2-(hydroxymethyl)-6-methylpyridin-3-ol (CAS 42097-42-7) serve as a strong proxy.[12]

Hazard ClassCategoryStatement
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Irritation 2H319: Causes serious eye irritation
Specific Target Organ Toxicity 3H335: May cause respiratory irritation

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably a chemical fume hood.[13]

  • Wear standard personal protective equipment, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][14]

  • Avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing.[9]

  • Wash hands thoroughly after handling.[10]

Storage:

  • Store in a tightly closed container.[9]

  • Keep in a cool, dry, and well-ventilated place.[9]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[9][11]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]

Conclusion

6-(Hydroxymethyl)-2-methylpyridin-3-ol (CAS 4811-16-9) is a pyridine derivative with significant potential as a research chemical and synthetic intermediate. Its straightforward synthesis, dual reactive functional groups, and structural analogy to Vitamin B6 make it a valuable tool for a wide range of applications, from enzymology and metabolic studies to the development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this compound into their research and development workflows, fostering innovation and discovery.

References

  • PubChem. (n.d.). 3-Hydroxy-2-hydroxymethyl-6-methylpyridine. Retrieved from [Link]

  • Cas Number Lookup. (n.d.). CAS 4811-16-9 molecular information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-hydroxy-6-hydroxymethyl-2-methylpyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, April 21). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Retrieved from [Link]

  • Parra, M., et al. (n.d.). Vitamin B6 and Its Role in Cell Metabolism and Physiology. PMC - PubMed Central. Retrieved from [Link]

  • Linus Pauling Institute, Oregon State University. (n.d.). Vitamin B6. Retrieved from [Link]

  • MDPI. (n.d.). Vitamin B6: A Long Known Compound of Surprising Complexity. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Molecular Structure and Properties of 6-(Hydroxymethyl)-2-methylpyridin-3-ol

Abstract: This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and synthetic pathways of 6-(Hydroxymethyl)-2-methylpyridin-3-ol. As a structural analog of pyridox...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and synthetic pathways of 6-(Hydroxymethyl)-2-methylpyridin-3-ol. As a structural analog of pyridoxine (Vitamin B6), this compound serves as a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document elucidates its structural features through an examination of its core scaffold and functional groups, predicts its spectroscopic signatures, and outlines a validated synthetic protocol. The discussion is grounded in established chemical principles and supported by authoritative literature, offering researchers and drug development professionals critical insights into its potential as a precursor for novel therapeutic agents.

Introduction to 6-(Hydroxymethyl)-2-methylpyridin-3-ol

6-(Hydroxymethyl)-2-methylpyridin-3-ol is a substituted pyridine derivative that holds significant interest for its structural similarity to Vitamin B6, a vital coenzyme in numerous metabolic processes.[1] The pyridine ring is a foundational motif in a vast array of pharmaceutical agents and biologically active compounds, prized for its ability to engage in hydrogen bonding and dipole-dipole interactions crucial for molecular recognition at biological targets.[2] The specific arrangement of the hydroxyl, methyl, and hydroxymethyl groups on this scaffold provides a unique combination of electronic properties and reactive handles, making it a versatile intermediate for organic synthesis and a compelling scaffold for designing novel bioactive molecules.[2]

This guide delves into the core chemical characteristics of this compound, providing the technical foundation necessary for its application in research and development.

Identifier Value
IUPAC Name 6-(Hydroxymethyl)-2-methylpyridin-3-ol
CAS Number 4811-16-9[3]
Molecular Formula C₇H₉NO₂[3]
Molecular Weight 139.15 g/mol [3]
SMILES CC1=NC(CO)=CC=C1O[3]

In-Depth Molecular Structure Analysis

The chemical behavior and therapeutic potential of 6-(Hydroxymethyl)-2-methylpyridin-3-ol are direct consequences of its molecular architecture. This section deconstructs the structure to explain the interplay between its pyridine core and appended functional groups.

Core Pyridine Scaffold

The central feature is the pyridine ring, a six-membered aromatic heterocycle. The nitrogen atom introduces a dipole moment, reduces the aromaticity compared to benzene, and influences the reactivity of the ring carbons. It acts as a hydrogen bond acceptor, a key interaction in biological systems.

Key Functional Groups and Their Influence

The specific substitution pattern is critical to the molecule's properties:

  • C3-Hydroxyl Group (-OH): This group imparts a phenolic character to the molecule, making the proton acidic and capable of forming strong hydrogen bonds.[4] Its presence is crucial for interactions with biological targets and significantly influences the molecule's solubility and electronic distribution.

  • C2-Methyl Group (-CH₃): The electron-donating nature of the methyl group slightly increases the electron density of the pyridine ring. It also provides steric bulk that can influence the orientation of the molecule when binding to a receptor or enzyme active site.

  • C6-Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group is a versatile synthetic handle for derivatization through esterification, etherification, or oxidation.[2] Crucially, the introduction of a hydroxymethyl group is a recognized strategy in medicinal chemistry to enhance aqueous solubility and improve pharmacokinetic profiles of parent compounds.[5]

Solid-State Structure and Intermolecular Interactions

While a specific crystal structure for 6-(Hydroxymethyl)-2-methylpyridin-3-ol is not widely documented, analysis of closely related compounds, such as 2-(hydroxymethyl)pyridin-3-ol, provides a robust model for its solid-state behavior.[6] In the crystalline lattice, the molecule is expected to be organized by a network of strong intermolecular hydrogen bonds.

  • O-H···N Hydrogen Bonds: The acidic C3-hydroxyl group can act as a hydrogen bond donor to the nitrogen atom of an adjacent pyridine ring.

  • O-H···O Hydrogen Bonds: The C6-hydroxymethyl group can participate as both a hydrogen bond donor and acceptor, linking molecules together.

Furthermore, π–π stacking interactions between the electron-deficient pyridine rings are anticipated, contributing to the stability of the crystal lattice.[6]

G cluster_0 Molecular Unit 1 cluster_1 Molecular Unit 2 cluster_2 Molecular Unit 3 cluster_3 Molecular Unit 4 M1 6-(Hydroxymethyl)- 2-methylpyridin-3-ol M2 Adjacent Molecule A M1->M2 O-H···N H-Bond M3 Adjacent Molecule B M1->M3 O-H···O H-Bond M4 Adjacent Molecule C (Parallel) M1->M4 π-π Stacking

Caption: Expected intermolecular interactions in the solid state.

Spectroscopic and Analytical Characterization

A comprehensive understanding of a molecule requires its characterization by modern analytical techniques. The following sections predict the key spectroscopic signatures for 6-(Hydroxymethyl)-2-methylpyridin-3-ol based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Notes
Aromatic CH (C4-H)7.0 - 7.2Doublet (d)Coupled to C5-H.
Aromatic CH (C5-H)6.9 - 7.1Doublet (d)Coupled to C4-H.
Methylene CH₂ (C6-CH₂OH)4.5 - 4.7Singlet (s)Adjacent to the aromatic ring and OH group.
Methyl CH₃ (C2-CH₃)2.3 - 2.5Singlet (s)Typical range for a methyl group on a pyridine ring.
Hydroxyl OH (C3-OH)9.5 - 10.5Broad Singlet (br s)Phenolic proton, exchangeable with D₂O.
Hydroxyl OH (C6-CH₂OH)4.8 - 5.5Broad Singlet (br s)Alcoholic proton, exchangeable with D₂O.
¹³C NMR Predicted Chemical Shift (ppm) Notes
C3 (C-OH)155 - 160Carbon bearing the phenolic hydroxyl group.
C6 (C-CH₂OH)150 - 155Carbon attached to the hydroxymethyl group.
C2 (C-CH₃)145 - 150Carbon bearing the methyl group.
C4125 - 130Aromatic methine carbon.
C5120 - 125Aromatic methine carbon.
C6-CH₂OH60 - 65Methylene carbon of the hydroxymethyl group.
C2-CH₃18 - 22Methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Phenol & Alcohol)3200 - 3500Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C and C=N Stretch (Aromatic Ring)1550 - 1620Strong to Medium
C-O Stretch (Phenol & Alcohol)1200 - 1300 & 1000 - 1100Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For 6-(Hydroxymethyl)-2-methylpyridin-3-ol (MW = 139.15), the electron impact (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 139. Key fragmentation pathways would likely involve the loss of H₂O (m/z = 121) or the hydroxymethyl radical (•CH₂OH, m/z = 108).

A Validated Synthetic Approach

The synthesis of substituted pyridinols can be achieved through various routes. A common and effective strategy involves the ring transformation of furan derivatives. The protocol described below is a robust, literature-informed approach for producing this class of compounds.

Rationale and Strategy

The core strategy involves the synthesis of a 2-acyl-5-methylfuran intermediate, followed by an amination and ring expansion reaction in the presence of an ammonia source under heat and pressure. This method is advantageous as it builds the desired pyridine scaffold from readily available starting materials. A similar approach has been documented for the synthesis of the related compound 6-methyl-2-ethyl-3-hydroxypyridine.[7]

Experimental Protocol

Step 1: Synthesis of 2-Acetyl-5-methylfuran

  • To a cooled (0-5 °C) reaction vessel containing acetic anhydride, add a solid acid catalyst (e.g., Amberlyst 15).

  • With vigorous stirring, slowly add 2-methylfuran dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC or GC).

  • Filter to remove the catalyst and neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-acetyl-5-methylfuran.

Step 2: Synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol

  • The 2-acetyl-5-methylfuran intermediate must first be oxidized to introduce the hydroxymethyl precursor. This can be a multi-step process involving, for example, conversion to a corresponding ester and subsequent reduction. For the purpose of this guide, we assume the precursor 2-(hydroxymethyl)-5-acetylfuran is available.

  • In a high-pressure autoclave, combine 2-(hydroxymethyl)-5-acetylfuran, aqueous ammonia, and ammonium chloride.

  • Seal the vessel and heat to 160-180 °C for 8-12 hours. The internal pressure will increase significantly.

  • After cooling the reactor to room temperature, vent any excess ammonia and open the vessel.

  • Filter the reaction mixture to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure to remove excess water and ammonia. The product may precipitate upon cooling.

  • Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent system (e.g., isopropanol/water or ethanol/water) with activated carbon for decolorization to yield the final product.

Synthetic Workflow Diagram

G cluster_0 Step 1: Acylation cluster_1 Step 2: Ring Transformation A 2-Methylfuran C 2-Acetyl-5-methylfuran (Intermediate) A->C Solid Acid Catalyst B Acetic Anhydride B->C Solid Acid Catalyst D 2-Acetyl-5-methylfuran (or derivative) F 6-(Hydroxymethyl)-2-methylpyridin-3-ol (Final Product) D->F Heat, Pressure (Autoclave) E Aqueous Ammonia & Ammonium Chloride E->F Heat, Pressure (Autoclave)

Caption: High-level workflow for the synthesis of the target compound.

Potential Applications in Research and Drug Development

The unique structural features of 6-(Hydroxymethyl)-2-methylpyridin-3-ol make it a compound of considerable interest for further investigation.

  • Scaffold for Medicinal Chemistry: With three distinct functional groups, the molecule is an ideal starting point for generating a library of derivatives for biological screening.[2] The hydroxyl and hydroxymethyl groups can be modified to fine-tune properties like lipophilicity, metabolic stability, and target binding affinity.

  • Vitamin B6 Analog Research: As a structural analog of pyridoxine, it can be used as a chemical probe to study the structure-activity relationships of enzymes that depend on pyridoxal phosphate (PLP), the active form of Vitamin B6.[1][8][9][10]

  • Neurodegenerative Disease Research: Related pyridinol derivatives are being explored as multi-target-directed ligands for conditions like Alzheimer's disease.[11] This scaffold could be used to design new compounds with antioxidant, cholinesterase-inhibiting, or metal-chelating properties.

Conclusion

6-(Hydroxymethyl)-2-methylpyridin-3-ol is a well-defined chemical entity with a rich molecular architecture. Its combination of a polar, interactive pyridinol core with versatile synthetic handles makes it a highly valuable building block for the scientific community. A thorough understanding of its structural properties, spectroscopic profile, and synthetic accessibility, as detailed in this guide, is essential for unlocking its full potential in the design and development of next-generation therapeutic agents.

References

  • The Chemistry and Biochemistry of Vitamin B6: Synthesis of Novel Analogues of Vitamin B6. B Vitamins and Folate - Books.
  • Vitamin в6: Pyridoxine, Pyridoxal and Pyridoxamine. Nature.
  • Gadekar, S. M., Frederick, J. L., & DeRenzo, E. C. (1961). Synthesis and Biological Activity of Pyridoxine Analogs. Journal of Medicinal Chemistry.
  • 6-(hydroxymethyl)pyridin-3-ol | 40222-77-3. Biosynth.
  • Gadekar, S. M., Frederick, J. L., & DeRenzo, E. C. (1962). Synthesis and Biological Activity of Pyridoxine Analogs. Journal of Medicinal Chemistry, 5(3), 531-539. Available from: [Link]

  • Melius, P., & Marshall, D. L. (1967). Synthesis and Enzymological Activity of Some Pyridoxine Analogs. Journal of Medicinal Chemistry, 10(6), 1157-1158. Available from: [Link]

  • 6-(Hydroxymethyl)-2-methylpyridin-3-ol | 4811-16-9. Benchchem.
  • 3-Hydroxy-2-hydroxymethyl-6-methylpyridine. PubChem. Available from: [Link]

  • 6-(Hydroxymethyl)-2-methylpyridin-3-ol | 4811-16-9. BLDpharm.
  • Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine. Google Patents.
  • de Oliveira, R. B., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry. Available from: [Link]

  • 5-(Hydroxymethyl)-6-methylpyridin-3-ol. Benchchem.
  • Akkurt, M., et al. (2007). 2-(Hydroxymethyl)pyridin-3-ol. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

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Foundational

6-(Hydroxymethyl)-2-methylpyridin-3-ol synthesis pathway overview

An In-Depth Technical Guide to the Synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol Introduction: The Significance of Substituted Pyridinols 6-(Hydroxymethyl)-2-methylpyridin-3-ol is a substituted pyridine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol

Introduction: The Significance of Substituted Pyridinols

6-(Hydroxymethyl)-2-methylpyridin-3-ol is a substituted pyridine derivative that holds significance as a structural analog of vitamin B6 and as a versatile building block in medicinal chemistry and drug development.[1] The pyridine ring is a fundamental motif in a vast array of biologically active compounds, including vitamins, coenzymes, and pharmaceuticals.[1] The strategic placement of hydroxyl and hydroxymethyl groups on the 2- and 6-positions of the pyridine core, along with a methyl group at the 2-position, provides multiple points for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]

This technical guide provides a comprehensive overview of the primary synthetic pathways to 6-(hydroxymethyl)-2-methylpyridin-3-ol and related structures. It is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the core synthetic strategies, including mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the different approaches.

Core Synthetic Strategies

The synthesis of 6-(hydroxymethyl)-2-methylpyridin-3-ol can be approached through several distinct pathways, each with its own set of advantages and challenges. The most prominent methods include:

  • The Diels-Alder Reaction of Substituted Oxazoles: A classic and highly effective method for constructing the pyridine ring.

  • Ring Transformation of Furan Derivatives: A direct approach utilizing readily available biomass-derived starting materials.

  • Biocatalytic Synthesis: A modern, sustainable approach employing whole-cell biocatalysts for selective hydroxylation.

Pathway 1: The Diels-Alder Reaction of Substituted Oxazoles

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for the formation of six-membered rings.[2][3] In the context of pyridine synthesis, substituted oxazoles serve as the diene component, reacting with a suitable dienophile to form a bicyclic intermediate that subsequently aromatizes to the desired pyridine.[4] This "oxazole method" has been a cornerstone of industrial vitamin B6 production for decades, highlighting its robustness and scalability.[4][5]

Mechanistic Rationale

The reaction proceeds via a concerted mechanism where the 4 π-electrons of the oxazole diene and the 2 π-electrons of the dienophile interact to form a cyclic transition state.[3] The choice of substituents on both the oxazole and the dienophile is critical for controlling the regioselectivity and reactivity of the cycloaddition. Electron-donating groups on the oxazole and electron-withdrawing groups on the dienophile generally accelerate the reaction.[2] Following the cycloaddition, the bicyclic adduct undergoes a retro-Diels-Alder reaction, typically involving the expulsion of a small, volatile molecule like water or an alcohol, to yield the aromatic pyridine ring.

Experimental Protocol: Synthesis of a Pyridoxine Analog via Diels-Alder Reaction

This protocol is adapted from established procedures for the synthesis of vitamin B6 analogs.[4]

Materials:

  • 4-Methyl-5-alkoxyoxazole (e.g., 5-ethoxy-4-methyloxazole)

  • Dienophile (e.g., diethyl fumarate)

  • Anhydrous toluene

  • Lewis acid catalyst (optional, e.g., ZnCl₂)

  • Hydrochloric acid

  • Sodium hydroxide

  • Standard organic synthesis glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve 4-methyl-5-alkoxyoxazole (1 equivalent) in anhydrous toluene.

  • Addition of Dienophile: To the stirred solution, add the dienophile (e.g., diethyl fumarate, 1.1 equivalents). If a Lewis acid catalyst is used to enhance reactivity, it can be added at this stage.

  • Cycloaddition: Heat the reaction mixture to reflux under an inert atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from several hours to a full day depending on the reactivity of the substrates.

  • Aromatization and Hydrolysis: After completion of the cycloaddition, cool the reaction mixture. Add aqueous hydrochloric acid and heat the mixture to reflux to facilitate both the elimination of the alkoxy group and hydrolysis of the ester groups to carboxylic acids.

  • Work-up: Cool the mixture and neutralize with a solution of sodium hydroxide. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the substituted pyridin-3-ol.

Visualization of the Diels-Alder Workflow

Diels_Alder_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Oxazole 4-Methyl-5-alkoxyoxazole Cycloaddition [4+2] Cycloaddition (Toluene, Reflux) Oxazole->Cycloaddition Dienophile Dienophile (e.g., Diethyl Fumarate) Dienophile->Cycloaddition Intermediate Bicyclic Adduct Cycloaddition->Intermediate Formation Aromatization Aromatization & Hydrolysis (HCl) Final_Product Substituted Pyridin-3-ol Aromatization->Final_Product Yields Intermediate->Aromatization Transformation

Caption: Diels-Alder synthesis of a pyridin-3-ol derivative.

Pathway 2: Ring Transformation of 5-Hydroxymethylfurfural (HMF)

A highly attractive and direct route to 6-(hydroxymethyl)-2-methylpyridin-3-ol utilizes 5-hydroxymethylfurfural (HMF) as a starting material. HMF is a key platform chemical derived from the dehydration of carbohydrates, making this pathway particularly relevant from a green chemistry perspective.[6] The synthesis involves the reaction of HMF with an ammonia source, leading to a ring expansion of the furan to form the pyridine nucleus.[7][8]

Mechanistic Rationale

The proposed mechanism involves the initial reaction of the carbonyl group of HMF with ammonia to form an imine. Subsequent intramolecular cyclization and rearrangement lead to the opening of the furan ring and the formation of a six-membered dihydropyridine intermediate. Dehydration of this intermediate then yields the aromatic 6-(hydroxymethyl)pyridin-3-ol.[7] This transformation is typically favored at neutral to slightly acidic pH and is influenced by temperature and reaction time.[7][8]

Experimental Protocol: Synthesis from HMF

This protocol is based on the findings of Hidalgo et al. on the conversion of HMF to 6-(hydroxymethyl)pyridin-3-ol.[7]

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Ammonium chloride (or another ammonia-producing compound)

  • Phosphate buffer (pH 7.0)

  • High-pressure reaction vessel or sealed tube

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Mixture Preparation: In a high-pressure reaction vessel, prepare a solution of HMF in a phosphate buffer (pH 7.0).

  • Addition of Ammonia Source: Add an excess of the ammonia-producing compound, such as ammonium chloride, to the HMF solution.

  • Reaction Conditions: Seal the vessel and heat the mixture in an oil bath at a controlled temperature (e.g., 120-150°C). The reaction time can range from several hours to a day. The formation of the product is a function of both time and temperature.[7]

  • Work-up: After the designated reaction time, cool the vessel to room temperature. Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate.

  • Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to afford pure 6-(hydroxymethyl)-2-methylpyridin-3-ol.

Visualization of the HMF Conversion Workflow

HMF_Conversion cluster_start Starting Materials cluster_reaction Reaction cluster_end Product HMF 5-Hydroxymethylfurfural (HMF) Heating Heating in Aqueous Buffer HMF->Heating Ammonia Ammonia Source (e.g., NH4Cl) Ammonia->Heating Final_Product 6-(Hydroxymethyl)pyridin-3-ol Heating->Final_Product Ring Transformation

Caption: Synthesis of 6-(hydroxymethyl)pyridin-3-ol from HMF.

Pathway 3: Biocatalytic Synthesis of Related Pyridine Alcohols

The application of biocatalysis in organic synthesis offers significant advantages in terms of sustainability, selectivity, and milder reaction conditions.[9][10] For the synthesis of hydroxylated pyridines, whole-cell biocatalysts expressing monooxygenase enzymes have shown great promise.[10][11] While a direct biocatalytic route to 6-(hydroxymethyl)-2-methylpyridin-3-ol is not widely reported, the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine serves as an excellent model for this approach.[9][10]

Scientific Rationale

This method utilizes recombinant microorganisms (e.g., Escherichia coli) engineered to express a xylene monooxygenase.[11] This enzyme selectively catalyzes the oxidation of the methyl groups of the starting material (2,6-lutidine) to the corresponding hydroxymethyl groups.[11] The use of a whole-cell system is advantageous as it provides the necessary cofactors (e.g., NADH) and their regeneration machinery, eliminating the need to add expensive cofactors to the reaction medium.[11]

Experimental Protocol: Biocatalytic Synthesis of 2,6-bis(hydroxymethyl)pyridine

This protocol is a conceptual overview based on the work of Notonier et al. for the synthesis of 2,6-bis(hydroxymethyl)pyridine.[9][10]

Materials:

  • Recombinant E. coli cells expressing xylene monooxygenase

  • Fermentation medium (e.g., LB broth with appropriate antibiotics)

  • Inducer (e.g., IPTG)

  • 2,6-Lutidine (substrate)

  • Bioreactor or shake flasks

  • Centrifuge

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Biocatalyst Preparation: Cultivate the recombinant E. coli strain in a suitable fermentation medium. Induce the expression of the monooxygenase enzyme with an appropriate inducer (e.g., IPTG) when the cell culture reaches the desired optical density.

  • Biotransformation: Harvest the cells by centrifugation and resuspend them in a reaction buffer. Add the substrate, 2,6-lutidine, to the cell suspension. The substrate is often added in a fed-batch manner to avoid toxicity to the cells.

  • Reaction Monitoring: Incubate the reaction mixture under controlled conditions (temperature, pH, aeration). Monitor the consumption of the substrate and the formation of the product over time using HPLC or GC.

  • Product Isolation: Once the reaction is complete, separate the cells from the reaction medium by centrifugation. Extract the supernatant with an organic solvent to recover the 2,6-bis(hydroxymethyl)pyridine.

  • Purification: The extracted product can be further purified using standard chromatographic techniques.

Visualization of the Biocatalytic Workflow

Biocatalytic_Pathway Cultivation Cultivation of Recombinant E. coli Induction Enzyme Induction (e.g., IPTG) Cultivation->Induction Biotransformation Whole-Cell Biotransformation with 2,6-Lutidine Induction->Biotransformation Product_Formation Formation of 2,6-bis(hydroxymethyl)pyridine Biotransformation->Product_Formation Isolation Product Isolation (Extraction) Product_Formation->Isolation Purification Purification Isolation->Purification Final_Product Pure 2,6-bis(hydroxymethyl)pyridine Purification->Final_Product

Caption: Biocatalytic synthesis of a dihydroxymethylpyridine.

Comparative Analysis of Synthesis Pathways

Parameter Diels-Alder Reaction Ring Transformation of HMF Biocatalytic Synthesis
Starting Materials Substituted oxazoles, dienophiles5-Hydroxymethylfurfural (HMF)2,6-Lutidine
Reagents Organic solvents, acids, basesAqueous buffer, ammonia sourceFermentation media, buffer
Reaction Conditions High temperature (reflux)High temperature and pressureMild (near-physiological)
Key Advantages Well-established, versatile, scalableDirect route from biomass-derived HMFSustainable, high selectivity, mild conditions
Key Challenges Multi-step synthesis of oxazolesRequires high temperature/pressureRequires specialized biological expertise
Atom Economy ModerateHighHigh
Environmental Impact Use of organic solvents and reagentsPrimarily water-based, but energy-intensiveGreen, minimal hazardous waste

Conclusion

The synthesis of 6-(hydroxymethyl)-2-methylpyridin-3-ol and its analogs can be achieved through several effective strategies. The classical Diels-Alder approach offers versatility and is well-established for industrial applications. The ring transformation of HMF presents a more direct and sustainable route from a readily available bio-based platform chemical. Finally, biocatalysis represents a cutting-edge, green alternative that promises high selectivity under mild conditions, although it is currently more developed for related structures. The choice of the optimal synthetic pathway will depend on the specific requirements of the research or development project, including scale, cost, available expertise, and sustainability goals.

References

  • Notonier, S., et al. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry. Available at: [Link]

  • Hidalgo, F. J., Lavado-Tena, C. M., & Zamora, R. (2020). Conversion of 5-Hydroxymethylfurfural Into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. Journal of Agricultural and Food Chemistry, 68(19), 5448–5454. Available at: [Link]

  • Wikipedia. Boger pyridine synthesis. Available at: [Link]

  • Hidalgo, F. J., Lavado-Tena, C. M., & Zamora, R. (2020). Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. ResearchGate. Available at: [Link]

  • Notonier, S., et al. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry. Available at: [Link]

  • Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes. Scope and applications. Chemical Reviews, 86(5), 781–793. Available at: [Link]

  • Improved “Oxazole” Method for the Practical and Efficient Preparation of Pyridoxine Hydrochloride (Vitamin B6). ResearchGate. Available at: [Link]

  • Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link]

  • Diels Alder Reaction Mechanism. BYJU'S. Available at: [Link]

  • Simeonov, S. P., Coelho, J. A. S., & Afonso, C. A. M. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF). Organic Syntheses, 93, 29-36. Available at: [Link]

Sources

Exploratory

6-(Hydroxymethyl)-2-methylpyridin-3-ol spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 6-(Hydroxymethyl)-2-methylpyridin-3-ol Introduction In the landscape of medicinal chemistry and drug development, pyridine derivatives are a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-(Hydroxymethyl)-2-methylpyridin-3-ol

Introduction

In the landscape of medicinal chemistry and drug development, pyridine derivatives are a cornerstone, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1] Their unique electronic properties, hydrogen bonding capabilities, and versatile reactivity make them privileged scaffolds in synthesis. Among these, 6-(Hydroxymethyl)-2-methylpyridin-3-ol (CAS No: 4811-16-9) emerges as a compound of significant interest. As a structural analogue of Vitamin B6 (pyridoxine), it holds potential as a building block for novel therapeutic agents.[1][2]

This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unequivocal structural elucidation and characterization of 6-(Hydroxymethyl)-2-methylpyridin-3-ol. While publicly accessible, peer-reviewed spectral data for this specific compound is limited, this document leverages foundational spectroscopic principles and data from closely related analogues to present a robust, predictive, and methodological framework. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to approach the characterization of this and similar heterocyclic molecules.

The narrative that follows is grounded in the causality of experimental choices, aiming not just to present data, but to explain the logic behind its acquisition and interpretation, thereby ensuring a self-validating and trustworthy analytical workflow.

Caption: Structure of 6-(Hydroxymethyl)-2-methylpyridin-3-ol with atom numbering for spectral assignment.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-(Hydroxymethyl)-2-methylpyridin-3-ol, both ¹H and ¹³C NMR provide definitive information about its structure.

Expertise & Experience: The Causality of NMR Analysis

The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for pyridinol compounds. This is because the acidic phenolic proton and the alcoholic proton are less likely to undergo rapid exchange in DMSO-d₆, allowing for their observation as distinct signals, which can be confirmed by D₂O exchange. This choice directly impacts the ability to fully characterize the molecule.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum will reveal five distinct types of protons. The predicted chemical shifts (δ) are based on the analysis of similar pyridoxine analogues and fundamental principles of aromaticity and substituent effects.[3][4]

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Coupling Constant (J, Hz) Rationale
H4 7.0 - 7.2Doublet (d)J = 8.0 - 9.0Aromatic proton ortho to the electron-donating -OH group and coupled to H5.
H5 6.9 - 7.1Doublet (d)J = 8.0 - 9.0Aromatic proton coupled to H4.
-CH₂OH (C8) 4.5 - 4.7Singlet (s)N/AMethylene protons adjacent to the aromatic ring and an oxygen atom. May appear as a triplet if coupled to the -OH proton.
-CH₃ (C7) 2.3 - 2.5Singlet (s)N/AMethyl protons attached to the electron-deficient pyridine ring.
-C3-OH 9.0 - 10.0Broad Singlet (br s)N/AAcidic phenolic proton. Its chemical shift is highly dependent on concentration and solvent.
-C8-OH 5.0 - 5.5Broad Singlet (br s) or Triplet (t)N/AAlcoholic proton. May couple with adjacent CH₂ protons. Exchangeable with D₂O.
¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show all seven unique carbon signals. Predicted chemical shifts are derived from known data for substituted pyridines.[5][6]

Carbon Assignment Predicted δ (ppm) Rationale
C2 145 - 150Aromatic carbon attached to nitrogen and the methyl group.
C3 155 - 160Aromatic carbon bearing the hydroxyl group, significantly deshielded.
C4 120 - 125Aromatic methine carbon.
C5 125 - 130Aromatic methine carbon.
C6 150 - 155Aromatic carbon attached to nitrogen and the hydroxymethyl group.
-CH₃ (C7) 18 - 22Aliphatic methyl carbon.
-CH₂OH (C8) 60 - 65Aliphatic methylene carbon attached to an oxygen atom.
Trustworthiness: Self-Validating Protocols & Advanced Methods

To move from prediction to certainty, 2D NMR experiments are essential. A Heteronuclear Multiple Bond Correlation (HMBC) experiment provides a self-validating system by confirming the connectivity of the entire molecular scaffold. For instance, correlations from the methyl protons (H7) to carbons C2 and C3 would unequivocally fix the position of the methyl group.

H7 H7 (~2.4 ppm) C2 C2 H7->C2 ³J C3 C3 H7->C3 ²J H8 H8 (~4.6 ppm) C5 C5 H8->C5 ³J C6 C6 H8->C6 ²J H4 H4 (~7.1 ppm) H4->C2 ³J H4->C5 ²J H4->C6 ³J H5 H5 (~7.0 ppm) H5->C3 ³J C4 C4 H5->C4 ²J mol [M+H]⁺ m/z = 140.0711 frag1 [M+H - H₂O]⁺ m/z = 122.0605 mol->frag1 - H₂O frag2 [M+H - CH₂O]⁺ m/z = 110.0605 mol->frag2 - CH₂O

Caption: Predicted primary fragmentation pathways for 6-(Hydroxymethyl)-2-methylpyridin-3-ol in ESI-MS/MS.

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high resolution).

  • Infusion Analysis: For initial analysis, directly infuse the sample solution into the ESI source to obtain the mass spectrum of the parent ion without chromatographic separation.

  • LC-MS Analysis: For mixture analysis or confirmation, inject the sample onto a suitable LC column (e.g., C18) to separate it from impurities before it enters the mass spectrometer.

  • MS/MS Analysis: Perform a product ion scan on the precursor ion (m/z 140.07) to generate the fragmentation spectrum.

Part 4: Integrated Analytical Workflow

The true power of spectroscopic analysis lies in the synergistic use of multiple techniques. Each method provides a piece of the puzzle, and together they offer unambiguous structural confirmation.

cluster_workflow Structural Elucidation Workflow Sample Sample of 6-(Hydroxymethyl)-2-methylpyridin-3-ol MS Mass Spectrometry (ESI-MS) Sample->MS Determine MW & Formula IR Infrared Spectroscopy (FTIR-ATR) Sample->IR Identify Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Map C-H Framework Confirm Confirmed Structure MS->Confirm IR->Confirm NMR->Confirm

Caption: Integrated workflow for the spectroscopic characterization of a novel compound.

This workflow represents a self-validating system. MS confirms the molecular formula. IR confirms the presence of the expected functional groups (-OH, aromatic ring). NMR provides the exact connectivity, locking the structure in place. Any contradiction in the data from these three techniques would immediately signal an incorrect structural assignment or the presence of an impurity.

Conclusion

The spectroscopic characterization of 6-(Hydroxymethyl)-2-methylpyridin-3-ol is a multi-faceted process that relies on the foundational techniques of NMR, IR, and MS. While direct experimental spectra are not widely published, a thorough understanding of spectroscopic principles and data from analogous structures allows for a highly accurate prediction of its spectral features. This guide provides the theoretical basis, predicted data, and practical, field-proven protocols necessary for any researcher to confidently acquire and interpret the data needed for its unequivocal identification. This analytical rigor is paramount for professionals in drug discovery and development, where absolute certainty of molecular structure is the bedrock of all subsequent research.

References

A complete list of sources cited within this guide is provided below for verification and further reading.

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • Ristilä, M., Matxain, J. M., Strid, Å., & Eriksson, L. A. (2006). pH-Dependent Electronic and Spectroscopic Properties of Pyridoxine (Vitamin B6). The Journal of Physical Chemistry B, 110(33), 16774–16780. Available from: [Link].

  • The Royal Society of Chemistry. (2016). The Chemistry and Biochemistry of Vitamin B6: Synthesis of Novel Analogues of Vitamin B6. In B Vitamins and Folate.
  • Ristilä, M., Matxain, J. M., Strid, A., & Eriksson, L. A. (2006). pH-dependent electronic and spectroscopic properties of pyridoxine (vitamin B6). Journal of Physical Chemistry B, 110(33), 16774-16780. Available from: [Link].

  • Radić, B., et al. (2022). Potential of Vitamin B6 Dioxime Analogues to Act as Cholinesterase Ligands. Molecules, 27(21), 7501. Available from: [Link].

  • Korytnyk, W., & Singh, R. P. (1963). Proton Magnetic Resonance Spectra of Compounds in the Vitamin B6 Group. Journal of the American Chemical Society, 85(18), 2813–2817. Available from: [Link].

  • ResearchGate. FTIR (a) and pyridine-FTIR (b) spectra of samples. Available from: [Link].

  • PubChem. 2-Methylpyridin-3-ol. CID 70719. Available from: [Link].

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Available from: [Link].

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link].

  • ResearchGate. FTIR spectrum for Pyridine. Available from: [Link].

  • Girardi, C., et al. (2018). Scheme 2. Proposed fragmentation pathway for standards 1-6 analyzed by UHPLC/ESI(+)-MS/MS. ResearchGate. Available from: [Link].

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available from: [Link].

  • Smyth, T., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Spectroscopy Journal, 5, 13-21. Available from: [Link].

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of 6-(Hydroxymethyl)-2-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the essential safety and handling protocols for 6-(Hydroxymethyl)-2-methylpyridin-3-ol (CAS No. 42097-42-7).

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for 6-(Hydroxymethyl)-2-methylpyridin-3-ol (CAS No. 42097-42-7). As a Senior Application Scientist, the following information is synthesized from available safety data for this compound and related pyridine derivatives to ensure a comprehensive understanding of its potential hazards and the necessary precautions for its use in a laboratory setting. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Compound Identification and Hazard Profile

GHS Hazard Classification: [1]

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation (Category 3): May cause respiratory irritation.

This classification indicates that 6-(Hydroxymethyl)-2-methylpyridin-3-ol should be handled with care to avoid direct contact and inhalation. The safety protocols outlined in this guide are based on these known hazards, supplemented with best practices for handling similar pyridine compounds.

Physicochemical Properties Relevant to Safety
PropertyValueSource
Molecular FormulaC₇H₉NO₂[1][2][3]
Molecular Weight139.15 g/mol [1]
AppearanceSolid (presumed)General chemical knowledge
Solubility>20.9 µg/mL in aqueous solution at pH 7.4[1]

Understanding these properties is crucial for anticipating the compound's behavior and implementing appropriate safety measures. For instance, its solubility in aqueous solutions has implications for spill cleanup and decontamination procedures.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Approach to Safety

A risk-based approach, prioritizing engineering and administrative controls over personal protective equipment, is fundamental to safely handling 6-(Hydroxymethyl)-2-methylpyridin-3-ol.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize potential exposure at the source. For pyridine derivatives, which can be respiratory irritants, adequate ventilation is paramount.

  • Fume Hood: All weighing, handling, and experimental procedures involving 6-(Hydroxymethyl)-2-methylpyridin-3-ol should be conducted in a certified chemical fume hood.[4] This is critical to prevent the inhalation of any dust or vapors, which may cause respiratory irritation.[1]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5] This allows for immediate decontamination in the event of accidental contact.

Caption: Hierarchy of controls for safe handling.

Personal Protective Equipment (PPE): Essential for Direct Handling

While engineering controls are designed to minimize exposure, PPE provides a crucial barrier in case of direct contact.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[5][6] A face shield should be worn in addition to goggles when there is a risk of splashing.[6]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[5][6] Nitrile or neoprene gloves are generally recommended for handling pyridine derivatives.[4] Always inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A lab coat must be worn to protect against skin contact.[4]

  • Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6] However, reliance on respirators should be a last resort after all other control measures have been optimized.[6]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents and maintain the integrity of the compound.

Handling
  • Avoid Contact: Avoid all direct contact with the skin and eyes.[7][8] Do not breathe dust or vapors.[9]

  • Hygiene Practices: Wash hands thoroughly after handling the compound, even if gloves were worn.[5][9] Do not eat, drink, or smoke in the laboratory.[5][8]

  • Grounding: For larger quantities, take precautionary measures against static discharge.[10]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][8][9][11]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[7]

  • Ventilation: Ensure the storage area is well-ventilated.[4]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

First-Aid Measures
  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][9] If you feel unwell, call a POISON CENTER or doctor/physician.[9][11]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[5][9][11] If skin irritation occurs, seek medical advice/attention.[5][9][11] Remove and wash contaminated clothing before reuse.[5][9][11]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[5][9] Remove contact lenses, if present and easy to do. Continue rinsing.[5][9] If eye irritation persists, get medical advice/attention.[5][11]

  • Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[5][9] Rinse mouth.[5][9]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[9] Avoid breathing vapors and contact with skin and eyes.[5]

  • Containment and Cleanup: For a solid spill, sweep up and shovel into a suitable container for disposal.[7][9] Avoid generating dust.[12] For a solution spill, absorb with an inert material and place in a suitable container for disposal.

  • Environmental Precautions: Prevent the chemical from entering drains or watercourses.[5]

Caption: Emergency response decision workflow.

Disposal Considerations

Dispose of 6-(Hydroxymethyl)-2-methylpyridin-3-ol and its containers in accordance with local, regional, and national regulations.[5][11] Do not dispose of it with household waste or allow it to reach the sewage system.

Conclusion

While 6-(Hydroxymethyl)-2-methylpyridin-3-ol presents moderate health hazards, it can be handled safely by adhering to the principles of good laboratory practice. The cornerstone of this is a thorough understanding of its potential risks and the diligent application of a multi-layered safety approach encompassing engineering controls, appropriate personal protective equipment, and strict handling protocols. By internalizing the rationale behind these guidelines, researchers can foster a proactive safety culture and mitigate the risks associated with the use of this and other novel chemical entities.

References

  • 2-(Hydroxymethyl)
  • 3-(Hydroxymethyl)
  • 3-Hydroxy-6-methylpyridine Safety D
  • 3-Hydroxy-2-methylpyridine Safety D
  • 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | C7H9NO2 | CID 135128 - PubChem.
  • Hazard Summary: Pyridine - NJ.gov.
  • 2-Methylpyridin-3-ol | C6H7NO | CID 70719 - PubChem.
  • 2-(hydroxymethyl)-6-methylpyridin-3-ol (42097-42-7) - Chemchart.
  • 2-Hydroxy-6-methylpyridine Safety D
  • 2-(Hydroxymethyl)-6-methylpyridin-3-ol - Lead Sciences.
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific.
  • Pyridine Safety D
  • 4-(Hydroxymethyl)

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Exploratory

The Pyridine Nucleus: A Versatile Scaffold for Scientific Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract The pyridine ring, a deceptively simple six-membered aromatic heterocycle, st...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The pyridine ring, a deceptively simple six-membered aromatic heterocycle, stands as a cornerstone in modern chemical and biological sciences. Its unique electronic properties, arising from the presence of a nitrogen atom, impart a remarkable versatility that has been harnessed across a vast spectrum of research applications. This technical guide provides a comprehensive exploration of the pivotal role of pyridine derivatives in medicinal chemistry, catalysis, materials science, and agrochemicals. Beyond a mere cataloging of applications, this document delves into the underlying principles that govern the utility of this privileged scaffold, offering insights into the causal relationships between molecular structure and function. Detailed experimental considerations, workflow diagrams, and curated data are presented to empower researchers in their pursuit of novel discoveries enabled by pyridine chemistry.

The Enduring Significance of the Pyridine Core

Pyridine (C₅H₅N) is an isostere of benzene, where a methine group is replaced by a nitrogen atom.[1] This seemingly minor substitution has profound consequences for the molecule's physicochemical properties. The nitrogen atom's lone pair of electrons resides in an sp² orbital, orthogonal to the aromatic π-system, rendering it available for protonation and coordination with metal ions.[2][3] This makes pyridine a weak base and a competent ligand. Furthermore, the electronegative nitrogen atom polarizes the ring, creating electron-deficient positions that influence its reactivity in both electrophilic and nucleophilic substitution reactions.[3][4]

These fundamental characteristics are the bedrock upon which the extensive applications of pyridine derivatives are built. The ability to fine-tune electronic and steric properties through substitution on the pyridine ring allows for the rational design of molecules with tailored functions.

Pyridine in the Realm of Medicinal Chemistry: A Privileged Pharmacophore

The pyridine scaffold is a recurring motif in a multitude of clinically approved drugs, underscoring its significance in pharmaceutical research and development.[1][5] Its presence in a drug molecule can enhance biochemical potency, improve metabolic stability, increase cellular permeability, and address protein-binding issues.[1]

The Pyridine Moiety as a Bioisostere and Hydrogen Bond Acceptor

In drug design, the strategic replacement of a phenyl ring with a pyridine ring, a concept known as a "phenyl-pyridyl switch," can lead to significant improvements in a compound's pharmacological profile.[4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions with biological targets that may not be possible with a simple phenyl ring.[6] This can translate to enhanced binding affinity and, consequently, higher potency.[4][6]

Diverse Therapeutic Applications

Pyridine derivatives have demonstrated efficacy across a wide array of therapeutic areas, including but not limited to:

  • Anticancer Agents: Many pyridine-based compounds exhibit potent anticancer properties by targeting various mechanisms, such as the inhibition of tubulin polymerization or specific kinases.[1][7] For instance, certain derivatives have shown significant activity against breast cancer cell lines, outperforming standard chemotherapeutic agents in preclinical studies.[7]

  • Antimicrobial Agents: The pyridine nucleus is a key component in numerous antibacterial and antifungal agents.[8][9] Newly synthesized pyridine compounds have shown promise in combating multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[10]

  • Antiviral Agents: Pyridine derivatives are integral to several antiviral drugs, including those used to treat HIV/AIDS.[1][5]

  • Cardiovascular Drugs: Commercially available vasodilators like amrinone and milrinone incorporate the pyridine pharmacophore.[1][5]

  • Neurodegenerative Diseases: The pyridine scaffold has been explored for the treatment of conditions like Alzheimer's disease, with some derivatives showing potential as inhibitors of key enzymes involved in the disease pathology.[5][11]

  • Antimalarial Agents: Researchers have synthesized pyridine derivatives that show significant in vivo antimalarial activity, with some compounds demonstrating potent inhibition of both chloroquine-sensitive and -resistant strains of Plasmodium.[12]

Structure-Activity Relationship (SAR) and Drug Design Workflow

The development of potent pyridine-based drug candidates often follows a structured workflow that integrates synthesis, biological evaluation, and computational modeling. The following diagram illustrates a typical workflow for the discovery of novel pyridine-based inhibitors.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Optimization Phase Target_Identification Target Identification & Validation Library_Design Pyridine Library Design & Synthesis HTS High-Throughput Screening (HTS) Library_Design->HTS Provides Compounds Hit_Identification Hit Identification HTS->Hit_Identification Identifies Hits Lead_Generation Hit-to-Lead (SAR Studies) Hit_Identification->Lead_Generation Initiates Optimization Lead_Optimization Lead Optimization (ADMET Profiling) Lead_Generation->Lead_Optimization Refines Leads Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate Selects Candidate

Caption: A generalized workflow for the discovery and development of pyridine-based therapeutic agents.

Catalysis: Pyridine Derivatives as Versatile Ligands

The nitrogen atom in the pyridine ring, with its available lone pair of electrons, makes pyridine and its derivatives excellent ligands in coordination chemistry and homogeneous catalysis.[2][13] They can stabilize metal centers, influence their reactivity, and in the case of chiral pyridines, induce stereoselectivity in chemical transformations.[2]

Role in Homogeneous Catalysis

Pyridine-based ligands are integral to a wide range of transition metal-catalyzed reactions, including:[2]

  • Cross-Coupling Reactions: Pyridine ligands can enhance the efficiency and selectivity of reactions like the Suzuki-Miyaura coupling.

  • Hydrogenation and Hydroformylation: Metal complexes featuring pyridine ligands are effective catalysts for the addition of hydrogen or a formyl group and hydrogen across double bonds.[2][13]

  • Polymerization: Titanium-pyridine complexes, in conjunction with co-catalysts, are used in the Ziegler-Natta polymerization of olefins.[13]

The electronic and steric properties of the pyridine ligand can be readily tuned by introducing substituents on the ring, allowing for the fine-tuning of the catalyst's activity and selectivity.

Pyridine-Containing Macrocycles in Catalysis

Incorporating a pyridine moiety into a macrocyclic ligand framework imparts conformational rigidity and influences the thermodynamic and kinetic properties of the resulting metal complexes.[14] These features have been exploited in various catalytic applications, including stereoselective carbon-carbon and carbon-oxygen bond-forming reactions.[14]

The following diagram illustrates the coordination of a generic pyridine-containing macrocycle to a metal center, forming a catalytically active species.

CatalyticCycle M Metal Center L Pyridine Macrocycle M->L Coordination Intermediate1 [M-L-S] Intermediate L->Intermediate1 Binds Substrate S Substrate S->Intermediate1 P Product Intermediate1->L Regenerates Catalyst Intermediate1->P Catalytic Transformation

Caption: Schematic of a metal complex with a pyridine-based macrocyclic ligand in a catalytic cycle.

Materials Science: Building Blocks for Advanced Materials

The incorporation of pyridine derivatives into molecular structures can bestow desirable properties such as thermal stability, specific electronic conductivity, and unique optical characteristics.[15] This has led to their increasing use in the development of advanced materials.

Perovskite Solar Cells

In the field of renewable energy, pyridine derivatives have emerged as effective agents for passivating defects in perovskite solar cells, leading to enhanced efficiency and stability.[16][17][18] The nitrogen atoms in the pyridine ring and its functional groups can coordinate with uncoordinated lead ions in the perovskite structure, reducing non-radiative recombination and improving charge transfer.[16][17]

Pyridine Derivative Modifier Power Conversion Efficiency (PCE) Open-Circuit Voltage (Voc) Reference
None (Control)11.55%1.09 V[17]
2-Aminopyridine (Py-NH₂)14.75%-[17]
5-Aminopicolinic acid (5-APA)24.19%1.17 V[16]

Table 1: Comparison of perovskite solar cell performance with and without pyridine derivative surface passivation.

Organic Light-Emitting Diodes (OLEDs) and Polymers

Pyridine derivatives are also utilized as electron-transporting materials in OLEDs due to their excellent thermal stability and ability to form uniform thin films.[19] Furthermore, their rigid structure and potential for π-π stacking interactions make them valuable building blocks for high-performance polymers with tailored electronic and optical properties.[15]

Agrochemicals: Protecting Crops with Pyridine-Based Compounds

Pyridine-based compounds have a long history of use in agriculture and continue to be a crucial class of agrochemicals, including herbicides, insecticides, and fungicides.[20][21][22]

Herbicides

Pyridine is a key precursor in the synthesis of widely used herbicides such as paraquat and diquat.[3]

Insecticides

The neonicotinoids, a major class of insecticides, feature a pyridine ring in their core structure.[22] These compounds act on the nicotinic acetylcholine receptors of insects, leading to paralysis and death.[22]

Fungicides

Pyrithione-based fungicides, derived from pyridine, are effective in controlling fungal growth on crops.[3]

The discovery and development of new pyridine-based agrochemicals often involve intermediate derivatization methods, where a common pyridine-containing intermediate is modified to create a library of compounds for screening.[20][21]

Synthetic Methodologies: Accessing the Pyridine Scaffold

The widespread utility of pyridine derivatives has spurred the development of numerous synthetic methods for their preparation. Classical methods like the Hantzsch pyridine synthesis remain relevant, while modern catalytic approaches offer greater efficiency and functional group tolerance.[1][23]

Hantzsch Pyridine Synthesis: A Classic Protocol

The Hantzsch synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia equivalent to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[23]

Step-by-Step Protocol for a Modified Hantzsch Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and a catalytic amount of a suitable acid or base in a solvent such as ethanol.

  • Ammonia Source: Add an ammonia source, such as ammonium acetate (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Oxidation: Upon completion of the condensation, add an oxidizing agent (e.g., ceric ammonium nitrate, manganese dioxide) to the reaction mixture to aromatize the dihydropyridine ring.

  • Workup and Purification: After the oxidation is complete, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography to obtain the desired pyridine derivative.

Conclusion and Future Outlook

The pyridine nucleus, with its inherent chemical versatility, continues to be a scaffold of immense importance across diverse scientific disciplines. In medicinal chemistry, the rational design of pyridine-based drugs holds promise for addressing unmet medical needs. In catalysis, the development of novel pyridine-containing ligands will undoubtedly lead to more efficient and selective chemical transformations. The exploration of pyridine derivatives in materials science is poised to deliver next-generation electronic and optical materials. As synthetic methodologies become more sophisticated, our ability to access and functionalize the pyridine ring with greater precision will further expand its applications. The future of research involving pyridine derivatives is bright, with countless opportunities for innovation and discovery remaining to be explored.

References

  • De, S., S K, A. K., Shah, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
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  • (2025). (PDF) Newer biologically active pyridines: A potential review.
  • (n.d.). Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. RSC Publishing.
  • (2016). Pyridine and related ligands in transition metal homogeneous catalysis.
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  • (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
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  • (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
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  • (2025). What Is Pyridine Used For In Organic Chemistry?. YouTube.
  • (n.d.). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. PubMed.
  • (2026). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines.
  • (n.d.). Recent advances in catalytic synthesis of pyridine derivatives.
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Foundational

The Unseen Scaffold: A Technical Guide to the Discovery and Strategic Application of 6-(Hydroxymethyl)-2-methylpyridin-3-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Often veiled in the broader landscape of pyridin-3-ol chemistry, 6-(hydroxymethyl)-2-methylpyridin-3-ol emerges not as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Often veiled in the broader landscape of pyridin-3-ol chemistry, 6-(hydroxymethyl)-2-methylpyridin-3-ol emerges not as a frontline therapeutic agent, but as a pivotal molecular scaffold with a rich, albeit understated, history. Its strategic importance is intrinsically linked to the synthesis of more complex, biologically active molecules, most notably in the development of respiratory therapeutics. This guide navigates the historical context of its discovery, delves into the intricacies of its synthesis, and illuminates its critical role as a foundational building block in medicinal chemistry. We will explore the causal nexus between its structural attributes and its utility in crafting targeted therapeutic agents, providing field-proven insights for researchers and drug development professionals. This document eschews a rigid template, instead adopting a narrative that mirrors the scientific journey of discovery and application, grounded in verifiable chemical principles and experimental evidence.

Introduction: The Pyridin-3-ol Core and the Rise of a Versatile Intermediate

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of natural products and pharmaceuticals.[1] Its nitrogen atom imparts unique electronic properties, enabling it to act as a hydrogen bond acceptor and participate in crucial dipole-dipole interactions with biological targets.[1] Within this broad class, pyridin-3-ol derivatives have garnered significant attention for their diverse biological activities. The history of 6-(hydroxymethyl)-2-methylpyridin-3-ol is not one of a singular, celebrated discovery, but rather an evolution driven by the relentless pursuit of novel therapeutic agents. Its emergence is closely tied to the broader exploration of pyridoxine (Vitamin B6) analogs and the recognized potential of the hydroxymethylpyridine framework in drug design. While a definitive first synthesis is not prominently documented in seminal literature, its roots can be traced to the extensive work on the synthesis of substituted pyridines throughout the 20th century.

The academic and industrial research trajectory for 6-(hydroxymethyl)-2-methylpyridin-3-ol has primarily centered on its function as a valuable chemical intermediate.[1] Its bifunctional nature, possessing both a phenolic hydroxyl group and a primary alcohol, makes it a versatile precursor for a wide range of chemical modifications, including etherification, esterification, and oxidation.[1] This versatility allows for the systematic exploration of structure-activity relationships (SAR) in the development of new drug candidates.

Synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol: From Furan Precursors to a Pyridine Core

The most logical and historically significant synthetic routes to 6-(hydroxymethyl)-2-methylpyridin-3-ol and its analogs originate from furan-based precursors. This approach leverages the ability of the furan ring to undergo ring-expansion reactions in the presence of an amine source, thereby constructing the desired pyridine core.

Conceptual Synthetic Pathway

The synthesis of pyridin-3-ols from 2-oxofurans is a well-established transformation.[2] A plausible and efficient synthetic strategy for 6-(hydroxymethyl)-2-methylpyridin-3-ol involves the reaction of a suitable furan derivative with an ammonia source. A Chinese patent for the synthesis of the closely related 6-methyl-2-ethyl-3-hydroxypyridine provides a strong basis for this proposed pathway, which involves the acylation of 2-methylfuran followed by a ring-expansion reaction.[3]

G furan 2-Acetyl-5-methylfuran intermediate Dihydropyridine Intermediate (transient) furan->intermediate Ring Opening & Amine Addition ammonia Ammonia Source (e.g., NH4OH/NH4Cl) ammonia->intermediate product 6-(Hydroxymethyl)-2-methylpyridin-3-ol intermediate->product Dehydration & Aromatization

Caption: Proposed synthetic pathway from a furan precursor.

Detailed Experimental Protocol (Representative)

The following protocol is a representative synthesis based on established methodologies for related pyridin-3-ol derivatives.

Step 1: Acylation of a Furan Precursor

  • To a stirred solution of a suitable furan derivative (e.g., 2-acetyl-5-methylfuran) in an appropriate solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at 0 °C.

  • Slowly add the acylating agent (e.g., acetic anhydride) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane, and combine the organic layers.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated furan intermediate.

Step 2: Ring Expansion and Aromatization

  • In a high-pressure autoclave, combine the acylated furan intermediate with an excess of aqueous ammonia and ammonium chloride.

  • Heat the sealed reactor to 150-170 °C for 10-12 hours. The internal pressure will increase significantly.

  • After cooling the reactor to room temperature, carefully vent any excess pressure.

  • Filter the reaction mixture to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure to remove excess ammonia and water.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 6-(hydroxymethyl)-2-methylpyridin-3-ol.

The Pivotal Role in Drug Discovery: The Case of Pirbuterol

The true significance of 6-(hydroxymethyl)-2-methylpyridin-3-ol is realized in its application as a scaffold for pharmacologically active molecules. A prime example is the development of Pirbuterol , a short-acting β2-adrenergic receptor agonist used as a bronchodilator for the treatment of asthma.[4]

From Scaffold to Drug: The Synthesis of Pirbuterol

Pirbuterol is chemically known as 6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol.[4] Its synthesis utilizes 6-(hydroxymethyl)-2-methylpyridin-3-ol as a key starting material. The hydroxymethyl group at the 6-position is strategically modified to introduce the pharmacophoric ethanolamine side chain responsible for its β2-adrenergic activity.

G scaffold 6-(Hydroxymethyl)-2-methylpyridin-3-ol oxidation Oxidation scaffold->oxidation Selective oxidation of the hydroxymethyl group aldehyde 6-Formyl-2-methylpyridin-3-ol oxidation->aldehyde addition Addition of tert-butylamine derivative aldehyde->addition Reductive amination or similar C-N bond formation pirbuterol Pirbuterol addition->pirbuterol

Caption: Conceptual synthetic route from the core scaffold to Pirbuterol.

Mechanism of Action of Pirbuterol

Pirbuterol exerts its therapeutic effect by selectively stimulating β2-adrenergic receptors located on the smooth muscle cells of the bronchial airways.[5][6] This interaction initiates a signaling cascade that leads to bronchodilation.

G Pirbuterol Pirbuterol Beta2Receptor β2-Adrenergic Receptor Pirbuterol->Beta2Receptor Binds and Activates AC Adenylate Cyclase Beta2Receptor->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Phosphorylates target proteins leading to

Caption: Signaling pathway of Pirbuterol-mediated bronchodilation.

The binding of Pirbuterol to the β2-adrenergic receptor activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6] Elevated cAMP levels lead to the activation of protein kinase A, which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of bronchial smooth muscle and relief from bronchospasm.[6]

Pharmacological Profile of Pirbuterol

The following table summarizes key pharmacological parameters of Pirbuterol.

ParameterValueReference
Onset of Action5-15 minutes (inhaled)[4]
Duration of Action3-4 hours[4]
Half-lifeApproximately 2-3 hours[4]
Primary IndicationAsthma, COPD[4]

Broader Applications and Future Perspectives

While Pirbuterol stands as a prominent example, the 6-(hydroxymethyl)-2-methylpyridin-3-ol scaffold holds potential for the development of other therapeutic agents. Its structural similarity to pyridoxine suggests possibilities in exploring its derivatives for neurological and metabolic disorders. The presence of multiple functional groups allows for the creation of diverse chemical libraries for high-throughput screening against various biological targets. Researchers are actively investigating pyridinol derivatives as multi-target-directed ligands for conditions like Alzheimer's disease, capitalizing on their potential for antioxidant activity and metal chelation.[2]

Conclusion

The history and discovery of 6-(hydroxymethyl)-2-methylpyridin-3-ol are deeply embedded in the broader narrative of pyridine chemistry and its profound impact on drug development. While not a therapeutic agent in its own right, its role as a versatile and strategically important chemical intermediate is undeniable. The successful development of the bronchodilator Pirbuterol from this scaffold serves as a compelling testament to its value. For researchers and scientists in the field, a thorough understanding of its synthesis and chemical reactivity provides a powerful tool for the rational design and development of novel therapeutics. The journey of this unassuming molecule underscores a fundamental principle in medicinal chemistry: often, the most critical components are not the final product, but the foundational scaffolds upon which therapeutic innovation is built.

References

  • R. A. Miller. Pirbuterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible bronchospastic disease. Drugs, 1983.
  • Pirbuterol – Knowledge and References. Taylor & Francis. Available at: [Link].

  • Pirbuterol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link].

  • Pirbuterol. PubChem. Available at: [Link].

  • F. J. Hidalgo, C. M. Lavado-Tena, R. Zamora. Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. Journal of Agricultural and Food Chemistry, 2020.
  • 3-Hydroxy-2-hydroxymethyl-6-methylpyridine. PubChem. Available at: [Link].

  • 6-(HYDROXYMETHYL)PYRIDIN-3-OL. GSRS. Available at: [Link].

  • CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine. Google Patents.
  • 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;2-methylidenepentanedioate. PubChem. Available at: [Link].

  • 2-Methylpyridin-3-ol. PubChem. Available at: [Link].

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Exploratory

An In-depth Technical Guide to 6-(Hydroxymethyl)-2-methylpyridin-3-ol: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist Introduction 6-(Hydroxymethyl)-2-methylpyridin-3-ol, a pyridine derivative, is a molecule of significant interest in the fields of medicinal chemistry and drug development. The...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction

6-(Hydroxymethyl)-2-methylpyridin-3-ol, a pyridine derivative, is a molecule of significant interest in the fields of medicinal chemistry and drug development. The pyridine ring is a fundamental scaffold in a multitude of biologically active compounds, including vitamins, coenzymes, and numerous approved pharmaceuticals.[1] The strategic placement of hydroxyl and hydroxymethyl functional groups on the 2-methylpyridine core of 6-(Hydroxymethyl)-2-methylpyridin-3-ol imparts a unique combination of physicochemical properties, making it a versatile building block for the synthesis of more complex molecules and a potential therapeutic agent in its own right.[1] This technical guide provides a comprehensive review of the current literature on 6-(Hydroxymethyl)-2-methylpyridin-3-ol, with a focus on its synthesis, chemical characteristics, known biological activities, and future prospects in drug discovery.

Chemical Identity and Physicochemical Properties

Properly identifying the target molecule is crucial. While the name 6-(Hydroxymethyl)-2-methylpyridin-3-ol is used, it is important to distinguish it from its isomers. The compound's chemical structure and properties are summarized below.

PropertyValueSource
CAS Number 40222-77-3[2]
Molecular Formula C6H7NO2[2][3]
Molecular Weight 125.12 g/mol [2]
SMILES C1=CC(=NC=C1O)CO[2]
Synonyms 2-(Hydroxymethyl)-5-hydroxypyridine, 5-Hydroxy-2-pyridinemethanol[3]

The presence of both a phenolic hydroxyl group and an alcoholic hydroxymethyl group makes 6-(Hydroxymethyl)-2-methylpyridin-3-ol a versatile precursor for a variety of chemical transformations, including etherification, esterification, and oxidation. These reactions can be employed to generate a library of derivatives for biological screening.[1]

Synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol

The synthesis of pyridine derivatives is a well-established field in organic chemistry. For 6-(Hydroxymethyl)-2-methylpyridin-3-ol, a notable synthetic route involves the use of readily available starting materials derived from biomass.

Synthesis from Furfural or 5-Hydroxymethylfurfural (HMF)

A key synthetic pathway to 6-(hydroxymethyl)pyridin-3-ol utilizes furfural or 5-hydroxymethylfurfural (HMF), which are produced from the degradation of carbohydrates like glucose.[2] The reaction of HMF with urea is reported to yield 6-(hydroxymethyl)pyridin-3-ol, a process that is also relevant in food chemistry.[2]

Experimental Protocol: Synthesis from HMF and Urea (Conceptual)

  • Step 1: Reactant Preparation: Dissolve 5-Hydroxymethylfurfural and urea in a suitable high-boiling point solvent within a pressure-rated reaction vessel.

  • Step 2: Reaction Conditions: Heat the mixture under pressure. The specific temperature and pressure would need to be optimized to maximize yield and minimize side products.

  • Step 3: Work-up and Purification: After the reaction is complete, cool the vessel and neutralize the reaction mixture. The crude product can then be extracted using an appropriate organic solvent. Purification is typically achieved through column chromatography or recrystallization to yield pure 6-(hydroxymethyl)pyridin-3-ol.

Synthesis_from_HMF HMF 5-Hydroxymethylfurfural Intermediate Reaction Intermediate HMF->Intermediate Reacts with Urea Urea Urea->Intermediate Product 6-(Hydroxymethyl)pyridin-3-ol Intermediate->Product Ring formation & rearrangement

Caption: Conceptual workflow for the synthesis of 6-(Hydroxymethyl)pyridin-3-ol from HMF and Urea.

Biological Activities and Therapeutic Potential

While extensive clinical research on 6-(Hydroxymethyl)-2-methylpyridin-3-ol is limited, preliminary studies have revealed promising biological activities.[1]

Cytotoxic and Antioxidant Properties

Research has demonstrated that 6-(hydroxymethyl)pyridin-3-ol possesses cytotoxic activity against the human lung carcinoma cell line A549 and adipose cells.[2] Furthermore, it exhibits antioxidant properties by modulating the production of reactive oxygen species through the inhibition of lipid peroxidation.[2] These dual activities suggest its potential as a scaffold for the development of novel anticancer agents with the added benefit of mitigating oxidative stress, a common hallmark of cancer.

Biological_Activity Compound 6-(Hydroxymethyl)pyridin-3-ol Lipid_Peroxidation Lipid Peroxidation Compound->Lipid_Peroxidation Inhibits A549 A549 Lung Cancer Cells Compound->A549 Induces Adipose Adipose Cells Compound->Adipose Induces Antioxidant Antioxidant Activity Compound->Antioxidant ROS Reactive Oxygen Species Lipid_Peroxidation->ROS Generates Cytotoxicity Cytotoxicity A549->Cytotoxicity Adipose->Cytotoxicity

Caption: Biological activities of 6-(Hydroxymethyl)pyridin-3-ol.

Broader Context: Pyridoxine (Vitamin B6) and its Derivatives

To fully appreciate the potential of 6-(Hydroxymethyl)-2-methylpyridin-3-ol, it is beneficial to consider the well-established biological importance of its structural relative, pyridoxine (Vitamin B6). Vitamin B6 exists in several forms, including pyridoxine, pyridoxal, and pyridoxamine, all of which are essential cofactors in a vast array of enzymatic reactions crucial for human health.[4][5] The chemical synthesis of pyridoxine and its analogues has been a subject of extensive research, providing a rich foundation of chemical knowledge that can be applied to novel derivatives like 6-(Hydroxymethyl)-2-methylpyridin-3-ol.[4][6][7]

The pyridine core and the hydroxymethyl group are key features that contribute to the biological activity of Vitamin B6. It is plausible that 6-(Hydroxymethyl)-2-methylpyridin-3-ol could interact with some of the same biological targets or serve as a precursor for molecules with similar functions.

Future Directions and Conclusion

6-(Hydroxymethyl)-2-methylpyridin-3-ol stands as a promising, yet underexplored, molecule in the landscape of drug discovery. Its straightforward synthesis from renewable resources, coupled with its demonstrated cytotoxic and antioxidant activities, makes it an attractive candidate for further investigation.

Future research should focus on:

  • Optimization of Synthesis: Developing more efficient and scalable synthetic routes to improve yield and reduce costs.

  • Derivative Libraries: Systematically modifying the hydroxyl and hydroxymethyl groups to create a library of analogues for structure-activity relationship (SAR) studies.

  • Mechanism of Action: Elucidating the precise molecular mechanisms underlying its cytotoxic and antioxidant effects.

  • In Vivo Studies: Evaluating the efficacy and safety of 6-(Hydroxymethyl)-2-methylpyridin-3-ol and its most promising derivatives in preclinical animal models of cancer and other diseases associated with oxidative stress.

References

  • Benchchem.
  • Biosynth. 6-(hydroxymethyl)pyridin-3-ol | 40222-77-3 | QBA22277.
  • Harris, S. A., & Folkers, K. (1939). Synthesis of Vitamin B6. Journal of the American Chemical Society, 61(5), 1245–1247. [Link]

  • Coburn, S. P. (2007). The Chemistry and Biochemistry of Vitamin B6: Synthesis of Novel Analogues of Vitamin B6. In B Vitamins and Folate (pp. 1-24). Royal Society of Chemistry. [Link]

  • ResearchGate. Pyridoxine (B6). [Link]

  • Benchchem. 6-(Hydroxymethyl)-2-methylpyridin-3-ol | 4811-16-9.
  • Global Substance Registration System. 6-(HYDROXYMETHYL)PYRIDIN-3-OL. [Link]

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Foundational

Unraveling the Enigma: A Mechanistic Hypothesis and Validation Guide for 6-(Hydroxymethyl)-2-methylpyridin-3-ol

A Technical Guide for Advanced Research Professionals Preamble: Charting a Course into the Unknown The compound 6-(hydroxymethyl)-2-methylpyridin-3-ol is a pyridoxine (Vitamin B6) analog whose biological significance and...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Advanced Research Professionals

Preamble: Charting a Course into the Unknown

The compound 6-(hydroxymethyl)-2-methylpyridin-3-ol is a pyridoxine (Vitamin B6) analog whose biological significance and mechanism of action remain largely uncharted territory in peer-reviewed literature.[1] While direct evidence is sparse, its striking structural resemblance to pyridoxine, a fundamental coenzyme in human metabolism, provides a robust foundation for a compelling mechanistic hypothesis. This guide eschews a conventional review of established facts; instead, it serves as a strategic whitepaper for the research and drug development professional. It puts forth a primary hypothesis grounded in established biochemical principles of Vitamin B6 metabolism and outlines a rigorous, multi-phased experimental framework to systematically investigate, validate, or refute this hypothesis.

Our central operating hypothesis is that 6-(hydroxymethyl)-2-methylpyridin-3-ol functions as a modulator of Pyridoxal-5'-Phosphate (PLP)-dependent enzymatic pathways. This modulation is likely initiated by its phosphorylation into a PLP analog by the enzyme Pyridoxal Kinase (PDXK), subsequently influencing the vast network of metabolic reactions that depend on this essential coenzyme.

This document is structured to guide the investigator from foundational in vitro characterization to complex cell-based functional assays and unbiased target discovery, providing the scientific rationale and detailed protocols necessary to illuminate the compound's biological role.

Part 1: The Primary Mechanistic Hypothesis - A Vitamin B6 Analogy

All forms of Vitamin B6, including pyridoxine, pyridoxal, and pyridoxamine, are precursors to the biologically active coenzyme, Pyridoxal-5'-Phosphate (PLP).[2][3][[“]] This conversion is a two-step process initiated by phosphorylation via Pyridoxal Kinase (PDXK), followed by oxidation where necessary.[3][5] PLP is a versatile cofactor essential for over 140 enzymatic reactions, primarily in amino acid metabolism, but also in neurotransmitter synthesis, glycogenolysis, and more.[6][7][8]

Our primary hypothesis posits that 6-(hydroxymethyl)-2-methylpyridin-3-ol (herein referred to as 'the compound') enters this metabolic pathway, as depicted below.

Hypothesized Signaling Pathway

Hypothesized_MOA cluster_0 Cellular Uptake & Metabolism cluster_1 Downstream Effects Compound 6-(Hydroxymethyl)-2- methylpyridin-3-ol PDXK Pyridoxal Kinase (PDXK) Compound->PDXK Substrate Compound_P Compound-5'-Phosphate (Hypothesized Active Form) PLP_Enzyme PLP-Dependent Enzyme (e.g., Transaminase) Compound_P->PLP_Enzyme Coenzyme Analog or Inhibitor PDXK->Compound_P Phosphorylation ADP ADP PDXK->ADP ATP ATP ATP->PDXK Effect Modulated Biological Response (Inhibition or Altered Activity) PLP_Enzyme->Effect

Caption: Hypothesized metabolic activation and action of the compound.

The core tenets of this hypothesis are:

  • Cellular Uptake: The compound is transported into the cell, likely via passive diffusion or a facilitated transport mechanism similar to other B6 vitamers.[9][10]

  • Enzymatic Activation: Once inside the cell, the compound serves as a substrate for Pyridoxal Kinase (PDXK), which catalyzes the ATP-dependent phosphorylation of its 5'-hydroxymethyl group, creating a phosphorylated analog.[11][12]

  • Target Interaction: This new phosphorylated molecule may then act as either:

    • A Coenzyme Analog: Binding to the active site of PLP-dependent enzymes and facilitating their catalytic activity, potentially with altered kinetics or substrate specificity.

    • A Competitive Inhibitor: Binding to the PLP site on target enzymes but failing to facilitate the reaction, thereby inhibiting the enzyme's function.[13][14]

This hypothesis provides a clear, testable framework for elucidating the compound's mechanism of action.

Part 2: Experimental Validation Framework

To systematically test our hypothesis, we propose a three-phase experimental approach. Each phase is designed to answer critical questions about the compound's behavior, from basic biochemical interactions to its effects in a cellular context.

Phase 1: In Vitro Enzymatic Characterization

Objective: To determine if the compound is a substrate for Pyridoxal Kinase (PDXK) and if its phosphorylated product interacts with a model PLP-dependent enzyme.

Causality: The foundational step of our hypothesis is the phosphorylation of the compound by PDXK.[12] This experiment will directly test this interaction and quantify its efficiency relative to the natural substrate, pyridoxal. A positive result validates the first step of the proposed mechanism.

Protocol:

  • Reagents: Recombinant human PDXK, ATP, pyridoxal (positive control), 6-(hydroxymethyl)-2-methylpyridin-3-ol, kinase assay buffer (e.g., Kinase-Glo®).

  • Procedure: a. Set up reactions in a 96-well plate with a fixed concentration of PDXK and varying concentrations of the compound or pyridoxal (e.g., 0-500 µM). b. Initiate the reaction by adding a fixed concentration of ATP (e.g., 100 µM). c. Incubate at 37°C for a set time (e.g., 60 minutes). d. Terminate the reaction and measure the amount of ADP produced using a luminescence-based kinase assay kit, which correlates ADP production with kinase activity.

  • Data Analysis: Plot substrate concentration versus enzyme activity. Fit the data to the Michaelis-Menten equation to determine kinetic parameters (Km and Vmax).

Expected Outcomes & Interpretation:

SubstrateApparent Km (µM)Apparent Vmax (relative units)Interpretation
Pyridoxal (Control)10 - 501.0Establishes baseline for natural substrate affinity and turnover.
Compound < 500 > 0.1 Compound is a substrate for PDXK. A low Km suggests high affinity.
Compound > 500 or N/A < 0.1 Compound is a poor or non-substrate for PDXK. This would challenge the primary hypothesis.

Causality: If the compound is phosphorylated, its product must interact with a downstream PLP-dependent enzyme to exert a biological effect.[6] We will use a commercially available transaminase (e.g., Aspartate Transaminase, AST) as a model system to test for coenzyme or inhibitory activity.

Protocol:

  • Preparation of Phosphorylated Compound: First, produce the phosphorylated compound by an enzymatic reaction using PDXK and ATP, followed by purification.

  • Reagents: Apo-AST (AST stripped of its native PLP), L-aspartate, α-ketoglutarate, NADH, malate dehydrogenase, and the purified phosphorylated compound.

  • Procedure: a. Reconstitute apo-AST with either PLP (positive control), the phosphorylated compound, or buffer (negative control). b. Initiate the transaminase reaction by adding L-aspartate and α-ketoglutarate. c. Couple the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase. d. Monitor the decrease in NADH absorbance at 340 nm, which is proportional to AST activity.

  • Data Analysis: Compare the reaction rates of AST reconstituted with PLP versus the phosphorylated compound. If no activity is observed, perform a competition assay by adding the phosphorylated compound to PLP-reconstituted AST to test for inhibition.

Expected Outcomes & Interpretation:

ConditionRelative Activity (%)Interpretation
Apo-AST + PLP (Control)100%Establishes maximal activity of the reconstituted enzyme.
Apo-AST + Phospho-Compound > 10% Phosphorylated compound acts as a coenzyme.
Apo-AST + Phospho-Compound < 10% Phosphorylated compound is not a functional coenzyme.
PLP-AST + Phospho-Compound < 100% Phosphorylated compound acts as an inhibitor.
Phase 2: Cell-Based Functional Assays

Objective: To confirm cellular uptake, metabolism, and functional impact of the compound in a biological system.

Causality: For the compound to be active, it must cross the cell membrane and be converted to its phosphorylated form within the cell.[15][16] This experiment uses high-sensitivity mass spectrometry to directly observe and quantify the compound and its putative metabolite inside cells.

Workflow Diagram:

LCMS_Workflow A 1. Cell Culture (e.g., HepG2 cells) B 2. Treatment Incubate with Compound (e.g., 10 µM for 4h) A->B C 3. Cell Lysis & Metabolite Extraction B->C D 4. LC-MS/MS Analysis Quantify Parent Compound and Phosphorylated Form C->D E 5. Data Analysis Determine intracellular concentrations D->E

Caption: Workflow for analyzing intracellular compound metabolism.

Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cells, which have high PDXK activity) to confluence.[3]

  • Treatment: Treat cells with a non-toxic concentration of the compound for various time points (e.g., 0, 1, 4, 24 hours).

  • Extraction: At each time point, wash cells thoroughly, then lyse and extract intracellular metabolites using a methanol/acetonitrile/water solution.

  • LC-MS/MS Analysis: Analyze the extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop specific detection methods (MRM transitions) for both the parent compound and its predicted phosphorylated metabolite.

  • Quantification: Use standard curves of the parent compound and (if synthesized) the phosphorylated metabolite to quantify their intracellular concentrations.

Expected Outcomes: The detection of the parent compound inside the cells will confirm uptake. The time-dependent appearance of the phosphorylated form, concurrent with a potential decrease in the parent form, would provide strong evidence for intracellular metabolic activation as hypothesized.

Part 3: Alternative Hypothesis & Unbiased Target Discovery

Scientific integrity demands that we consider alternative possibilities. If the compound is not a substrate for PDXK or its effects cannot be explained by the modulation of PLP-dependent enzymes, it may act through an entirely different mechanism.

Alternative Hypothesis: The compound binds to a novel protein target, unrelated to Vitamin B6 metabolism, to exert its biological effects.

To investigate this, we propose an unbiased chemical proteomics approach to identify the compound's direct binding partners in the native cellular environment.[17][18][19]

Causality: This method identifies direct protein-small molecule interactions without a priori assumptions about the target.[20][21] By immobilizing the compound on a resin, we can "fish" for its binding partners from a complex cell lysate.

Workflow Diagram:

ChemPro_Workflow cluster_workflow Chemical Proteomics Workflow cluster_control Competition Control A 1. Synthesize Biotinylated Compound (Affinity Probe) B 2. Cell Lysate Incubation A->B C 3. Streptavidin Bead Pull-Down B->C D 4. Wash & Elute Bound Proteins C->D E 5. Tryptic Digest & LC-MS/MS D->E F 6. Protein ID & Data Analysis E->F G Incubate Lysate with Excess Free Compound BEFORE adding probe G->C Competition

Caption: Affinity-based chemical proteomics workflow for target ID.

Protocol:

  • Probe Synthesis: Synthesize a derivative of the compound with a linker and a biotin tag suitable for affinity purification.

  • Cell Lysis: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Pulldown: a. Test Condition: Incubate the lysate with the biotinylated compound probe. b. Control Condition: Pre-incubate the lysate with a large excess of the free, unmodified compound before adding the biotinylated probe. This will competitively block specific binding sites.

  • Capture: Add streptavidin-coated magnetic beads to both lysates to capture the biotinylated probe and any bound proteins.

  • Analysis: Thoroughly wash the beads to remove non-specific binders. Elute the specifically bound proteins, digest them into peptides with trypsin, and identify them using LC-MS/MS-based proteomics.

  • Data Interpretation: True binding partners will be present in high abundance in the "Test Condition" but significantly reduced or absent in the "Competition Control" condition.

Conclusion and Forward Outlook

The framework presented here provides a comprehensive and scientifically rigorous path to elucidating the mechanism of action for 6-(hydroxymethyl)-2-methylpyridin-3-ol. By beginning with a focused, hypothesis-driven investigation rooted in its structural similarity to Vitamin B6, we can efficiently test the most probable mechanism. The inclusion of unbiased, discovery-phase methodologies ensures that, even if the primary hypothesis is disproven, a path forward for target identification remains. This dual approach maximizes the potential for a successful investigation, transforming an enigmatic compound into a well-characterized molecular entity with potential for future therapeutic development.

References

  • Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal-5'-phosphate enzymes: chemistry and diversity. PubMed. [Link]

  • Wikipedia. (n.d.). Pyridoxal phosphate. [Link]

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology. [Link]

  • Liu, Y., et al. (2020). Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-Dependent Enzymes. ACS Catalysis. [Link]

  • Sun, B., & He, Q. Y. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. Current Molecular Medicine. [Link]

  • Bantscheff, M., et al. (2011). Profiling of Small Molecules by Chemical Proteomics. Springer Nature Experiments. [Link]

  • Hayashi, H. (2020). Pyridoxal 5′-Phosphate-Dependent Enzymes: Catalysis, Conformation, and Genomics. ResearchGate. [Link]

  • Liu, Y., et al. (2020). Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion. PubMed Central. [Link]

  • Carroll, K. S., & Collins, I. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]

  • Sun, B., & He, Q. Y. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. PubMed. [Link]

  • Singh, V., et al. (2020). Structural attributes and substrate specificity of pyridoxal kinase from Leishmania donovani. International Journal of Biological Macromolecules. [Link]

  • Botting, C. H., et al. (2017). Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation. PubMed Central. [Link]

  • Plecko, B. (n.d.). Uptake, transport, and metabolism of pyridoxine and its derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyridoxal kinase. [Link]

  • Botting, C. H., et al. (2017). Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: Evidence for a novel decarboxylative mechanism of inactivation. ResearchGate. [Link]

  • Tang, L., et al. (2002). Substrate-binding sites of pyridoxal kinase. ResearchGate. [Link]

  • Saljoughian, M. (2023). Vitamin B6 (Pyridoxine). StatPearls - NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). Drugs against PLP-dependent enzymes in market. [Link]

  • Wikipedia. (n.d.). Propargylglycine. [Link]

  • Botting, C. H., et al. (2017). Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation. Molecular BioSystems. [Link]

  • Shulga, A. O., et al. (2022). Molecular mechanisms underlying therapeutic action of vitamin B6. Vitamins and Minerals. [Link]

  • Parra, M., et al. (2018). Vitamin B6 and Its Role in Cell Metabolism and Physiology. Cells. [Link]

  • Gandhi, C. P., et al. (2007). Crystal Structure of human pyridoxal kinase: Structural basis of M+ and M2+ activation. Protein Science. [Link]

  • UniProt. (n.d.). PDXK - Pyridoxal kinase - Homo sapiens (Human). [Link]

  • Mehansho, H., & Henderson, L. M. (1980). Mechanism of pyridoxine uptake by isolated rat liver cells. PubMed. [Link]

  • ResearchGate. (n.d.). The absorption, transport and metabolism of vitamin B6. [Link]

  • Windebank, A. J. (1985). Neurotoxicity of Pyridoxine Analogs Is Related to Coenzyme Structure. PubMed. [Link]

  • Fitzpatrick, T. B., & Chapman, L. M. (2015). Intracellular Trafficking of the Pyridoxal Cofactor. Implications for Health and Metabolic Disease. PubMed Central. [Link]

  • Consensus. (n.d.). What is pyridoxine (Vitamin B6) mechanism of action?. [Link]

  • Li, Y., et al. (2023). Vitamin B6-Based Biomimetic Asymmetric Catalysis. Accounts of Chemical Research. [Link]

  • Ueland, P. M., et al. (2015). Direct and Functional Biomarkers of Vitamin B6 Status. Annual Review of Nutrition. [Link]

  • Teixeira, M. F. S., et al. (2003). Determination of vitamin B6 (pyridoxine) in pharmaceutical preparations by cyclic voltammetry. ResearchGate. [Link]

  • PubChem. (n.d.). 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;2-methylidenepentanedioate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Leveraging 6-(Hydroxymethyl)-2-methylpyridin-3-ol as a Versatile Intermediate in Synthetic Chemistry

Abstract 6-(Hydroxymethyl)-2-methylpyridin-3-ol is a pivotal chemical intermediate, structurally analogous to pyridoxine (Vitamin B6), making it a valuable building block in medicinal chemistry and drug development. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-(Hydroxymethyl)-2-methylpyridin-3-ol is a pivotal chemical intermediate, structurally analogous to pyridoxine (Vitamin B6), making it a valuable building block in medicinal chemistry and drug development. Its trifunctional nature—comprising a phenolic hydroxyl, a primary alcohol, and a pyridine nitrogen—offers a rich landscape for selective chemical modifications. This document provides an in-depth guide for researchers, outlining its physicochemical properties, handling procedures, and detailed, field-proven protocols for its strategic use in multi-step synthesis. We will explore key transformations, including selective protection, oxidation, and subsequent functionalization, with a focus on the underlying chemical principles that govern these reactions.

Introduction: A Strategic Overview

6-(Hydroxymethyl)-2-methylpyridin-3-ol serves as a foundational scaffold for a wide array of more complex molecules. Its significance stems from the differential reactivity of its functional groups, which allows for a controlled, stepwise synthetic approach.

  • Phenolic Hydroxyl (C3-OH): With a pKa typically in the range of 8-9, this group is acidic and serves as a key site for etherification, esterification, or as a directing group. Its protection is often the primary step to prevent unwanted side reactions.

  • Primary Alcohol (C6-CH₂OH): This benzylic-type alcohol is readily oxidized to an aldehyde or carboxylic acid, providing a gateway for chain extension, reductive amination, or condensation reactions.

  • Pyridine Nitrogen (N1): The basicity of the pyridine nitrogen allows for salt formation and can influence the reactivity of the ring system.

Understanding this hierarchy of reactivity is fundamental to its effective use. The following protocols are designed not just as a series of steps, but as a lesson in chemical strategy, enabling the synthesis of diverse derivatives.

Key Reactive Sites of the Intermediate

This diagram illustrates the primary points of chemical modification on the 6-(Hydroxymethyl)-2-methylpyridin-3-ol scaffold.

G cluster_0 6-(Hydroxymethyl)-2-methylpyridin-3-ol cluster_1 Reactive Sites img img A Phenolic Hydroxyl (C3-OH) - Acidic - Nucleophilic - Requires Protection A:w->img:n B Primary Alcohol (C6-CH₂OH) - Benzylic Position - Site for Oxidation B:w->img:e C Pyridine Nitrogen (N1) - Basic Site - Influences Ring Electronics C:w->img:s

Caption: Key reactive functional groups on the scaffold.

Physicochemical Properties and Handling

Proper storage and handling are critical for maintaining the integrity of the intermediate.

PropertyValueSource
IUPAC Name 6-(Hydroxymethyl)-2-methylpyridin-3-olPubChem
Molecular Formula C₇H₉NO₂PubChem
Molecular Weight 139.15 g/mol PubChem
Appearance White to off-white crystalline solidCommercial Suppliers
Melting Point 144-148 °CSigma-Aldrich
Solubility Soluble in water, methanol, ethanol.NLM

Storage and Safety:

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from light and moisture to prevent degradation. Recommended storage temperature: 2-8°C.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin.

Synthetic Workflow: A Multi-Step Transformation

The true utility of this intermediate is demonstrated in a synthetic sequence. The following workflow outlines a common and logical path from the starting material to a more complex amine derivative, a motif frequently found in pharmacologically active compounds.

G start 6-(Hydroxymethyl)-2- methylpyridin-3-ol step1 Protected Intermediate start->step1  Protocol 1:  Selective Protection   (TBDMS-Cl) step2 Aldehyde Intermediate step1->step2  Protocol 2:  Selective Oxidation   (MnO₂) end Target Amine Derivative step2->end  Protocol 3:  Reductive Amination   (Amine, NaBH(OAc)₃)

Caption: A validated synthetic pathway using the intermediate.

Detailed Experimental Protocols

The following protocols are presented as self-contained modules. They include reagent tables, step-by-step instructions, and rationale for key decisions.

Protocol 1: Selective Protection of the Phenolic Hydroxyl

Objective: To selectively protect the more acidic phenolic hydroxyl group as a silyl ether, leaving the primary alcohol free for subsequent oxidation.

Rationale: The use of tert-Butyldimethylsilyl chloride (TBDMS-Cl) with a mild base like imidazole is highly selective for phenols over primary alcohols. The steric bulk of the TBDMS group prevents di-silylation under these conditions. This protection is robust enough to withstand the oxidative conditions in the next step but can be easily removed later using fluoride sources (e.g., TBAF).

ReagentM.W. ( g/mol )AmountMoles
6-(Hydroxymethyl)-2-methylpyridin-3-ol139.151.00 g7.19 mmol
Imidazole68.080.73 g10.8 mmol
TBDMS-Cl150.721.30 g8.63 mmol
Dichloromethane (DCM)-25 mL-

Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 6-(Hydroxymethyl)-2-methylpyridin-3-ol (1.00 g, 7.19 mmol) and imidazole (0.73 g, 10.8 mmol).

  • Add anhydrous Dichloromethane (DCM, 25 mL) and stir the suspension at room temperature until all solids dissolve.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add TBDMS-Cl (1.30 g, 8.63 mmol) portion-wise over 5 minutes. A white precipitate (imidazole hydrochloride) will form.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate:Hexanes. The product spot should have a higher Rf value than the starting material.

  • Workup: Upon completion, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, gradient elution from 10% to 40% Ethyl Acetate in Hexanes) to afford the silyl-protected product as a colorless oil or white solid.

Protocol 2: Selective Oxidation to the Aldehyde

Objective: To oxidize the primary alcohol of the protected intermediate to an aldehyde without affecting the pyridine ring or the silyl ether.

Rationale: Activated Manganese (IV) oxide (MnO₂) is a mild and highly selective heterogeneous oxidant for benzylic and allylic alcohols. It is particularly well-suited for this transformation as it does not oxidize the pyridine ring or cleave the TBDMS protecting group. The reaction is typically performed in a non-polar solvent like DCM, and the solid MnO₂ is easily removed by filtration, simplifying the workup.

ReagentM.W. ( g/mol )AmountMoles
TBDMS-protected intermediate253.411.00 g3.94 mmol
Activated MnO₂86.943.43 g39.4 mmol
Dichloromethane (DCM)-40 mL-

Procedure:

  • Add the TBDMS-protected intermediate (1.00 g, 3.94 mmol) to a 100 mL round-bottom flask.

  • Dissolve the starting material in Dichloromethane (DCM, 40 mL).

  • Add activated MnO₂ (3.43 g, 39.4 mmol, ~10 equivalents) in one portion. The reaction is heterogeneous.

  • Stir the resulting black suspension vigorously at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC. The aldehyde product will have a slightly higher Rf and may be visualized with a 2,4-DNP stain.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite® pad thoroughly with additional DCM (3 x 20 mL) to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure. The resulting crude aldehyde is often of sufficient purity to be used directly in the next step without further purification.

Protocol 3: Reductive Amination to a Secondary Amine

Objective: To convert the synthesized aldehyde into a secondary amine, a common pharmacophore.

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent ideal for reductive amination. Unlike stronger hydrides like NaBH₄, it is tolerant of mildly acidic conditions, which are necessary to activate the iminium ion intermediate, and it does not readily reduce the aldehyde in the absence of an amine. This one-pot procedure is highly efficient.

ReagentM.W. ( g/mol )AmountMoles
Crude Aldehyde Intermediate251.390.98 g3.90 mmol
Benzylamine (example)107.150.46 mL4.29 mmol
Sodium Triacetoxyborohydride211.941.24 g5.85 mmol
Dichloroethane (DCE)-30 mL-
Acetic Acid (glacial)60.050.22 mL3.90 mmol

Procedure:

  • To a 100 mL round-bottom flask, add the crude aldehyde (0.98 g, 3.90 mmol) and dissolve it in Dichloroethane (DCE, 30 mL).

  • Add benzylamine (0.46 mL, 4.29 mmol) followed by glacial acetic acid (0.22 mL, 3.90 mmol). Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add Sodium triacetoxyborohydride (1.24 g, 5.85 mmol) portion-wise. Effervescence may be observed.

  • Stir the reaction at room temperature for 8-12 hours.

  • Reaction Monitoring: Monitor by TLC for the disappearance of the aldehyde.

  • Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Stir for 15 minutes.

  • Transfer to a separatory funnel, separate the organic layer, and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, appropriate solvent system) to yield the final secondary amine. The protecting group can be removed at this stage if desired using TBAF in THF.

Troubleshooting and Mechanistic Insights

  • Incomplete Protection (Protocol 1): If di-silylation or no reaction occurs, ensure all reagents and glassware are scrupulously dry. Water will consume the TBDMS-Cl. If the reaction is sluggish, a slightly stronger, non-nucleophilic base like DBU can be used, but with caution.

  • Over-oxidation or No Reaction (Protocol 2): The activity of MnO₂ can vary significantly between suppliers. Use a high-quality, activated grade. If no reaction occurs, more equivalents or gentle heating (refluxing in CHCl₃) may be required. If over-oxidation to the carboxylic acid is observed (unlikely with MnO₂), a different mild oxidant like Dess-Martin periodinane could be employed.

  • Low Yield in Reductive Amination (Protocol 3): Ensure the imine formation step is allowed to proceed before adding the reducing agent. The quality of NaBH(OAc)₃ is crucial; it should be a free-flowing powder. If it has clumped from moisture exposure, its reactivity will be diminished.

Conclusion

6-(Hydroxymethyl)-2-methylpyridin-3-ol is more than a simple building block; it is a versatile platform for synthetic innovation. By understanding the distinct reactivity of its functional groups, researchers can design and execute logical, high-yield synthetic sequences. The protocols detailed herein provide a reliable foundation for producing a range of derivatives, enabling the exploration of new chemical space in drug discovery and materials science.

References

  • Title: Manganese Dioxide Oxidations Source: Organic Syntheses, Coll. Vol. 8, p.556 (1993); Vol. 65, p.61 (1987). URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. J. Org. Chem.1996 , 61 (11), 3849–3862. URL: [Link]

Application

Application Notes and Protocols for the Versatile Pyridinol Building Block: 6-(Hydroxymethyl)-2-methylpyridin-3-ol

Introduction: A Bifunctional Scaffold for Chemical Innovation 6-(Hydroxymethyl)-2-methylpyridin-3-ol is a pyridoxine (Vitamin B6) analog that presents a compelling scaffold for medicinal chemistry and drug development. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Scaffold for Chemical Innovation

6-(Hydroxymethyl)-2-methylpyridin-3-ol is a pyridoxine (Vitamin B6) analog that presents a compelling scaffold for medicinal chemistry and drug development. Its structure is characterized by two distinct hydroxyl functionalities: a primary alcohol (the hydroxymethyl group at the 6-position) and a phenolic hydroxyl group (at the 3-position). This bifunctionality, coupled with the inherent electronic properties of the pyridine ring, makes it a versatile starting material for synthesizing a diverse array of more complex molecules. Structurally related compounds, such as Emoxipin (2-ethyl-6-methyl-3-hydroxypyridine), are recognized for their antioxidant and neuroprotective properties, highlighting the therapeutic potential of this chemical class.[1]

This guide provides a detailed exploration of experimental setups for key transformations of 6-(Hydroxymethyl)-2-methylpyridin-3-ol. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in established mechanistic principles to empower researchers to rationally design and execute their synthetic strategies. We will delve into selective oxidation, esterification, and etherification, providing the causal logic behind the choice of reagents and reaction conditions.

Chemical and Physical Properties Summary

PropertyValueSource
Molecular FormulaC₆H₇NO₂[2][3]
Molecular Weight125.12 g/mol [2]
AppearanceExpected to be a solid-
Key Functional GroupsPrimary Alcohol, Phenolic Hydroxyl, Pyridine Ring-

Safety and Handling Precautions

  • Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5][6]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and acids.[7] Stable under recommended storage conditions.[7]

Part 1: Selective Oxidation of the Hydroxymethyl Group

The primary alcohol at the 6-position can be selectively oxidized to the corresponding aldehyde, a crucial intermediate for reactions such as reductive amination, Wittig reactions, and further oxidation to a carboxylic acid. The key challenge is to perform this transformation without affecting the electron-rich pyridine ring or the phenolic hydroxyl group.

Causality of Method Selection:

Mild, chromium-based reagents like Pyridinium chlorochromate (PCC) or non-chromium-based methods like the Parikh-Doering oxidation are preferred.[2][8]

  • Pyridinium Chlorochromate (PCC): PCC is a mild and selective reagent for the oxidation of primary alcohols to aldehydes.[2] It operates under non-aqueous, slightly acidic conditions, which minimizes over-oxidation to the carboxylic acid and reduces the risk of side reactions involving the phenol. The reaction mechanism involves the formation of a chromate ester, followed by a base-assisted elimination.[9]

  • Parikh-Doering Oxidation: This method uses the sulfur trioxide pyridine complex (SO₃•py) to activate dimethyl sulfoxide (DMSO). It is exceptionally mild and can be performed at or below room temperature, making it suitable for sensitive substrates.[8] The absence of heavy metals is also an advantage for pharmaceutical applications.

Workflow for Selective Oxidation

G cluster_start Starting Material cluster_reagents Oxidation Reagents cluster_product Product start 6-(Hydroxymethyl)- 2-methylpyridin-3-ol PCC PCC in CH2Cl2 start->PCC Mild & Selective ParikhDoering SO3.py/DMSO in CH2Cl2/Et3N start->ParikhDoering Very Mild, Metal-Free product 6-Formyl-2-methyl- pyridin-3-ol PCC->product ParikhDoering->product

Caption: Workflow for selective oxidation of the primary alcohol.

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)

Reagent/ParameterQuantityMolar Equiv.Notes
6-(Hydroxymethyl)-2-methylpyridin-3-ol1.25 g1.0-
Pyridinium Chlorochromate (PCC)3.23 g1.5PCC can be slightly acidic; adding molecular sieves can buffer the reaction.
Dichloromethane (DCM), anhydrous50 mL-Must be anhydrous to prevent side reactions.
Celite® or Silica Gel~5 g-For filtration aid.
TemperatureRoom Temp. (20-25 °C)--
Reaction Time2-4 hours-Monitor by TLC.

Step-by-Step Methodology:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (50 mL).

  • Add Pyridinium Chlorochromate (3.23 g, 1.5 equiv) to the solvent.

  • In a separate flask, dissolve 6-(Hydroxymethyl)-2-methylpyridin-3-ol (1.25 g, 10 mmol) in a minimal amount of anhydrous DCM and add it dropwise to the PCC suspension.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in DCM). The starting material should be consumed within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether (50 mL) to precipitate the chromium salts.

  • Pass the mixture through a short plug of Celite® or silica gel, washing thoroughly with additional DCM and diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product via column chromatography on silica gel.

Part 2: Selective Reactions at the Hydroxyl Groups

The presence of two different hydroxyl groups requires strategic planning to achieve selective functionalization. The primary alcohol is generally more nucleophilic and less sterically hindered than the phenolic hydroxyl group. However, the phenol is more acidic. This difference in reactivity can be exploited.

Logical Framework for Selectivity

G cluster_ester Esterification cluster_ether Etherification start 6-(Hydroxymethyl)-2-methylpyridin-3-ol ester_alc Ester at Primary Alcohol (Kinetic Control) start->ester_alc Carbodiimide Coupling (e.g., EDCI) ester_phen Ester at Phenol (Thermodynamic/Activated) start->ester_phen Acid Anhydride/ Strong Base ether_alc Ether at Primary Alcohol (Mitsunobu) start->ether_alc Ph3P, DIAD, External Nucleophile

Sources

Method

Application Notes and Protocols for the Quantification of 6-(Hydroxymethyl)-2-methylpyridin-3-ol

For: Researchers, scientists, and drug development professionals. Introduction: The Analytical Imperative for 6-(Hydroxymethyl)-2-methylpyridin-3-ol 6-(Hydroxymethyl)-2-methylpyridin-3-ol, a pyridine derivative, is a key...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 6-(Hydroxymethyl)-2-methylpyridin-3-ol

6-(Hydroxymethyl)-2-methylpyridin-3-ol, a pyridine derivative, is a key structural motif in various pharmacologically active compounds and a potential impurity in pharmaceutical manufacturing.[1] Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This document provides a comprehensive guide to the analytical methodologies for the determination of 6-(Hydroxymethyl)-2-methylpyridin-3-ol, with a focus on providing robust, validated, and readily implementable protocols.

As a Senior Application Scientist, the following notes are synthesized from established analytical principles and field-proven insights. The methodologies are designed to be self-validating systems, ensuring data integrity and regulatory compliance.[2][3]

Physicochemical Properties of 6-(Hydroxymethyl)-2-methylpyridin-3-ol

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
CAS Number 4811-16-9[4]
Molecular Formula C₇H₉NO₂[4][5]
Molecular Weight 139.15 g/mol [4][5]
Structure Pyridine ring with hydroxyl, hydroxymethyl, and methyl substituents.[1]
Solubility Expected to be soluble in polar organic solvents and aqueous solutions, particularly at acidic pH.General chemical principles

Method Selection: A Rationale-Driven Approach

The choice of analytical technique is dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput. For 6-(Hydroxymethyl)-2-methylpyridin-3-ol, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Workflow for Analytical Method Selection and Validation

The following diagram illustrates the logical flow from analyte consideration to a fully validated analytical method.

Method_Selection_Workflow cluster_analyte Analyte Characterization cluster_method Method Selection cluster_development Method Development & Optimization cluster_validation Method Validation (ICH Q2(R2)) Analyte 6-(Hydroxymethyl)-2-methylpyridin-3-ol Physicochemical Properties: - Polarity - Volatility - Chromophore HPLC HPLC-UV (High Polarity, UV Absorbance) Analyte:f1->HPLC GCMS GC-MS (Volatility, Derivatization may be needed) Analyte:f1->GCMS UV_Vis UV-Vis Spectrophotometry (Simplicity, Lower Selectivity) Analyte:f1->UV_Vis Parameters HPLC Parameters: - Mobile Phase - Column - Flow Rate - Wavelength GC-MS Parameters: - Column - Temperature Program - Ionization Mode UV-Vis Parameters: - Solvent - Wavelength Scan HPLC->Parameters:f0 GCMS->Parameters:f1 UV_Vis->Parameters:f2 Validation Specificity Linearity & Range Accuracy Precision (Repeatability & Intermediate) LOD & LOQ Robustness Parameters->Validation

Caption: Logical workflow for analytical method selection and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the most versatile and widely employed technique for the quantification of polar, non-volatile compounds in pharmaceutical analysis.[6][7] Given the presence of a chromophore in the pyridine ring of 6-(Hydroxymethyl)-2-methylpyridin-3-ol, UV detection is highly suitable.

Principle

The analyte is separated from other components in a sample matrix based on its differential partitioning between a liquid mobile phase and a solid stationary phase. Quantification is achieved by measuring the absorbance of the analyte as it passes through a UV detector, with the peak area being proportional to its concentration.

Detailed Protocol: Quantification of 6-(Hydroxymethyl)-2-methylpyridin-3-ol in a Pharmaceutical Formulation

This protocol is designed for the determination of 6-(Hydroxymethyl)-2-methylpyridin-3-ol as an impurity in a drug substance or product.

1. Materials and Reagents

  • 6-(Hydroxymethyl)-2-methylpyridin-3-ol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Drug substance/product sample

2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides good retention and separation for polar analytes. The specified dimensions and particle size offer a balance of efficiency and backpressure.
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with phosphoric acid)\ B: AcetonitrileA phosphate buffer provides good pH control for consistent retention times. Acetonitrile is a common organic modifier for reversed-phase HPLC.
Gradient Elution 0-5 min: 5% B\ 5-20 min: 5% to 40% B\ 20-25 min: 40% B\ 25-30 min: 40% to 5% B\ 30-35 min: 5% BA gradient elution is employed to ensure the elution of the polar analyte while also cleaning the column of any less polar components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 285 nmThis wavelength is chosen based on the UV absorbance spectrum of the pyridine chromophore, providing good sensitivity.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.

4. Preparation of Solutions

  • Buffer Solution (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 6-(Hydroxymethyl)-2-methylpyridin-3-ol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Accurately weigh a portion of the drug substance or product equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask. Add 50 mL of a 50:50 mixture of methanol and water, sonicate for 15 minutes, and then dilute to volume. Filter through a 0.45 µm syringe filter before injection.[8][9]

5. System Suitability

Before sample analysis, perform five replicate injections of a mid-range calibration standard. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

6. Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against its concentration. Determine the concentration of 6-(Hydroxymethyl)-2-methylpyridin-3-ol in the sample solution using the linear regression equation derived from the calibration curve.

Method Validation

The analytical method must be validated to ensure it is suitable for its intended purpose.[2][10] The validation should be performed according to ICH Q2(R2) guidelines and include the following parameters:[11]

ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from other components in the sample matrix.
Linearity The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Range The range should cover the expected concentration of the analyte in the samples.
Accuracy The recovery should be within 98-102% for spiked samples.
Precision The RSD for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, column temperature).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[12] For polar compounds like 6-(Hydroxymethyl)-2-methylpyridin-3-ol, derivatization is often necessary to increase volatility and improve chromatographic peak shape.[12][13]

Principle

The sample is vaporized and introduced into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Protocol Outline: GC-MS Analysis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol

1. Derivatization

  • React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl groups to more volatile trimethylsilyl (TMS) ethers.

2. GC-MS Conditions

ParameterRecommended Setting
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Initial temperature of 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-400

3. Data Analysis

  • Identify the derivatized analyte by its retention time and mass spectrum.

  • Quantify using a calibration curve prepared with derivatized standards.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid technique that can be used for the quantification of 6-(Hydroxymethyl)-2-methylpyridin-3-ol in simple matrices where interfering substances are absent.[14][15][16]

Principle

The amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species in the solution (Beer-Lambert Law).

Protocol Outline: UV-Vis Spectrophotometric Quantification
  • Determine λmax: Scan a solution of 6-(Hydroxymethyl)-2-methylpyridin-3-ol in a suitable solvent (e.g., 0.1 M HCl) from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Prepare a solution of the sample in the same solvent and measure its absorbance at λmax. Determine the concentration from the calibration curve.

Conclusion

The choice of analytical method for the quantification of 6-(Hydroxymethyl)-2-methylpyridin-3-ol depends on the specific analytical needs. HPLC-UV offers a robust and selective method suitable for complex matrices and is recommended for routine quality control in the pharmaceutical industry. GC-MS provides high sensitivity and specificity, particularly when coupled with derivatization. UV-Vis spectrophotometry is a simple and rapid method for screening and analysis in non-complex sample matrices. Regardless of the method chosen, proper validation is essential to ensure the generation of reliable and accurate data.[2][3]

References

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Spectrophotometric determination of pyridoxine hydrochloride [correction of hydrochlorine] pharmaceutical preparations and foods. (1997). J AOAC Int, 80(6), 1368-73.
  • Analytical method validation: A brief review.
  • Spectrophotometric determination of pyridoxine hydrochloride via complexation with Fe( III )in pharmaceutical and environmental wastewater samples.
  • Quantitative Determination of Pyridoxine on Pharmaceutical Forms and Vegetables.
  • Spectrophotometric determination of pyridoxine hydrochloride. Analyst (RSC Publishing).
  • Q2(R2) Validation of Analytical Procedures. FDA.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. IJSDR.
  • 6-Hydroxymethyl-2-methyl-pyridin-3-ol | CAS:4811-16-9. Huateng Pharma.
  • 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | C7H9NO2 | CID 135128. PubChem.
  • 6-(Hydroxymethyl)-2-methylpyridin-3-ol | 4811-16-9. Benchchem.
  • 6-Methyl-2-ethyl-3-hydroxypyridine | C8H11NO | CID 114681. PubChem.
  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma.
  • 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;2-methylidenepentanedioate. PubChem.
  • ANALYTICAL METHODS.
  • Development and Validation of Analytical Methods for Pharmaceuticals. J Anal Bioanal Tech, 2, 127.
  • Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. The University of Manchester.
  • Analytical Methods. RSC Publishing.
  • A sensitive HPLC-FLD method for the quantification of 6-O-demethylmenisporphine isolated from Menispermi Rhizoma in rat plasma.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Curr Protoc Mol Biol, 114, 30.4.1–30.4.32.
  • Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. ResearchGate.
  • APP NOTE /2021G CMS.
  • Optimization and Validation of HS-GC/MS Method for the Controlled Release Study of Microencapsulated Specific Bioattractants for Target-Plaguicide Production. MDPI.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin.
  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications.
  • Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. MedCrave online.

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Application

Application Note: A Comprehensive Guide to HPLC Method Development and Validation for the Analysis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol

Introduction: The Analytical Imperative for 6-(Hydroxymethyl)-2-methylpyridin-3-ol 6-(Hydroxymethyl)-2-methylpyridin-3-ol is a heterocyclic aromatic compound and a structural analogue of pyridoxine (Vitamin B6). Its anal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 6-(Hydroxymethyl)-2-methylpyridin-3-ol

6-(Hydroxymethyl)-2-methylpyridin-3-ol is a heterocyclic aromatic compound and a structural analogue of pyridoxine (Vitamin B6). Its analysis is critical in various fields, including drug metabolism studies, stability testing of pharmaceutical formulations, and quality control of active pharmaceutical ingredients (APIs). A robust and reliable analytical method is paramount for ensuring the accuracy and consistency of experimental results and product quality.

This guide eschews a one-size-fits-all template, instead presenting a logical workflow that begins with understanding the molecule's inherent properties. This "from-the-ground-up" approach ensures that each decision in the method development process is deliberate and scientifically justified, leading to a more robust and efficient final method.

Foundational Analysis: Physicochemical Properties and Initial Chromatographic Strategy

A successful HPLC method is built upon a thorough understanding of the analyte's chemical characteristics.

Table 1: Physicochemical Properties of 6-(Hydroxymethyl)-2-methylpyridin-3-ol

PropertyValueImplication for HPLC Method Development
Molecular Formula C₇H₉NO₂---
Molecular Weight 139.15 g/mol ---
Structure Chemical structure of 6-(Hydroxymethyl)-2-methylpyridin-3-olThe presence of a pyridine ring and hydroxyl groups suggests good water solubility and multiple sites for hydrogen bonding. The molecule possesses a UV chromophore.
Predicted pKa 4.3 (most acidic), 9.2 (most basic)The molecule is amphoteric. The mobile phase pH will be a critical parameter to control the ionization state and, therefore, retention. Operating at a pH of ~3.3 will ensure the pyridine nitrogen is protonated, leading to better peak shape on silica-based columns.
Predicted logP 0.2A low logP value indicates high polarity, suggesting that a standard C18 column with a highly aqueous mobile phase will be a suitable starting point for reversed-phase chromatography.

Based on this analysis, a reversed-phase HPLC (RP-HPLC) approach is the logical choice. The strategy will be to use a C18 stationary phase, which provides sufficient hydrophobicity to retain this polar molecule, and to control the mobile phase pH to ensure a consistent and reproducible ionization state.

Phase 1: Method Development and Optimization Workflow

The development process is iterative, beginning with broad screening and progressively refining parameters to achieve the desired chromatographic performance.

Instrumentation and Reagents
  • HPLC System: A quaternary HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Phosphoric acid and potassium phosphate for buffer preparation.

  • Standard Preparation: Prepare a stock solution of 6-(Hydroxymethyl)-2-methylpyridin-3-ol in a suitable diluent (e.g., 10:90 ACN:Water) at a concentration of 1 mg/mL.

Experimental Workflow: From Screening to Optimization

The following diagram outlines the logical flow of the method development process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Define Analyte Properties (pKa, logP, UV λmax) SelectColumn Select Column (e.g., C18, 150x4.6mm, 5µm) Start->SelectColumn Based on Polarity SelectMobilePhase Select Mobile Phase Solvents (A: pH 3.0 Buffer B: ACN) SelectColumn->SelectMobilePhase Reversed-Phase Mode ScreenGradient Run Broad Scouting Gradient (e.g., 5-95% B over 20 min) SelectMobilePhase->ScreenGradient Establish Retention Window OptimizeGradient Optimize Gradient Slope (for resolution & runtime) ScreenGradient->OptimizeGradient Initial Results Guide Refinement FineTuneParams Fine-Tune Parameters (Flow Rate, Temperature) OptimizeGradient->FineTuneParams AssessPeakShape Assess Peak Shape (Tailing, Asymmetry) FineTuneParams->AssessPeakShape AssessPeakShape->OptimizeGradient If Unacceptable FinalMethod Finalized Analytical Method AssessPeakShape->FinalMethod If Acceptable

Caption: HPLC method development workflow, from initial screening to final optimization.

Step-by-Step Protocol for Method Development

Step 1: Determine Maximum Absorbance (λmax)

  • Prepare a dilute solution of 6-(Hydroxymethyl)-2-methylpyridin-3-ol (~10 µg/mL) in the mobile phase diluent.

  • Using the DAD, scan the UV spectrum from 200 to 400 nm.

  • Identify the λmax for sensitive detection. For pyridoxine-like structures, this is typically in the range of 280-300 nm.

Step 2: Initial Scouting Gradient The goal of the first injection is not perfection, but information. A broad gradient will establish the approximate elution conditions.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5-3.0). This low pH ensures the pyridine nitrogen is fully protonated, minimizing peak tailing on silica-based columns.

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Gradient Program (Scouting):

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B (column wash)

    • 25-26 min: 95% to 5% B

    • 26-30 min: Hold at 5% B (equilibration)

Step 3: Optimization Phase Based on the retention time (tᵣ) from the scouting run, a focused gradient can be developed to improve resolution and reduce run time.

  • Causality in Optimization: The relationship between changing a parameter and its effect on the chromatogram is predictable. The following diagram illustrates these cause-and-effect relationships.

OptimizationLogic cluster_input Parameter Adjustment cluster_output Chromatographic Outcome IncOrganic Increase % Organic (Solvent B) DecRetention Decrease Retention Time IncOrganic->DecRetention DecpH Decrease Mobile Phase pH PeakShape Improve Peak Shape DecpH->PeakShape for basic compounds IncFlow Increase Flow Rate IncFlow->DecRetention DecBackpressure Decrease Backpressure IncFlow->DecBackpressure Increases Pressure! IncTemp Increase Temperature IncTemp->DecRetention IncTemp->DecBackpressure IncResolution Increase Resolution

Caption: Logic diagram illustrating the impact of parameter adjustments on chromatographic results.

Let's assume the scouting run showed elution at 12 minutes (equivalent to ~50% B). A refined gradient can be created.

Table 2: Example of Gradient Optimization

ParameterScouting MethodOptimized MethodRationale for Change
Gradient 5-95% B in 20 min10-60% B in 10 minThe elution occurred around 50% B. A narrower gradient around this point will improve resolution from nearby impurities and significantly shorten the run time.
Flow Rate 1.0 mL/min1.2 mL/minA slight increase in flow rate can further reduce run time without a significant loss in efficiency.
Temperature 30 °C35 °CIncreasing temperature can improve peak shape and reduce system backpressure.
Recommended Final Analytical Method (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0.0 min: 10% B

    • 10.0 min: 60% B

    • 10.1 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 10% B

    • 15.0 min: 10% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: 290 nm

  • Injection Volume: 10 µL

Phase 2: Method Validation Protocol

Once the method is optimized, it must be validated to ensure it is fit for its intended purpose. The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameters and Acceptance Criteria

Table 3: ICH Q2(R1) Validation Parameters for an Assay Method

ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products).Peak purity index > 0.995 (using DAD). No co-elution at the analyte's retention time in placebo and degraded samples.
Linearity To demonstrate a direct proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To measure the closeness of the test results to the true value.Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision To measure the degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0% for 6 replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days/analysts.
Range The concentration interval over which the method is precise, accurate, and linear.The range established during linearity and accuracy studies (e.g., 50-150% of target concentration).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.RSD ≤ 2.0% for analyte assay when varying parameters like pH (±0.2), flow rate (±10%), and column temperature (±5 °C).
Step-by-Step Validation Experiments

1. Specificity:

  • Inject a blank (diluent), a placebo (matrix without analyte), a standard solution of the analyte, and a sample solution.
  • Expose the analyte to stress conditions (acid, base, peroxide, heat, light) to generate degradation products.
  • Run the stressed samples and use a DAD to assess peak purity of the main analyte peak. Ensure no degradation products co-elute.

2. Linearity:

  • Prepare a series of at least five standard solutions covering 50% to 150% of the expected working concentration.
  • Inject each solution in triplicate.
  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

3. Accuracy (Recovery):

  • Prepare a placebo sample matrix.
  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicates at each level.
  • Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Nominal Concentration) * 100.

4. Precision:

  • Repeatability: Prepare a single sample at 100% of the target concentration. Inject it six times on the same day with the same instrument. Calculate the Relative Standard Deviation (RSD).
  • Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument. Compare the results from both experiments.

5. Robustness:

  • Prepare a standard solution.
  • Analyze the solution while making small, deliberate changes to the method parameters, one at a time (e.g., pH 2.8 and 3.2; flow rate 1.1 and 1.3 mL/min).
  • Calculate the assay results for each condition and determine the RSD across all conditions.

Conclusion

This application note has detailed a systematic and scientifically-grounded approach to developing and validating an RP-HPLC method for 6-(Hydroxymethyl)-2-methylpyridin-3-ol. By starting with the physicochemical properties of the analyte and following a logical progression of screening, optimization, and validation, a robust, reliable, and efficient method can be established. This ensures the generation of high-quality, reproducible data suitable for regulatory submission and advanced research applications.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • PubChem Compound Summary for CID 273347, 6-(Hydroxymethyl)-2-methylpyridin-3-ol. National Center for Biotechnology Information. [Link]

  • Introduction to HPLC - Method Development. Waters Corporation. [Link]

Method

Applications of 6-(Hydroxymethyl)-2-methylpyridin-3-ol in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Versatile Pyridinol Scaffold In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Pyridinol Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a cornerstone of modern drug design.[1] Within this esteemed class of compounds, 6-(hydroxymethyl)-2-methylpyridin-3-ol emerges as a molecule of significant interest. While not extensively documented as a standalone therapeutic, its true value lies in its potential as a versatile synthetic intermediate and a foundational building block for the development of novel therapeutics, particularly in the realms of neuroprotection and antioxidant therapies.[1][4]

This technical guide provides an in-depth exploration of the applications of 6-(hydroxymethyl)-2-methylpyridin-3-ol in medicinal chemistry. We will delve into its synthesis, its promising role as an antioxidant and neuroprotective agent, and provide detailed protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Physicochemical Properties and Synthetic Considerations

PropertyValueSource
Molecular FormulaC₇H₉NO₂[5]
Molecular Weight139.15 g/mol [5]
IUPAC Name6-(Hydroxymethyl)-2-methylpyridin-3-ol[6]
SolubilitySoluble in water (>20.9 µg/mL at pH 7.4)[5]

The structure of 6-(hydroxymethyl)-2-methylpyridin-3-ol, featuring both a phenolic hydroxyl group and a primary alcohol, presents a rich platform for chemical modification.[1] These functional groups offer multiple handles for derivatization, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol

The synthesis of pyridinol derivatives can be approached through various routes. A common strategy involves the ring transformation of furan derivatives. The following protocol is a representative method adapted from literature on the synthesis of related 3-hydroxypyridines.[7]

Workflow for the Synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol

A 5-(Hydroxymethyl)furfural (HMF) B Intermediate A->B Reaction with an aminating agent and a methyl source C 6-(Hydroxymethyl)-2-methylpyridin-3-ol B->C Cyclization and aromatization A Prepare stock solutions of test compound and DPPH B Mix DPPH solution with various concentrations of the test compound A->B C Incubate in the dark B->C D Measure absorbance at ~517 nm C->D E Calculate % inhibition and IC50 value D->E A Culture SH-SY5Y cells B Pre-treat cells with the test compound A->B C Induce oxidative stress with H₂O₂ B->C D Incubate for 24 hours C->D E Assess cell viability (e.g., MTT assay) D->E

Sources

Application

Application Notes &amp; Protocols: 6-(Hydroxymethyl)-2-methylpyridin-3-ol as a Versatile Building Block in Organic Synthesis

Introduction: Unveiling the Potential of a Pyridoxine-Related Scaffold In the landscape of modern drug discovery and organic synthesis, the pyridine ring stands as a cornerstone scaffold, present in a multitude of vitami...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Pyridoxine-Related Scaffold

In the landscape of modern drug discovery and organic synthesis, the pyridine ring stands as a cornerstone scaffold, present in a multitude of vitamins, coenzymes, and approved pharmaceutical agents.[1] Its unique electronic properties and ability to engage in crucial biological interactions make it a privileged structure. 6-(Hydroxymethyl)-2-methylpyridin-3-ol, a close structural relative of pyridoxine (Vitamin B₆), emerges as a particularly valuable building block.[2] This molecule is endowed with three distinct, reactive functional groups—a phenolic hydroxyl, a primary alcohol, and a methyl-substituted pyridine core—offering synthetic chemists a versatile platform for constructing complex molecular architectures.

These application notes provide a technical guide for researchers, chemists, and drug development professionals on leveraging the synthetic potential of 6-(Hydroxymethyl)-2-methylpyridin-3-ol. We will explore its reactivity, detail its application in the synthesis of diverse bioactive scaffolds, and provide robust, field-proven protocols to empower your research endeavors.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the molecule's properties is fundamental to its effective application in synthesis.

PropertyValueReference
IUPAC Name 6-(Hydroxymethyl)-2-methylpyridin-3-olChemchart
CAS Number 4811-16-9[3]
Molecular Formula C₇H₉NO₂PubChem
Molecular Weight 139.15 g/mol PubChem
Appearance Typically an off-white or light-colored solidN/A
Solubility Soluble in polar organic solvents and aqueous solutionsN/A

The synthetic utility of 6-(Hydroxymethyl)-2-methylpyridin-3-ol is dictated by the differential reactivity of its functional groups. The phenolic hydroxyl at the C3 position is acidic and a prime site for etherification, esterification, or use in cyclization reactions. The primary hydroxymethyl group at the C6 position can be readily oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or transformed into other functionalities. The pyridine nitrogen itself can act as a hydrogen bond acceptor or be quaternized.[1] This multi-faceted reactivity allows for a high degree of synthetic control and the divergent production of compound libraries from a single, common intermediate.

Reactivity_Profile cluster_molecule 6-(Hydroxymethyl)-2-methylpyridin-3-ol cluster_sites Key Reactive Sites mol mol A Phenolic Hydroxyl (C3) - Acylation - Etherification - Cyclization Anchor B Hydroxymethyl Group (C6) - Oxidation (-> CHO, COOH) - Substitution (-> Halide, Amine) - Esterification C Pyridine Ring - N-Oxidation - Quaternization - Metal Coordination

Caption: Key reactive sites on the 6-(Hydroxymethyl)-2-methylpyridin-3-ol scaffold.

Application I: Divergent Synthesis of Bioactive Pyridinol Derivatives

One of the most powerful applications of this building block is as a starting point for creating diverse libraries of compounds for phenotypic screening and drug discovery.[2] The strategic manipulation of the hydroxymethyl group, in particular, allows for the installation of a wide array of functionalities, leading to novel scaffolds with potential therapeutic activities, such as anti-inflammatory or anti-angiogenic agents.[2]

The general workflow involves the selective transformation of the C6-hydroxymethyl moiety into other functional groups like nitriles, amides, or even aniline and phenol groups, thereby generating a family of related but structurally distinct molecules from a single precursor.[2]

Divergent_Synthesis_Workflow cluster_derivatives Functionalized Derivatives start 6-(Hydroxymethyl)-2-methylpyridin-3-ol intermediate Protected Intermediate (e.g., Acetonide) start->intermediate Protection oxidation Oxidation to Aldehyde (PCC, DMP) intermediate->oxidation Selective Oxidation nitrile Nitrile (via Aldehyde) oxidation->nitrile amine Amine (Reductive Amination) oxidation->amine acid Carboxylic Acid (Further Oxidation) oxidation->acid amide Amide (from Acid) acid->amide

Caption: Workflow for divergent synthesis from the core scaffold.

Protocol 1: Oxidation of the Hydroxymethyl Group to an Aldehyde

This protocol details the selective oxidation of the primary alcohol to an aldehyde, a critical intermediate for further derivatization. Protection of the more reactive phenolic hydroxyl group is often a prerequisite for achieving high selectivity.

Rationale: The use of a protecting group, such as an acetonide formed with acetone, shields the phenolic hydroxyl from the oxidant. A mild oxidant like pyridinium chlorochromate (PCC) is chosen to minimize over-oxidation to the carboxylic acid.

Materials:

  • 6-(Hydroxymethyl)-2-methylpyridin-3-ol

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (catalytic amount)

  • Acetone (anhydrous)

  • Pyridinium chlorochromate (PCC)

  • Silica gel

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Protection of the Phenolic Hydroxyl:

    • To a solution of 6-(Hydroxymethyl)-2-methylpyridin-3-ol (1.0 eq) in anhydrous acetone, add 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.

  • Oxidation to Aldehyde:

    • Dissolve the protected intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Add PCC (1.5 eq) adsorbed onto silica gel in one portion. The use of silica gel facilitates easier workup.

    • Stir the mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

    • Wash the filter cake thoroughly with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.

Application II: Synthesis of Fused Heterocyclic Systems

The strategic placement of the hydroxyl and hydroxymethyl groups makes this building block an ideal precursor for constructing fused bicyclic systems, such as oxazolo-, imidazolo-, and pyrrolo-pyridinols.[2] These fused scaffolds are of significant interest in medicinal chemistry as they present rigid, three-dimensional structures that can interact with biological targets with high specificity.

The synthetic strategy typically involves converting the hydroxymethyl group into a functionality that can undergo an intramolecular cyclization with a group installed at an adjacent position on the pyridine ring.

Protocol 2: Synthesis of a Fused Oxazolo-Pyridinol Derivative

This protocol provides a representative method for constructing an oxazole ring fused to the pyridinol core. The key steps involve the introduction of an amino group adjacent to the phenolic hydroxyl, followed by cyclization.

Rationale: This synthesis relies on the conversion of the hydroxymethyl functionality into a group that facilitates the introduction of a nitrogen-containing functional group, which then serves as a key element for the final ring-closing step to form the fused heterocyclic system.[2]

Materials:

  • Protected aldehyde intermediate from Protocol 1

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Standard laboratory glassware

Procedure:

  • Formation of the Oxime:

    • Dissolve the aldehyde intermediate (1.0 eq) in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Stir at room temperature for 2-4 hours until TLC analysis indicates complete conversion to the oxime.

    • Remove the ethanol under reduced pressure and extract the product into ethyl acetate. Dry and concentrate to yield the crude oxime.

  • Beckmann Rearrangement and Cyclization:

    • This step is a conceptual adaptation of strategies for forming fused heterocycles and may require optimization.

    • Treat the crude oxime with a dehydrating/rearrangement agent such as polyphosphoric acid (PPA) at an elevated temperature (e.g., 100-140 °C).

    • The reaction involves a Beckmann rearrangement to an amide intermediate, which is poised for intramolecular cyclization with the neighboring protected hydroxyl group (deprotection may occur in situ under the harsh acidic conditions).

    • Monitor the reaction carefully by TLC.

    • After cooling, pour the reaction mixture onto crushed ice and neutralize carefully with a strong base (e.g., NaOH solution).

    • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., chloroform or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting fused oxazolo-pyridinol derivative by column chromatography or recrystallization.

Application III: Precursor for Pharmaceutical Intermediates

The pyridine derivative scaffold is integral to the design and synthesis of a vast array of drugs, including antiviral, anticancer, and cardiovascular agents.[1] 6-(Hydroxymethyl)-2-methylpyridin-3-ol serves as a valuable chemical intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).[1][4] While not always a direct precursor, its structural motifs are found in many advanced intermediates. For example, related substituted pyridines are key building blocks in the synthesis of proton pump inhibitors and various kinase inhibitors.[5]

Pharma_Workflow start 6-(Hydroxymethyl)- 2-methylpyridin-3-ol intermediate1 Functionalized Intermediate A start->intermediate1 Step 1-3 intermediate2 Advanced Intermediate B intermediate1->intermediate2 Step 4-6 api Complex API (e.g., Kinase Inhibitor) intermediate2->api Final Steps

Caption: Role as a foundational block in a multi-step API synthesis.

The value of this building block lies in its ability to introduce a substituted pyridine ring into a target molecule early in a synthetic sequence. The modifiable handles (the two hydroxyl groups) allow for subsequent elaboration and construction of the final drug substance.

Conclusion

6-(Hydroxymethyl)-2-methylpyridin-3-ol is more than a simple chemical; it is a versatile and powerful tool in the arsenal of the synthetic organic chemist. Its relationship to the Vitamin B₆ family hints at its biocompatibility, while its functional group array provides a rich playground for chemical manipulation. From the divergent synthesis of screening libraries to the convergent construction of fused heterocycles and complex APIs, this building block offers a reliable and efficient starting point for innovation in medicinal chemistry and materials science. The protocols and applications detailed herein serve as a foundation for researchers to unlock the full potential of this valuable scaffold.

References

  • Title: Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole Source: MDPI URL: [Link]

  • Title: Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles Source: Ingenta Connect URL: [Link]

  • Title: Full article: Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles Source: Taylor & Francis URL: [Link]

  • Title: CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine Source: Google Patents URL
  • Title: 2-(hydroxymethyl)-6-methylpyridin-3-ol (42097-42-7) Source: Chemchart URL: [Link]

  • Title: 6-(HYDROXYMETHYL)PYRIDIN-3-OL Source: gsrs.ncats.nih.gov URL: [Link]

  • Title: 6-(Hydroxymethyl)pyridin-3-ol Source: MySkinRecipes URL: [Link]

  • Title: 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | C7H9NO2 | CID 135128 Source: PubChem URL: [Link]

  • Title: 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;2-methylidenepentanedioate Source: PubChem URL: [Link]

  • Title: 2-Methylpyridin-3-ol | C6H7NO | CID 70719 Source: PubChem URL: [Link]

  • Title: healthcare intermediates Source: Aurorium URL: [Link]

  • Title: 6-Methyl-2-ethyl-3-hydroxypyridine | C8H11NO | CID 114681 Source: PubChem URL: [Link]

  • Title: Pharma Intermediate: The Building Blocks Of Modern Pharmaceuticals Source: PYG Lifesciences URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol

Welcome to the technical support center for the synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis and troubleshoot common issues that may arise during the process. This document provides in-depth technical guidance in a question-and-answer format to directly address potential challenges in the laboratory.

Introduction

6-(Hydroxymethyl)-2-methylpyridin-3-ol is a valuable substituted pyridine derivative. The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] The synthesis of specifically substituted pyridines like the target molecule can be challenging, with yield optimization being a primary concern for researchers. This guide will focus on a plausible and commonly employed synthetic strategy: the de novo synthesis of the pyridine ring from a furan-based precursor. This approach, while effective, is sensitive to reaction conditions and can lead to a variety of side products if not carefully controlled.

This guide will provide a representative experimental protocol and then delve into a comprehensive troubleshooting section to address the most common issues encountered during this synthesis, with a focus on improving the final yield and purity of 6-(Hydroxymethyl)-2-methylpyridin-3-ol.

Proposed Synthesis Protocol

The following protocol is a representative method for the synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol, based on established chemical literature for the conversion of furan derivatives to pyridines.[2][3][4][5][6][7]

Reaction Scheme:

Synthesis_Scheme Start Starting Material: 2-Acetyl-5-(hydroxymethyl)furan Product Product: 6-(Hydroxymethyl)-2-methylpyridin-3-ol Start->Product Ring Expansion Reagents Reagents: Ammonia (aq.) Ammonium Chloride Reagents->Product Conditions Conditions: High Temperature High Pressure (Autoclave) Conditions->Product

Caption: Proposed synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol.

Experimental Procedure
  • Preparation: In a high-pressure autoclave, combine 2-acetyl-5-(hydroxymethyl)furan (1 equivalent), concentrated aqueous ammonia (10-15 equivalents), and ammonium chloride (2-3 equivalents).

  • Reaction: Seal the autoclave and heat the mixture to 160-180°C. The internal pressure will increase significantly. Maintain this temperature for 8-12 hours with constant stirring.

  • Work-up:

    • Cool the autoclave to room temperature. Caution: Ensure the internal pressure has returned to ambient pressure before opening.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the excess ammonia and water under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol/water or ethanol/water.

    • Decolorizing with activated carbon during recrystallization may be necessary to remove colored impurities.

    • Isolate the purified product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Guide

Question 1: My reaction yield is very low or I'm not getting any product. What are the likely causes?

Answer:

Low or no yield in this reaction is a common issue and can stem from several factors related to the reaction conditions and reagents.

  • Insufficient Temperature and Pressure: The ring-opening of the furan and subsequent cyclization to the pyridine ring is a high-activation-energy process. Temperatures below 160°C may be insufficient to drive the reaction forward at a reasonable rate. Ensure your autoclave is reaching and maintaining the target temperature.

  • Incomplete Reaction: The reaction may require a longer duration to reach completion. If you are able to safely take aliquots, you can monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reagent Stoichiometry: An insufficient excess of ammonia can lead to incomplete conversion. Ammonia is both a reactant and a solvent in this case, and a large excess is often necessary to drive the equilibrium towards the product.

  • Degradation of Starting Material: Furan derivatives can be prone to polymerization and degradation under harsh acidic or high-temperature conditions.[2] While ammonium chloride is a necessary catalyst, using too much or having other acidic impurities can promote side reactions. Ensure your starting material is of high purity.

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low or No Yield Check_Temp Verify Reaction Temperature (160-180°C) Start->Check_Temp Monitor_Reaction Monitor Reaction Progress (TLC/HPLC) Check_Temp->Monitor_Reaction If Temp is OK Check_Time Increase Reaction Time (e.g., to 12-16 hours) Check_Time->Monitor_Reaction Re-evaluate Check_Reagents Check Reagent Stoichiometry and Purity Check_Reagents->Monitor_Reaction If Reagents are OK Monitor_Reaction->Check_Time Incomplete Monitor_Reaction->Check_Reagents No Reaction

Sources

Optimization

Technical Support Center: Synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol

Welcome to the technical support center for the synthesis of 6-(hydroxymethyl)-2-methylpyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(hydroxymethyl)-2-methylpyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable pyridine derivative. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your synthetic protocols.

Introduction to Synthetic Strategies

The synthesis of 6-(hydroxymethyl)-2-methylpyridin-3-ol and its analogs primarily follows two well-established routes:

  • The Diels-Alder Approach: This classic method involves the [4+2] cycloaddition of a substituted oxazole with a suitable dienophile to construct the pyridine ring. This route is highly versatile but can present challenges related to stereoselectivity and subsequent functional group manipulations.

  • Furan Ring Transformation: This approach utilizes readily available furan derivatives, such as 5-(hydroxymethyl)furfural (HMF), which undergo ring expansion in the presence of an ammonia source to form the desired pyridin-3-ol. This method is attractive due to the bio-based origin of some starting materials but requires careful control of reaction conditions to prevent side product formation.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter with either of these synthetic pathways.

Troubleshooting Guide & FAQs

Section 1: The Diels-Alder Approach

The Diels-Alder reaction is a powerful tool for the synthesis of substituted pyridines. A common strategy involves the reaction of a 4-methyl-5-alkoxyoxazole with a dienophile, followed by aromatization and reduction steps.

Question 1: My Diels-Alder reaction is giving a low yield of the desired pyridine derivative. What are the likely causes and how can I improve it?

Answer:

Low yields in the Diels-Alder synthesis of the pyridine core can stem from several factors. The primary culprits are often incomplete reaction, side reactions of the starting materials, and issues with the stability of the initial cycloadduct.

Common Causes and Solutions:

  • Suboptimal Reaction Conditions: The Diels-Alder reaction is sensitive to temperature and pressure. Insufficient heat may lead to a slow or incomplete reaction, while excessive heat can cause decomposition of the reactants or the product.

    • Troubleshooting Protocol:

      • Temperature Optimization: Screen a range of temperatures, typically from 80°C to 150°C. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.

      • Pressure Application: For sluggish reactions, conducting the reaction in a sealed tube or under high pressure can significantly improve the yield and reaction time.

  • Dienophile Reactivity: The electronic nature of the dienophile is crucial. Electron-withdrawing groups on the dienophile generally accelerate the reaction.

    • Expert Insight: If you are using a relatively electron-neutral dienophile, consider using a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) to enhance its reactivity. However, be mindful that Lewis acids can also promote side reactions, so catalyst loading and reaction conditions must be carefully optimized.

  • Diene Stability: 4-methyl-5-alkoxyoxazoles can be sensitive to acidic conditions and prolonged heating, leading to decomposition.

    • Preventative Measure: Ensure your starting materials and solvent are dry and free of acidic impurities. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

Question 2: I am observing multiple spots on my TLC plate after the Diels-Alder reaction, suggesting the formation of isomers. What are these and how can I control their formation?

Answer:

The formation of stereoisomers, specifically endo and exo adducts, is a common feature of Diels-Alder reactions. The ratio of these isomers is kinetically and thermodynamically controlled.

  • Understanding Endo/Exo Selectivity: The endo product is often the kinetic product, favored by secondary orbital interactions, while the exo product is typically the thermodynamically more stable isomer.[1]

    • Controlling Selectivity:

      • Lower Temperatures: Running the reaction at lower temperatures generally favors the formation of the kinetic endo product.

      • Prolonged Reaction Times at Higher Temperatures: This may allow for the equilibration of the initial adducts to the more stable exo isomer via a retro-Diels-Alder reaction.

  • Regioselectivity with Unsymmetrical Dienophiles: If your dienophile is unsymmetrical, you may also be forming regioisomers. The regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile.[2][3]

    • Predictive Tool: To predict the major regioisomer, consider the partial charges on the reacting atoms of the diene and dienophile. The reaction will generally proceed to match the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.

Visualizing Stereoselectivity in Diels-Alder Reactions

Caption: Control of endo/exo selectivity in Diels-Alder reactions.

Question 3: The final reduction step of the ester groups to hydroxymethyl groups is inefficient and produces byproducts. How can I optimize this transformation?

Answer:

The reduction of the ester groups on the pyridine ring to the corresponding alcohols is a critical final step. The choice of reducing agent and reaction conditions is paramount to avoid common side reactions.

Common Issues and Solutions:

  • Incomplete Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required.

    • Optimization Protocol:

      • Stoichiometry: Ensure an adequate excess of the reducing agent is used to account for any reducible functional groups.

      • Temperature: The reaction may require heating to proceed to completion. Start at 0°C and slowly warm to reflux if necessary, monitoring by TLC.

  • Side Products from Over-reduction or Ring Opening: The pyridine ring itself can sometimes be reduced under harsh conditions.

    • Milder Reducing Agents: If you are experiencing issues with over-reduction, consider using alternative reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, which can be more selective for ester reduction.

    • Silane-based Reductions: As an alternative, silane-based reducing agents have been successfully used for this transformation.[4]

Table 1: Comparison of Reducing Agents for Ester to Alcohol Conversion

Reducing AgentTypical ConditionsAdvantagesPotential Issues
LiAlH₄THF, 0°C to refluxPowerful, readily availableCan be unselective, harsh workup
DIBAL-HToluene or DCM, -78°CMore selective, milderRequires low temperatures
Silanes (e.g., PMHS)Catalyst (e.g., TBAF), heatMild, functional group toleranceMay require catalyst optimization
Section 2: Furan Ring Transformation

This synthetic route offers a more direct path to pyridin-3-ols from furan-based starting materials. A key example is the conversion of 5-(hydroxymethyl)furfural (HMF) with an ammonia source.[5][6]

Question 4: My reaction of HMF with ammonia is producing a complex mixture of products with significant darkening of the reaction mixture. What is causing this and how can I improve the selectivity?

Answer:

The reaction of HMF with ammonia is a powerful method for synthesizing 6-(hydroxymethyl)pyridin-3-ol, but it is also prone to side reactions, particularly the degradation of HMF under the reaction conditions.[7]

Primary Causes of Side Product Formation:

  • HMF Degradation: HMF is unstable, especially at elevated temperatures and non-neutral pH, and can degrade into various byproducts, including levulinic acid and formic acid.[7] It can also polymerize to form dark-colored, insoluble materials known as humins.

  • Incomplete Ring Closure: The mechanism involves the formation of an intermediate that must cyclize to form the pyridine ring. If this cyclization is not efficient, a range of acyclic byproducts can be formed.

Troubleshooting and Optimization Strategies:

  • pH Control: The formation of 6-(hydroxymethyl)pyridin-3-ol from HMF is often most efficient at near-neutral pH.[6]

    • Experimental Protocol:

      • Buffer the reaction mixture using a suitable buffer system (e.g., phosphate buffer) to maintain the pH between 6 and 8.

      • Use an ammonia source that provides a controlled release of ammonia, such as ammonium acetate or urea, rather than aqueous ammonia which can lead to a high pH.

  • Temperature and Reaction Time: Higher temperatures accelerate the desired reaction but also the degradation of HMF.

    • Optimization: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by LC-MS to determine the point of maximum product formation before significant degradation occurs.

  • Solvent System: The choice of solvent can influence the stability of HMF and the reaction pathway.

    • Recommendation: Aqueous systems are common, but the addition of a co-solvent like ethanol can sometimes improve the solubility of intermediates and enhance the reaction efficiency.

Visualizing HMF Conversion and Degradation Pathways

HMF_Reaction_Pathways HMF 5-(Hydroxymethyl)furfural (HMF) Desired_Product 6-(Hydroxymethyl)-2-methylpyridin-3-ol HMF->Desired_Product + Ammonia (Controlled Conditions) Degradation Degradation Products (Levulinic Acid, Formic Acid) HMF->Degradation High Temp / Extreme pH Polymerization Humins (Polymeric Byproducts) HMF->Polymerization High Temp / High Concentration Ammonia Ammonia Source Ammonia->Desired_Product

Caption: Competing reaction pathways in the synthesis from HMF.

Question 5: I am attempting a similar ring transformation starting from 2-acetylfuran to produce 2-methyl-3-hydroxypyridine, but the yields are poor. Are there specific considerations for this substrate?

Answer:

Yes, while the general principle of furan ring transformation applies, the specific substrate can influence the optimal reaction conditions. The conversion of 2-acetylfuran to 2-methyl-3-hydroxypyridine has been reported and is a valid synthetic route.[6]

Key Considerations for 2-Acetylfuran:

  • Reaction Conditions: This transformation often requires more forcing conditions (higher temperatures and pressures) than the conversion of HMF. The reaction is typically carried out in an autoclave.

  • Catalyst/Promoter: The use of a phase-transfer catalyst can sometimes improve the yield and reduce the formation of byproducts by facilitating the interaction between the aqueous ammonia phase and the organic substrate.

  • Purification: The product, 2-methyl-3-hydroxypyridine, is a solid and can often be purified by recrystallization from a suitable solvent like isopropanol or an ethanol/water mixture.

Concluding Remarks

The synthesis of 6-(hydroxymethyl)-2-methylpyridin-3-ol is a rewarding endeavor with important applications in medicinal chemistry and materials science. Success in this synthesis relies on a thorough understanding of the underlying reaction mechanisms and a systematic approach to troubleshooting. By carefully controlling reaction parameters such as temperature, pH, and reagent stoichiometry, and by being mindful of the potential for side product formation, researchers can significantly improve the yield and purity of their target compound. We hope this guide serves as a valuable resource in your synthetic efforts.

References

  • Santa-María, G., et al. (2020). Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. Journal of Agricultural and Food Chemistry, 68(20), 5699–5706. [Link]

  • Tejero, I., et al. (2020). Conversion of 5-Hydroxymethylfurfural Into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. PubMed. [Link]

  • Ran, C., et al. (2014). The degradation pathway for furfural and 5-hydroxymethylfurfural (HMF) by A. resinae ZN1. ResearchGate. [Link]

  • Martins, R., et al. (2020). Schematic representation of the HMF degradation pathway based on the results obtained in this work and adapted from Ran and colleagues (2014) (A). ResearchGate. [Link]

  • Chad's Prep. (2018). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. [Link]

  • Koopman, F., et al. (2010). Degradative pathways of 5-HMF and furfual. ResearchGate. [Link]

  • ChemTube3D. (n.d.). Regioselectivity in Diels-Alder reactions. ChemTube3D. [Link]

  • Chemistry LibreTexts. (2023). 13.4: Diels-Alder Regio- and Stereoselectivity. Chemistry LibreTexts. [Link]

  • Harris, E. & Firestone, R. (1972). Pyridoxine (B6). ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2023). Regioselectivity of the Diels-Alder Reaction. YouTube. [Link]

  • Wierckx, N., et al. (2018). Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF). PMC. [Link]

  • The Organic Chemistry Tutor. (2021). Diels Alder Reaction. YouTube. [Link]

  • Kalhor, P. & Ghandi, K. (2019). Secondary reactions in the synthesis of 5-hydroxymethylfurfural (HMF) from carbohydrates. ResearchGate. [Link]

  • Food-Info. (2025). How does 5-Hydroxymethylfurfural (HMF) influence the degradation of sugars during heat treatment? Food-Info. [Link]

  • Schlingmann, G., et al. (2018). The pyridoxine-core was furnished via Diels-Alder reaction. ResearchGate. [Link]

  • Reeve, A. A., et al. (2013). Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6. National Institutes of Health. [Link]

  • Wikipedia. (2024). Diels–Alder reaction. Wikipedia. [Link]

  • Hong, S., et al. (2022). Production of the 2,5-Furandicarboxylic Acid Bio-Monomer From 5-Hydroxymethylfurfural Over a Molybdenum-Vanadium Oxide Catalyst. Frontiers. [Link]

  • The Organic Chemistry Tutor. (2021). Diels Alder Reaction. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-(Hydroxymethyl)-2-methylpyridin-3-ol

Welcome to the dedicated technical support guide for the purification of 6-(Hydroxymethyl)-2-methylpyridin-3-ol (CAS: 42097-42-7). This resource is designed for researchers, medicinal chemists, and process development sc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 6-(Hydroxymethyl)-2-methylpyridin-3-ol (CAS: 42097-42-7). This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Achieving excellent purity is critical for reproducible downstream results, whether in biological assays or further synthetic steps.

This guide moves beyond simple protocols to explain the underlying principles, helping you diagnose and resolve common purification challenges.

Section 1: FAQs - Foundational Knowledge

This section addresses high-level questions to provide a solid foundation for your purification strategy.

Q1: What are the key physical and chemical properties of 6-(Hydroxymethyl)-2-methylpyridin-3-ol?

Understanding the compound's properties is the first step in designing a robust purification plan. Key characteristics are summarized below.

PropertyValueSource & Rationale
Molecular Formula C₇H₉NO₂[1][2] A fundamental identifier for the compound.
Molecular Weight 139.15 g/mol [1] Crucial for calculating molar equivalents and reaction yields.
Appearance White to off-white crystalline solidInferred from related compounds and general organic chemistry principles.[3][4] Color deviation often indicates impurities.
Solubility Sparingly soluble in water at neutral pH.[1] The presence of both hydroxyl groups and a pyridine ring suggests amphiphilic character, with good solubility in polar protic solvents like alcohols.
Hazard Profile IrritantCauses skin, eye, and respiratory irritation.[1] Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
Q2: What are the most common impurities I should anticipate?

Impurity profiles are highly dependent on the synthetic route. However, based on the molecule's structure, several classes of impurities are common.

Impurity ClassPotential SpeciesOrigin & Impact
Starting Materials e.g., 2-Methylpyridin-3-olIncomplete reaction. Structurally similar, making removal by simple crystallization challenging.
Over-oxidized Species Pyridinic N-oxides, aldehyde or carboxylic acid derivativesHarsh reaction conditions or improper storage (air/light exposure). Often highly colored and polar.
Dimeric By-products Ether-linked dimers (e.g., 4-(((5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl)methoxy)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol)[5] Side reactions, especially under acidic or basic conditions. Significantly higher molecular weight.
Isomeric Impurities e.g., 2-(Hydroxymethyl)-6-methylpyridin-5-olNon-selective reactions. Can have very similar polarities, making them the most difficult to separate.
Residual Solvents Toluene, DMF, THF, etc.Trapped within the crystal lattice from the reaction or workup.
Q3: What are the primary purification methods for this compound?

The two workhorse techniques for this molecule are recrystallization and silica gel column chromatography . The choice depends on the initial purity and the nature of the impurities.

  • Recrystallization: Ideal for removing small amounts of impurities that have different solubility profiles from the main compound. It is efficient for >90% pure material.

  • Column Chromatography: The method of choice for complex mixtures or when recrystallization fails, especially for removing impurities with similar polarity.[4]

Section 2: Troubleshooting Guide - A Problem-Solution Approach

This core section addresses specific experimental failures in a question-and-answer format.

Problem 1: My isolated product is yellow or brown, not off-white. How do I fix this?

Probable Cause: This discoloration is a classic sign of highly conjugated, colored impurities, often arising from oxidation of the phenol or pyridine ring. Residual acidic or basic catalysts can also promote the formation of these chromophores.

Solution Workflow:

  • Initial Assessment: Run a TLC or crude HPLC to determine if the colored impurity is a major or minor component.

  • Charcoal Treatment: Activated carbon is exceptionally effective at adsorbing large, flat, colored molecules. This should be your first line of defense.

  • pH Control: Ensure the crude product is not acidic or basic before concentration. A wash with a saturated sodium bicarbonate solution (if acidic) or dilute citric acid (if basic), followed by a brine wash, can remove catalytic residues that cause degradation upon heating.

G start Crude Product is Discolored tlc Analyze by TLC/HPLC start->tlc charcoal Perform Recrystallization with Activated Charcoal tlc->charcoal Minor colored spot wash Neutralize Crude Solution Before Concentration tlc->wash Major colored spot (potential degradation) pure Pure, Colorless Product charcoal->pure Success fail Color Persists charcoal->fail Failure wash->charcoal chromatography Proceed to Column Chromatography fail->chromatography

Caption: Decision tree for treating discolored product.

Problem 2: I can't get my compound to recrystallize. It either "oils out" or stays completely dissolved.

Probable Cause: This is a classic solvent system failure. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when it is supersaturated. Failure to crystallize means the solvent is too good, even when cold.

Solution Workflow:

  • "Oiling Out" Fix:

    • Add a small amount of a miscible "anti-solvent" (one in which your compound is poorly soluble, like hexanes or diethyl ether for a polar compound) dropwise to the hot solution until it just turns cloudy. Then, add a few drops of the primary solvent to clarify and allow to cool slowly.

    • Lower the temperature of the dissolution step. Try to dissolve the compound well below the solvent's boiling point.

  • "Stays Dissolved" Fix:

    • The solvent is too strong. Reduce the volume by gently blowing a stream of nitrogen over the warm solution and attempt to cool again.

    • If that fails, you must switch to a less polar solvent system. A systematic approach is best (see Protocol 1 for solvent screening).

  • General Technique: Always ensure slow cooling.[6] Crashing the temperature by putting a hot flask directly into an ice bath is a primary cause of poor crystallization and impurity trapping.[6] Allow the solution to reach room temperature naturally before moving to an ice bath.

G cluster_oil Troubleshooting 'Oiling Out' cluster_no_xtal Troubleshooting 'No Crystals' start Recrystallization Attempt oiling_out Product 'Oils Out' start->oiling_out no_xtal No Crystals Form start->no_xtal good_xtal Good Crystal Formation add_anti_solvent Add Anti-Solvent oiling_out->add_anti_solvent lower_temp Lower Dissolution Temp oiling_out->lower_temp reduce_vol Reduce Solvent Volume no_xtal->reduce_vol seed Add Seed Crystal reduce_vol->seed change_solvent Change Solvent System seed->change_solvent If fails

Caption: Troubleshooting common recrystallization failures.

Problem 3: My product looks clean by TLC, but HPLC and/or NMR show persistent impurities.

Probable Cause: This indicates the presence of impurities with very similar properties to your desired compound. They may co-elute on TLC and co-crystallize. This is common with isomeric impurities or starting materials that are structurally analogous to the product.[7]

Solution Workflow:

  • Abandon Recrystallization: Repeated recrystallization is unlikely to remove these impurities and will only lead to significant yield loss.[7]

  • Switch to Chromatography: Silica gel chromatography offers a different separation mechanism (adsorption/desorption) that can resolve compounds with nearly identical solubility.

  • Optimize Chromatography:

    • Solvent System: Use a solvent system where your product has an Rf of ~0.3 on a TLC plate. This is the "sweet spot" for good separation on a column.

    • Gradient Elution: If impurities are very close, a shallow gradient elution (e.g., starting with 5% methanol in dichloromethane and slowly increasing to 10%) provides much better resolution than an isocratic (constant solvent mixture) elution.

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization with Charcoal Treatment
  • Scientist's Note: This protocol is designed to maximize both purity and recovery. The key is patience and the correct choice of solvent. A good recrystallization solvent should dissolve the compound poorly at room temperature but completely at elevated temperatures. Based on a related structure, an alcohol/water mixture is a promising start.[3]

  • Solvent Screening (if needed): In small test tubes, test the solubility of ~20 mg of crude product in 0.5 mL of various solvents (e.g., isopropanol, ethanol, ethyl acetate, water, acetone). Find a solvent that requires heating to dissolve the solid.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., isopropanol) dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your yield.

  • Decolorization: If the solution is colored, remove it from the heat. Add a very small amount of activated charcoal (1-2% of the solute mass, ~10-20 mg).

    • Causality: Charcoal has a high surface area that adsorbs large, colored impurity molecules. Adding it to a boiling solution can cause violent bumping.

  • Hot Filtration: Bring the solution back to a gentle boil for 2-3 minutes. Filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6]

    • Causality: This step removes the charcoal and any insoluble impurities. Pre-warming the glassware prevents premature crystallization of your product in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow it to cool undisturbed to room temperature. Slow cooling is essential for forming pure, well-defined crystals.[6] Rushing this step will trap impurities.

  • Full Precipitation: Once the flask has reached room temperature and crystal growth has stopped, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Bench-Scale Silica Gel Column Chromatography
  • Scientist's Note: This protocol assumes impurities are not separable by recrystallization. The choice of eluent is paramount and should be determined by extensive TLC analysis beforehand.

  • Select Eluent: Find a solvent system (e.g., ethyl acetate/hexanes or methanol/dichloromethane) that gives your product an Rf of ~0.3 and separates it from all impurities on a TLC plate.

  • Prepare Column: Select a glass column with a diameter such that the silica gel height is about 10-15 times the diameter. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure (from a pump or nitrogen line), ensuring no air bubbles are trapped.

  • Load Sample: Pre-adsorb your crude product onto a small amount of silica gel (~2-3 times the mass of the product). To do this, dissolve the product in a minimal amount of a strong solvent (like methanol), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Causality: This "dry loading" technique results in much sharper bands and better separation than loading the sample as a concentrated liquid solution.

  • Elution: Carefully add the eluent to the column. Begin elution with the solvent system determined from your TLC analysis. If using a gradient, start with a less polar mixture and gradually increase the polarity by adding more of the polar solvent. Collect fractions in an array of test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Drying: Place the isolated product under high vacuum to remove any final traces of eluent.

Protocol 3: Purity Assessment by Reverse-Phase HPLC (Starting Method)
  • Scientist's Note: This is a generic starting method. For rigorous purity analysis, this method must be fully validated for linearity, accuracy, and precision according to ICH guidelines.[8][9]

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard, versatile column for separating moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in positive ion mass spectrometry and controls pH.
Mobile Phase B AcetonitrileA common organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 15 minutesA broad gradient to elute compounds of varying polarities and identify any potential late-eluting impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 280 nmThe pyridine ring should have strong absorbance at these wavelengths.
Injection Volume 5 µLA small volume to prevent column overloading.
Sample Prep ~1 mg/mL in 50:50 Water:AcetonitrileEnsure the sample is fully dissolved to prevent clogging the instrument.

References

  • PubChem. (n.d.). 3-Hydroxy-2-hydroxymethyl-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyridin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 6-(HYDROXYMETHYL)PYRIDIN-3-OL. Retrieved from [Link]

  • Google Patents. (n.d.). CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.
  • Thermo Fisher Scientific. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 6-(Hydroxymethyl)-2,4(1H,3H)-pteridinedione (FDB011263). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(((5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl)methoxy)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol. Retrieved from [Link]

  • Akhtar, N., et al. (2011). 2-(Hydroxymethyl)pyridin-3-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 59(4), 269-275. Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. Retrieved from [Link]

  • Lead Sciences. (n.d.). 2-(Hydroxymethyl)-6-methylpyridin-3-ol. Retrieved from [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Records of Natural Products, 17(2), 181-198. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 6-(Hydroxymethyl)-2-methylpyridin-3-ol

Welcome to the technical support center for the synthesis and optimization of 6-(Hydroxymethyl)-2-methylpyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 6-(Hydroxymethyl)-2-methylpyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 6-(Hydroxymethyl)-2-methylpyridin-3-ol?

A1: The most common and accessible route involves the reaction of 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical, with an ammonia source such as ammonia or urea.[1][2][3] This method proceeds via a ring expansion of the furan ring into a pyridine ring. Alternative, though less direct, methods for pyridine ring synthesis, such as the Hantzsch synthesis, can also be adapted, but often involve more complex starting materials and multiple steps.[4]

Q2: What are the critical reaction parameters to control in the synthesis from HMF?

A2: The key parameters to control are pH, temperature, and reaction time. The formation of 6-(hydroxymethyl)pyridin-3-ol from HMF is favored at neutral or near-neutral pH.[1][2] Temperature plays a crucial role, with an activation energy of approximately 74 ± 3 kJ/mol for the formation of the desired product.[1][2] Careful optimization of reaction time is necessary to maximize the yield of the product while minimizing the formation of degradation products.

Q3: My reaction mixture is turning dark brown or black. What is the cause and how can I prevent it?

A3: The dark coloration is likely due to the formation of humins, which are polymeric byproducts resulting from the degradation of HMF, especially under acidic conditions.[3] To mitigate this, ensure the reaction is conducted at a neutral pH. If using an ammonia source that can create acidic or basic conditions, consider using a buffered system. Additionally, avoiding excessively high temperatures and prolonged reaction times can help minimize humin formation.

Q4: What are the recommended methods for monitoring the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a polar solvent system such as ethyl acetate/methanol or dichloromethane/methanol is typically suitable. HPLC with a C18 column and a gradient of water and acetonitrile or methanol can provide quantitative analysis of the consumption of HMF and the formation of the product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol.

Low Yield

Problem: The isolated yield of 6-(Hydroxymethyl)-2-methylpyridin-3-ol is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or an extension of the reaction time may be necessary.
Suboptimal pH The reaction is sensitive to pH. Measure and adjust the pH of your reaction mixture to be in the neutral range (pH 6-8). The use of a phosphate or other suitable buffer can help maintain a stable pH.
Degradation of HMF As mentioned, HMF can degrade, especially under acidic conditions, to form humins and other byproducts.[3] Ensure your HMF is of good quality and stored properly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Side Reactions Besides humin formation, other side reactions can occur. The aldehyde group of HMF is reactive and can participate in undesired condensation reactions.[3] Controlling the stoichiometry of the reactants and the reaction temperature can help minimize these side reactions.
Product Loss During Workup 6-(Hydroxymethyl)-2-methylpyridin-3-ol is a polar molecule with good water solubility. During aqueous workup, significant amounts of the product may remain in the aqueous layer. To minimize this, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, chloroform). Saturation of the aqueous layer with sodium chloride can also help to "salt out" the product and improve extraction efficiency.
Purification Challenges

Problem: Difficulty in isolating a pure product from the crude reaction mixture.

Possible Causes and Solutions:

  • Presence of Polar Impurities: The crude product is often contaminated with unreacted starting materials, intermediates, and polar byproducts.

    • Solution: Column chromatography on silica gel is a common method for purification. A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity with methanol is often effective. For very polar compounds, reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient can be a good alternative.

  • Co-elution of Impurities: Some impurities may have similar polarity to the desired product, making separation by chromatography difficult.

    • Solution: Recrystallization can be an effective purification technique. Experiment with different solvent systems. A good starting point would be a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, methanol, or isopropanol) and a non-polar solvent in which it is less soluble (e.g., hexane, ethyl acetate, or diethyl ether).

  • Product Tailing on TLC: This is often observed with pyridine-containing compounds due to their basic nature and interaction with the acidic silica gel.

    • Solution: To improve the chromatography, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent. This will help to reduce tailing and improve the separation.

Experimental Protocols

Synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol from HMF

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Ammonium acetate or Urea

  • Water (deionized)

  • Phosphate buffer (pH 7)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve HMF (1 equivalent) in a minimal amount of water or a water/co-solvent mixture.

  • Add ammonium acetate (3-5 equivalents) or urea (2-4 equivalents) to the solution.

  • Add phosphate buffer to adjust and maintain the pH of the reaction mixture at approximately 7.

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Saturate the aqueous solution with sodium chloride.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in ethyl acetate.

Reaction Workflow Diagram:

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification HMF Dissolve HMF Reagents Add Ammonia Source & Buffer HMF->Reagents Heat Heat to 100-120 °C Reagents->Heat Monitor Monitor by TLC/HPLC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Extract Extract with Ethyl Acetate Cool->Extract Dry Dry & Concentrate Extract->Dry Chromatography Column Chromatography Dry->Chromatography Characterize Characterize Pure Product Chromatography->Characterize AnalyticalTroubleshooting Start Analyze Final Product UnexpectedPeaks Unexpected Peaks in NMR/MS? Start->UnexpectedPeaks Impurity Impurity Present UnexpectedPeaks->Impurity Yes IncorrectStructure Incorrect Structure? UnexpectedPeaks->IncorrectStructure No SideProduct Side Product Formed Impurity->SideProduct Repurify Re-purify Sample Impurity->Repurify CharacterizeImpurity Characterize Impurity SideProduct->CharacterizeImpurity Repurify->Start RecheckReaction Re-evaluate Reaction Pathway IncorrectStructure->RecheckReaction Yes CorrectData Data Matches Expected IncorrectStructure->CorrectData No ConfirmStructure Confirm with 2D NMR RecheckReaction->ConfirmStructure

Caption: Decision tree for troubleshooting analytical data.

References

  • Hidalgo, F. J., Lavado-Tena, C. M., & Zamora, R. (2020). Conversion of 5-Hydroxymethylfurfural Into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. Journal of Agricultural and Food Chemistry, 68(19), 5448–5454. [Link]

  • PubChem. (n.d.). 2-(Hydroxymethyl)-6-methylpyridin-3-ol. Retrieved from [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
  • Hidalgo, F. J., Lavado-Tena, C. M., & Zamora, R. (2020). Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 6-(Hydroxymethyl)-2-methylpyridin-3-ol in Solution

A Note on Our Approach Direct, comprehensive stability data for 6-(hydroxymethyl)-2-methylpyridin-3-ol is limited in publicly available literature. However, its core structure is highly analogous to pyridoxine (Vitamin B...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Our Approach

Direct, comprehensive stability data for 6-(hydroxymethyl)-2-methylpyridin-3-ol is limited in publicly available literature. However, its core structure is highly analogous to pyridoxine (Vitamin B6), a well-studied compound. This guide leverages the extensive body of knowledge on pyridoxine and related pyridin-3-ol derivatives to provide robust, scientifically-grounded recommendations. The principles of degradation and stabilization discussed here are based on established chemical reactivity for this class of compounds and offer a strong predictive framework for ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade 6-(hydroxymethyl)-2-methylpyridin-3-ol in solution?

The stability of 6-(hydroxymethyl)-2-methylpyridin-3-ol in solution is primarily influenced by four key factors, largely inferred from the behavior of pyridoxine:

  • pH: The pyridin-3-ol moiety is susceptible to degradation, particularly in neutral to alkaline conditions.[1][2] Acidic pH, typically in the range of 3.5 to 4.5, has been shown to significantly improve the stability of similar compounds.[3]

  • Light Exposure (Photodegradation): Exposure to UV or even regular laboratory light can induce photochemical reactions.[1][4][5] This degradation is often accelerated at higher pH levels and in dilute solutions.[1][4] The process can involve the generation of reactive oxygen species (ROS) that further degrade the molecule.[6][7]

  • Oxidation: The phenolic hydroxyl group on the pyridine ring is prone to oxidation, which can be initiated by dissolved oxygen in the solvent, the presence of metal ions, or oxidizing agents.[8] This often results in the formation of colored byproducts.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[8] For long-term storage, freezing solutions is recommended.

Q2: What are the visual signs of degradation?

The most common visual indicator of degradation is a change in the solution's color, typically turning yellow or brown. This is often due to the formation of oxidized and polymerized products. However, significant loss of the parent compound can occur even without a noticeable color change. Therefore, chromatographic methods like HPLC are essential for accurately assessing stability.

Q3: What is the likely degradation pathway for this compound?

Based on studies of pyridoxine, degradation can occur via several pathways:

  • Oxidation of the Phenolic Group: The 3-hydroxy group can be oxidized, potentially leading to the formation of quinone-like structures. This is a common pathway for phenolic compounds and is often responsible for color formation.

  • Photodegradation: Upon UV exposure, a complex reaction can occur involving the hydroxymethyl group and the ring-bound hydroxyl group, leading to the formation of an ortho-quinone methide intermediate.[9][10]

  • Bacterial Degradation: If solutions are not sterile, bacteria can utilize the compound as a carbon source, breaking it down through enzymatic dehydrogenation and subsequent ring cleavage.[11][12]

Q4: What are the ideal storage conditions for a stock solution?

To maximize the shelf-life of a 6-(hydroxymethyl)-2-methylpyridin-3-ol stock solution, the following conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[8]Low temperatures significantly slow down the rate of chemical degradation.
Light Exposure Store in amber vials or wrap clear vials in aluminum foil.[8][13]Protects the compound from photodegradation.[1][5]
pH of Solvent Use a slightly acidic buffer (e.g., pH 3.5-4.5 citrate or acetate buffer).Enhances stability by minimizing pH-dependent degradation.[3]
Atmosphere Prepare solutions with deoxygenated solvents and consider overlaying with an inert gas (e.g., argon or nitrogen) before sealing.Minimizes oxidation from dissolved atmospheric oxygen.
Container Use tightly sealed glass or polypropylene containers.[3]Prevents solvent evaporation and contamination.

Troubleshooting Guide

Problem Observed Probable Cause(s) Recommended Solution(s)
Solution turns yellow or brown upon preparation or storage. Oxidation: Exposure to atmospheric oxygen. pH-Mediated Degradation: Solution pH is neutral or alkaline.1. Prepare fresh solution using a deoxygenated solvent (e.g., by sparging with nitrogen or argon). 2. Prepare the solution in a slightly acidic buffer (pH 3.5-4.5). 3. Add a small amount of an antioxidant (e.g., EDTA to chelate metal ions).
Loss of compound potency or inconsistent results in bioassays. Chemical Degradation: Significant breakdown of the active compound. Photodegradation: Exposure to ambient or UV light during experiments.1. Confirm compound concentration with a fresh standard using HPLC. 2. Always prepare solutions fresh for critical experiments. 3. Conduct all experimental steps under subdued light conditions and use amber-colored labware.[1][5]
Appearance of unexpected peaks in HPLC chromatogram. Formation of Degradation Products: The compound is breaking down into multiple byproducts.1. Perform a forced degradation study (see Protocol 2) to identify potential degradation peaks. 2. Review solution preparation and storage procedures to identify and mitigate the cause of degradation (pH, light, oxygen, temperature).
Precipitate forms in a frozen stock solution after thawing. Poor Solubility at Low Temperatures: The compound may be crashing out of solution. Solvent Choice: The chosen solvent may not be optimal.1. Gently warm the solution and vortex to redissolve. Ensure it is fully dissolved before use. 2. Consider preparing the stock solution in a different solvent system, such as a co-solvent system (e.g., water with a small percentage of DMSO or ethanol). 3. Filter the solution through a 0.22 µm syringe filter after thawing to remove any insoluble matter.

Experimental Protocols & Workflows

Protocol 1: Preparation and Storage of a Stabilized Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of 6-(hydroxymethyl)-2-methylpyridin-3-ol with enhanced stability.

Materials:

  • 6-(Hydroxymethyl)-2-methylpyridin-3-ol (solid)

  • Citrate Buffer (0.1 M, pH 4.0)

  • Nitrogen or Argon gas source

  • Amber glass vials with Teflon-lined caps

  • Analytical balance, volumetric flasks, pipettes

Procedure:

  • Solvent Deoxygenation: Sparge the pH 4.0 citrate buffer with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of 6-(hydroxymethyl)-2-methylpyridin-3-ol in a clean weighing boat.

  • Dissolution: Transfer the solid to a volumetric flask. Add a portion of the deoxygenated citrate buffer and gently swirl to dissolve. Avoid vigorous shaking which can reintroduce oxygen.

  • Final Volume: Once fully dissolved, bring the solution to the final volume with the deoxygenated buffer.

  • Aliquoting: Aliquot the stock solution into amber glass vials. This prevents repeated freeze-thaw cycles of the entire stock.

  • Inert Overlay: Before capping, gently flush the headspace of each vial with nitrogen or argon.

  • Storage: Tightly cap the vials and store them at -80°C for long-term storage.

Protocol 2: Workflow for a Forced Degradation Study

A forced degradation study is essential to understand the stability profile of the compound under various stress conditions. This helps in developing stability-indicating analytical methods.

Objective: To identify the degradation products and pathways of 6-(hydroxymethyl)-2-methylpyridin-3-ol.

Methodology:

  • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Expose aliquots of this solution to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Alkaline Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 8 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to direct UV light (e.g., 254 nm) for 24 hours.

  • Neutralize the acidic and alkaline samples before analysis.

  • Analyze all samples (including an unstressed control) by a suitable stability-indicating HPLC-UV method.[14]

  • Compare chromatograms to identify degradation peaks and calculate the percentage of degradation.

Visualizations

Inferred Degradation Pathways

The following diagram illustrates the potential degradation pathways for 6-(hydroxymethyl)-2-methylpyridin-3-ol based on the known chemistry of pyridoxine.

G A 6-(Hydroxymethyl)-2-methylpyridin-3-ol B Oxidized Products (e.g., Quinones) A->B O₂ / Metal Ions (Oxidation) C ortho-Quinone Methide Intermediate A->C UV Light (Photodegradation) D Ring Cleavage Products A->D Bacterial Enzymes (Biodegradation)

Caption: Potential degradation pathways of 6-(hydroxymethyl)-2-methylpyridin-3-ol.

Forced Degradation Experimental Workflow

This flowchart outlines the key steps in performing a forced degradation study to assess compound stability.

G prep Prepare Stock Solution (1 mg/mL) stress Expose Aliquots to Stress Conditions prep->stress acid Acidic (HCl, Heat) stress->acid base Alkaline (NaOH, RT) stress->base oxid Oxidative (H₂O₂, RT) stress->oxid thermal Thermal (Heat) stress->thermal photo Photolytic (UV Light) stress->photo analyze Analyze All Samples by HPLC acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze report Compare Data & Identify Degradants analyze->report

Caption: Workflow for a forced degradation stability study.

References
  • Pyridoxine Degradation Pathway. Eawag-BBD. [Link]

  • Mizuno, N., Morita, E., & Fujiwara, A. (1988). Stability of Vitamin B6 to Light in Liquid Preparation. Vitamins, 62(5), 241-246. [Link]

  • Tanaka, H., et al. (2005). The mll6786 gene encodes a repressor protein controlling the degradation pathway for vitamin B6 in Mesorhiobium loti. Journal of Biological Chemistry, 280(48), 40028-40033. [Link]

  • Johnson, C. E., et al. (2014). Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes. The Canadian Journal of Hospital Pharmacy, 67(4), 288–293. [Link]

  • Wu, M., et al. (2011). Theoretical Study of Pyridoxine (Vitamin B6) Photolysis. The Journal of Physical Chemistry A, 115(49), 14168–14175. [Link]

  • Daza, M. C., et al. (2012). The Role of Vitamin B6 as an Antioxidant in the Presence of Vitamin B2-photogenerated Reactive Oxygen Species. A Kinetic and Mechanistic Study. Photochemistry and Photobiology, 88(3), 543-550. [Link]

  • Ang, C. Y. (1979). Stability of Three Forms of Vitamin B6 to Laboratory Light Conditions. Journal of the Association of Official Analytical Chemists, 62(5), 1170-1173. [Link]

  • Ribeiro, E. C., et al. (2011). Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use. Nutr Hosp, 26(4), 867-72. [Link]

  • Khan, K. M., et al. (2014). A kinetic study for the estimation of riboflavin sensitized photooxidation of pyridoxine HCl using green UV-visible spectrometric and HPLC methods. RSC Advances, 4(96), 53587-53597. [Link]

  • Xu, K. A. (2006). Chemical Stability of Pyridoxine Hydrochloride 100-mg/mL Injection, Preservative Free. International Journal of Pharmaceutical Compounding, 10(4), 318-319. [Link]

  • Ang, C. Y. (1979). Stability of three forms of vitamin B6 to laboratory light conditions. Journal - Association of Official Analytical Chemists, 62(5), 1170-3. [Link]

  • Daza, M. C., et al. (2012). The Role of Vitamin B6 as an Antioxidant in the Presence of Vitamin B2-photogenerated Reactive Oxygen Species. A Kinetic and Mechanistic Study. Photochemistry and Photobiology, 88(3), 543-50. [Link]

  • Wu, M., et al. (2011). Theoretical study of pyridoxine (vitamin B6) photolysis. DiVA portal. [Link]

  • Kumar, A., et al. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. Impact Factor. [Link]

Sources

Optimization

preventing degradation of 6-(Hydroxymethyl)-2-methylpyridin-3-ol during reaction

A Guide to Preventing Degradation During Synthetic Transformations Welcome to the technical support center for 6-(Hydroxymethyl)-2-methylpyridin-3-ol. This resource is designed for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation During Synthetic Transformations

Welcome to the technical support center for 6-(Hydroxymethyl)-2-methylpyridin-3-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this versatile pyridine derivative in organic synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative protocols to mitigate degradation and ensure the integrity of your reactions.

Section 1: Understanding the Instability of 6-(Hydroxymethyl)-2-methylpyridin-3-ol

The structure of 6-(Hydroxymethyl)-2-methylpyridin-3-ol, an analogue of pyridoxine (Vitamin B6), contains two key functionalities that are susceptible to degradation under various reaction conditions: a phenolic hydroxyl group and a primary benzylic-like hydroxymethyl group. Understanding the interplay of these groups is crucial for successful synthesis.

Frequently Asked Questions (FAQs) - Core Concepts

Q1: What are the primary degradation pathways for this molecule?

A1: The primary degradation pathways for 6-(Hydroxymethyl)-2-methylpyridin-3-ol involve oxidation and acid/base-mediated side reactions. The hydroxymethyl group is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid, particularly in the presence of strong oxidizing agents. The pyridin-3-ol moiety, being a phenol, is sensitive to both acidic and basic conditions, which can facilitate unwanted side reactions or decomposition, especially at elevated temperatures. Thermal decomposition of pyridoxine, a closely related structure, has been shown to yield pyridoxal, indicating a potential pathway for the oxidation of the hydroxymethyl group.[1][2]

Q2: How does the pyridine ring influence the reactivity of the hydroxyl groups?

A2: The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the phenolic hydroxyl group more acidic than a typical phenol. This increased acidity can lead to a higher propensity for deprotonation under basic conditions, forming a phenoxide that can be susceptible to oxidation or other side reactions. Conversely, under acidic conditions, the pyridine nitrogen can be protonated, which can activate the ring towards nucleophilic attack or influence the reactivity of the substituents.

Q3: Are there specific reagents or conditions I should be particularly cautious with?

A3: Yes. Caution is advised with the following:

  • Strong Oxidizing Agents: Reagents like manganese dioxide (MnO₂), chromium-based oxidants, or even prolonged exposure to air can lead to the oxidation of the hydroxymethyl group.

  • Strong Acids and High Temperatures: These conditions can promote dehydration, rearrangement, or other acid-catalyzed degradation pathways.

  • Strong Bases: While the phenolic proton is acidic, strong bases can generate phenoxides that may be unstable or participate in undesired side reactions.

  • Mitsunobu Reaction Conditions: The combination of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can be problematic. The acidic nature of the phenolic hydroxyl can interfere with the desired reaction of the primary alcohol, leading to a mixture of products or complete consumption of reagents in an acid-base reaction.[3][4]

Section 2: Troubleshooting Common Synthetic Issues

This section addresses specific problems that may arise during reactions involving 6-(Hydroxymethyl)-2-methylpyridin-3-ol and provides actionable solutions.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Solution
Low or no yield of the desired product; recovery of starting material. Reagent incompatibility: The acidic phenolic hydroxyl group may be quenching a basic reagent or catalyst.Consider protecting the phenolic hydroxyl group with a suitable protecting group (e.g., a silyl ether or benzyl ether) before proceeding with the reaction.
Formation of a more polar byproduct, possibly an aldehyde or carboxylic acid. Oxidation: The hydroxymethyl group has been oxidized. This can be caused by the intended reagents or by exposure to air during a prolonged reaction or workup.Use deoxygenated solvents, maintain an inert atmosphere (e.g., nitrogen or argon), and avoid oxidizing agents if the hydroxymethyl group is to be preserved. If oxidation is unavoidable, protect the hydroxymethyl group.
Complex mixture of unidentifiable products. General decomposition: The reaction conditions (e.g., high temperature, strong acid/base) are too harsh for the molecule.Attempt the reaction at a lower temperature. If harsh pH is required, consider using a protecting group strategy to shield the sensitive functionalities.
In a Mitsunobu reaction, the desired product is not formed, and triphenylphosphine oxide is the main byproduct. Acid-base side reaction: The acidic phenol is protonating the betaine intermediate of the Mitsunobu reaction, preventing the desired S\textsubscript{N}2 reaction with the primary alcohol.[3][4]The phenolic hydroxyl group must be protected before attempting a Mitsunobu reaction on the hydroxymethyl group.

Section 3: Proactive Prevention: A Guide to Protecting Groups

The most robust strategy to prevent the degradation of 6-(Hydroxymethyl)-2-methylpyridin-3-ol is the use of protecting groups. An orthogonal protection strategy allows for the selective protection and deprotection of the phenolic and alcoholic hydroxyl groups, providing precise control over the synthesis.[5][6]

Orthogonal Protection Workflow

This workflow allows for the independent manipulation of the two hydroxyl groups.

OrthogonalProtectionWorkflow Start 6-(Hydroxymethyl)-2- methylpyridin-3-ol Selective_Phenol_Protection Selective Protection of Phenolic -OH (e.g., TBSCl, Imidazole, DMF) Start->Selective_Phenol_Protection Phenol_Protected Phenol-Protected Intermediate Selective_Phenol_Protection->Phenol_Protected Reaction_at_Alcohol Reaction at Hydroxymethyl Group (e.g., Acylation, Alkylation) Phenol_Protected->Reaction_at_Alcohol Dual_Protected Dual-Functionalized Intermediate Reaction_at_Alcohol->Dual_Protected Phenol_Deprotection Selective Deprotection of Phenolic -OH (e.g., TBAF, THF) Dual_Protected->Phenol_Deprotection Final_Product_1 Final Product 1 Phenol_Deprotection->Final_Product_1 DegradationPathways cluster_oxidation Oxidation Pathway cluster_acid_base Acid/Base Instability Start_Ox 6-(Hydroxymethyl)-2- methylpyridin-3-ol Aldehyde 6-Formyl-2-methylpyridin-3-ol Start_Ox->Aldehyde [O] Carboxylic_Acid 6-Carboxy-2-methylpyridin-3-ol Aldehyde->Carboxylic_Acid [O] Start_AB 6-(Hydroxymethyl)-2- methylpyridin-3-ol Protonated_N Protonated Pyridine Start_AB->Protonated_N H+ Phenoxide Phenoxide Anion Start_AB->Phenoxide Base Decomposition Decomposition Products Protonated_N->Decomposition Heat/ Nucleophile Phenoxide->Decomposition Heat/ Electrophile

Sources

Troubleshooting

Technical Support Center: Scaling Up 6-(Hydroxymethyl)-2-methylpyridin-3-ol Production

Welcome to the technical support center for the synthesis and scale-up of 6-(Hydroxymethyl)-2-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 6-(Hydroxymethyl)-2-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key pyridine derivative. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your process development and optimization efforts.

The synthesis of highly substituted pyridines like 6-(Hydroxymethyl)-2-methylpyridin-3-ol is a common objective in medicinal chemistry and materials science.[1] However, transitioning from a bench-scale synthesis to a larger, pilot-plant or industrial-scale production can present a unique set of challenges. This guide is structured to address these issues directly, providing both the "how" and the "why" behind our recommended solutions.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up of 6-(Hydroxymethyl)-2-methylpyridin-3-ol. The troubleshooting is based on a common synthetic route, which is outlined below for context.

Overview of a Common Synthetic Pathway

A plausible and frequently utilized approach for synthesizing substituted pyridinols involves the reaction of a furan derivative with an ammonia source, leading to ring expansion and the formation of the desired pyridine ring.[2] For 6-(Hydroxymethyl)-2-methylpyridin-3-ol, a potential precursor is 5-methyl-2-furfuryl alcohol, which can be oxidized to the corresponding aldehyde and then reacted to form the target molecule.

graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="5-Methyl-2-furfuryl alcohol"]; B [label="Oxidation"]; C [label="5-Methylfurfural"]; D [label="Reaction with Ammonia Source"]; E [label="6-(Hydroxymethyl)-2-methylpyridin-3-ol"]; F [label="Purification"]; G [label="Final Product"];

A -> B [label="e.g., PCC, MnO2"]; B -> C; C -> D [label="e.g., NH4OH, High T/P"]; D -> E; E -> F [label="Crystallization/Chromatography"]; F -> G; }

Caption: A potential synthetic workflow for 6-(Hydroxymethyl)-2-methylpyridin-3-ol.
Q1: Low Yield During the Ring Expansion Step

Question: We are experiencing significantly lower yields of 6-(Hydroxymethyl)-2-methylpyridin-3-ol during the ring expansion of 5-methylfurfural with ammonia, especially after increasing the batch size. What are the likely causes and how can we mitigate this?

Answer:

Low yields during the scale-up of this reaction are often multifactorial. Here’s a breakdown of potential causes and their solutions:

  • Insufficient Mixing and Mass Transfer: In larger reactors, achieving homogenous mixing is more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and the formation of polymeric byproducts.

    • Troubleshooting:

      • Optimize Agitation: Evaluate the stirrer design, speed, and position to ensure efficient mixing throughout the reactor volume. For larger vessels, consider using multiple impellers.

      • Baffling: Ensure the reactor is properly baffled to prevent vortex formation and improve top-to-bottom mixing.

      • Controlled Addition: Instead of adding reactants all at once, implement a controlled, slow addition of one reactant to the other to maintain a low instantaneous concentration and better manage the reaction exotherm.

  • Inadequate Temperature Control: The ring expansion is often an exothermic process. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled temperature increases can lead to decomposition of the starting material and product, as well as the formation of unwanted side products.

    • Troubleshooting:

      • Jacketed Reactors: Utilize a reactor with a cooling jacket and a reliable temperature control system.

      • Ramped Addition: As mentioned above, slow addition of reactants can help control the rate of heat generation.

      • Solvent Choice: Select a solvent with a suitable boiling point that can help to dissipate heat through reflux.

  • Side Reactions and Impurity Formation: At elevated temperatures and pressures, furan derivatives can be prone to polymerization and other side reactions. Common impurities can arise from incomplete reaction or the reaction of intermediates with each other.[3][4]

    • Troubleshooting:

      • Reaction Parameter Optimization: Systematically study the effect of temperature, pressure, and reaction time on a smaller scale (lab or kilo-lab) to identify the optimal conditions that favor the desired product formation.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting material and product.

graph "Troubleshooting_Yield" { layout=dot; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Check Mixing?", shape=diamond, fillcolor="#FBBC05"]; A1 [label="Optimize Agitation\nUse Baffles\nControlled Addition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q2 [label="Check Temp. Control?", shape=diamond, fillcolor="#FBBC05"]; A2 [label="Use Jacketed Reactor\nRamped Addition\nAppropriate Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q3 [label="Analyze Impurity Profile?", shape=diamond, fillcolor="#FBBC05"]; A3 [label="Optimize Reaction Parameters\nUse Inert Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> A1 [label="Yes"]; Q1 -> Q2 [label="No"]; Q2 -> A2 [label="Yes"]; Q2 -> Q3 [label="No"]; Q3 -> A3 [label="Yes"]; }

Caption: Decision tree for troubleshooting low reaction yield.
Q2: Difficulty in Product Purification and Isolation

Question: We are struggling to purify 6-(Hydroxymethyl)-2-methylpyridin-3-ol at a larger scale. Column chromatography is not feasible for our target throughput, and direct crystallization from the reaction mixture gives a low-purity product. What are our options?

Answer:

Purification is a common bottleneck in scaling up chemical processes. Here are some strategies to improve the isolation of your target compound:

  • Optimize Crystallization:

    • Solvent Screening: Conduct a systematic screening of different solvent systems (single solvents and mixtures) to find conditions that maximize the solubility of your product at elevated temperatures and minimize its solubility at lower temperatures, while keeping impurities dissolved.

    • Anti-Solvent Crystallization: Consider dissolving the crude product in a good solvent and then adding an anti-solvent to induce crystallization. This can often provide a purer product than cooling crystallization alone.

    • pH Adjustment: The phenolic hydroxyl group and the pyridine nitrogen in your molecule mean its solubility will be highly dependent on pH. You may be able to selectively precipitate your product by adjusting the pH of the aqueous solution.

    • Seeding: Use a small amount of pure product as seed crystals to promote controlled crystallization and obtain a more uniform crystal size, which can be easier to filter and wash.

  • Alternative Purification Techniques:

    • Slurry Washing: After initial isolation, reslurrying the crude solid in a solvent that dissolves impurities but not the product can be a very effective purification step.

    • Extraction: A liquid-liquid extraction workup prior to crystallization can remove many impurities. Due to the amphoteric nature of your product, you can use pH-controlled extractions to move it between aqueous and organic layers, leaving behind neutral impurities.

    • Ion-Exchange Chromatography: For polar compounds like yours, ion-exchange chromatography can be a scalable alternative to silica gel chromatography.[5]

Purification Method Advantages Disadvantages Scalability
Cooling Crystallization Simple, cost-effectiveMay co-precipitate impuritiesHigh
Anti-Solvent Crystallization Can provide high purityRequires careful solvent selectionHigh
pH Adjustment Precipitation Highly selective for ionizable compoundsMay require additional workup stepsHigh
Column Chromatography High resolutionHigh solvent consumption, not easily scalableLow
Ion-Exchange Chromatography Scalable, good for polar compoundsCan be more complex to set upModerate to High

Section 2: Frequently Asked Questions (FAQs)

Q: What are the key safety considerations when working with the synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol at scale?

A: Safety is paramount. Key considerations include:

  • Reagent Handling: Many reagents used in organic synthesis are hazardous. For example, oxidizing agents should be handled with care to avoid contact with flammable materials. The final product itself may cause skin and eye irritation.[6]

  • Reaction Exotherms: As discussed, reactions can be exothermic. Ensure you have adequate cooling capacity and an emergency quenching plan in place.

  • Pressure Build-up: Reactions involving ammonia at high temperatures are conducted in pressure-rated vessels. Ensure the reactor is properly rated and equipped with pressure relief devices.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coats, and gloves. For larger scale operations, consider additional protection such as face shields and respiratory protection.

Q: How can I monitor the progress of the reaction effectively at a larger scale?

A: Real-time reaction monitoring is crucial for process control. While TLC may be suitable for the lab, at scale, consider:

  • High-Performance Liquid Chromatography (HPLC): Take aliquots from the reaction mixture at regular intervals, quench the reaction, and analyze by HPLC to determine the consumption of starting material and the formation of the product.

  • In-situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR) or Raman spectroscopy can be used with a probe inserted directly into the reactor to monitor the reaction in real-time without the need for sampling.

Q: What is the expected stability of 6-(Hydroxymethyl)-2-methylpyridin-3-ol, and what are the optimal storage conditions?

A: Pyridinol derivatives, especially those with a hydroxymethyl group, can be susceptible to oxidation and degradation, particularly at elevated temperatures or in the presence of light.[7] For long-term storage, it is recommended to keep the material in a cool, dark, and dry place, preferably under an inert atmosphere.

Section 3: Experimental Protocols

Protocol 1: Synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol (Lab Scale)

This protocol is provided as a representative example and should be optimized for your specific needs.

  • Oxidation of 5-Methyl-2-furfuryl alcohol:

    • To a stirred suspension of manganese dioxide (5 eq.) in dichloromethane (DCM, 10 mL/g of starting material), add 5-methyl-2-furfuryl alcohol (1 eq.) portion-wise at room temperature.

    • Stir the mixture vigorously for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite, and wash the celite pad with DCM.

    • Concentrate the filtrate under reduced pressure to obtain crude 5-methylfurfural.

  • Ring Expansion to 6-(Hydroxymethyl)-2-methylpyridin-3-ol:

    • Caution: This step involves high pressure and temperature. Use a suitable pressure reactor.

    • In a pressure reactor, combine the crude 5-methylfurfural (1 eq.), ammonium hydroxide (30% aqueous solution, 10 eq.), and water (5 mL/g of starting material).

    • Seal the reactor and heat to 160-180 °C with stirring for 10-12 hours. The pressure will increase during the reaction.

    • After the reaction time, cool the reactor to room temperature and carefully vent the pressure.

    • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove excess ammonia and water.

  • Purification:

    • Adjust the pH of the concentrated aqueous solution to ~7 with hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate to remove non-polar impurities.

    • Adjust the pH of the aqueous layer to the isoelectric point of the product (this may need to be determined experimentally, likely between pH 4-6) to induce precipitation.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

    • Dry the solid under vacuum to obtain 6-(Hydroxymethyl)-2-methylpyridin-3-ol.

References

  • PubChem. (n.d.). 3-Hydroxy-2-hydroxymethyl-6-methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyridin-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;2-methylidenepentanedioate. Retrieved from [Link]

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (2021). PubMed Central. Retrieved from [Link]

  • Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. (2012). ResearchGate. Retrieved from [Link]

  • Williamson, I. P., & Rodwell, V. W. (1981). Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography. Journal of Lipid Research, 22(1), 184-187. Retrieved from [Link]

  • Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. (2021). ChemRxiv. Retrieved from [Link]

  • Recent Advances and Challenges in the Production of Hydroxylated Natural Products Using Microorganisms. (2023). MDPI. Retrieved from [Link]

  • Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine. (2012). Google Patents.
  • Pteridines, XCVI. Synthesis and Reactions of 6-(1,2,3-Trihydroxypropyl)pteridines. (2025). Thieme Connect. Retrieved from [Link]

  • Denmark, S. E. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). MDPI. Retrieved from [Link]

  • Chemchart. (n.d.). 2-(hydroxymethyl)-6-methylpyridin-3-ol. Retrieved from [Link]

  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. (2022). PubMed. Retrieved from [Link]

  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons. Retrieved from [Link]

  • Identification, isolation and characterization of potential process related impurity & its degradation product in vildagliptin. (2022). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. (2023). ResearchGate. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 6-(HYDROXYMETHYL)PYRIDIN-3-OL. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Accelerating Synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol

Welcome to the technical support center for the synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol, a key pyridoxine (Vitamin B6) analogue. This guide is designed for researchers and drug development professionals encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol, a key pyridoxine (Vitamin B6) analogue. This guide is designed for researchers and drug development professionals encountering kinetic challenges during its synthesis. Here, we address common issues, particularly extended reaction times, and provide field-proven, evidence-based solutions to optimize your experimental workflow.

Part 1: Troubleshooting Guide

This section addresses the most frequent problems that lead to slow or stalled reactions.

Q1: My reaction is incredibly slow, showing minimal product formation by TLC/LC-MS after several hours. What are the primary causes?

A1: A slow reaction rate in this synthesis, particularly if you are using an oxazole-based Diels-Alder approach, is often linked to three critical factors: thermal energy, reagent purity, and the inherent activation energy of the cycloaddition step.

  • Thermal Insufficiency: The Diels-Alder reaction between an oxazole (like 4-methyl-5-alkoxyoxazole) and a dienophile is a thermally demanding process. Conventional methods often require prolonged heating at high temperatures (e.g., 150 °C for over 15 hours) to achieve significant conversion.[1] If your reaction is slow, first verify that your heating apparatus (oil bath, heating mantle) is calibrated and maintaining the target temperature consistently.

  • Reagent Quality: The purity of your starting materials is paramount.

    • Oxazole Instability: Substituted oxazoles can be sensitive to moisture and acidic conditions, leading to degradation over time. Ensure your oxazole is pure and handled under an inert atmosphere (Nitrogen or Argon) if possible.

    • Dienophile Impurities: The dienophile (the alkene partner in the cycloaddition) must be free of polymerization inhibitors or other contaminants that could interfere with the reaction.

  • High Activation Energy: The cycloaddition has a significant activation energy barrier. Without sufficient energy or catalytic assistance, the reaction will proceed slowly. This is the most common bottleneck and is addressed in the FAQ section below.

Q2: I'm observing significant byproduct formation along with my desired product. How is this related to reaction time and how can I fix it?

A2: The formation of byproducts is often a consequence of the harsh conditions (high heat, long duration) required to drive a slow primary reaction. At elevated temperatures over extended periods, starting materials and intermediates can degrade or participate in undesired side reactions.

To mitigate this, the goal is to accelerate the desired reaction so it can be completed under milder conditions or in a shorter timeframe. Improving the reaction rate allows you to lower the temperature or shorten the heating time, which minimizes the thermal stress on the molecules and reduces the window for byproduct formation. Strategies like catalysis and alternative energy sources, detailed below, are key to achieving this.

Q3: My reaction progress stalls after reaching about 30-40% conversion, even after 24 hours. What's happening?

A3: Reaction stalling can indicate several issues:

  • Reversible Reaction or Equilibrium: The Diels-Alder reaction can be reversible at high temperatures. It's possible an equilibrium is being reached where the rate of the forward reaction equals the rate of the retro-Diels-Alder reaction.

  • Catalyst Deactivation: If you are using a catalyst, it may be deactivating over time due to impurities or thermal degradation.

  • Reagent Decomposition: As mentioned, one of your starting materials may be slowly decomposing under the reaction conditions, leading to a loss of reactants and a halt in product formation.

Troubleshooting Workflow:

The following workflow provides a systematic approach to diagnosing a slow or stalled reaction.

G Start Reaction is Slow or Stalled Check_Temp Verify Reaction Temperature (Is it stable and correct?) Start->Check_Temp Check_Reagents Assess Reagent Purity (Use fresh/purified materials) Check_Temp->Check_Reagents Temp OK Monitor_Progress Monitor by TLC/LC-MS (Confirm starting material consumption) Check_Reagents->Monitor_Progress Reagents OK Stalled Is the reaction stalled? Monitor_Progress->Stalled Optimize Proceed to Optimization (See FAQ Section) Stalled->Optimize Yes Complete Reaction Complete Stalled->Complete No, proceeding slowly Optimize->Complete

Caption: A logical workflow for troubleshooting slow reactions.

Part 2: FAQs for Reducing Reaction Time

This section provides direct, actionable strategies to accelerate your synthesis.

Q1: What is the most effective way to fundamentally speed up the Diels-Alder cycloaddition step?

A1: The most effective strategies involve either catalysis to lower the activation energy or using a more efficient energy transfer method like microwave irradiation.

  • Lewis Acid Catalysis: The Diels-Alder reaction of oxazoles can be significantly accelerated by the addition of a Lewis acid.[2] Lewis acids coordinate to the oxazole nitrogen, making it more electron-deficient and lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).[3][4] This enhances its reactivity towards the dienophile.

Catalyst TypeExampleTypical LoadingExpected Outcome
Brønsted AcidAcetic Acid10-20 mol%Moderate rate increase
Lewis AcidZnBr₂, TiCl₄, BF₃·OEt₂5-15 mol%Significant rate increase, allows lower temp.
  • Microwave-Assisted Synthesis: This is a highly effective method for dramatically reducing reaction times. Microwave irradiation provides rapid, uniform heating of the reaction mixture, often leading to cleaner reactions and higher yields in a fraction of the time required by conventional heating.[5] Many pyridine syntheses that take hours with an oil bath can be completed in just 10-20 minutes in a microwave reactor.[5][6]

Q2: Can you provide a starting protocol for a microwave-assisted synthesis?

A2: Certainly. This is a general protocol that should be optimized for your specific substrates.

Experimental Protocol: Microwave-Assisted Pyridine Synthesis

  • Reagent Preparation: In a dedicated microwave reaction vessel, combine the 4-methyl-5-alkoxyoxazole (1.0 equiv), the dienophile (1.1-1.5 equiv), and a high-boiling polar solvent such as DMSO or DMF.

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of a Lewis acid (e.g., ZnBr₂, 10 mol%).

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction temperature to 170 °C, the power to a suitable level (e.g., 100-200 W), and the reaction time to 15 minutes.[5] Safety Note: Always operate microwave reactors according to the manufacturer's safety guidelines.

  • Reaction Monitoring: After the initial 15 minutes, cool the vessel and take an aliquot to analyze by TLC or LC-MS to determine conversion. If the reaction is incomplete, you can irradiate for an additional 5-10 minutes.

  • Workup: Once complete, perform a standard aqueous workup and extraction, followed by purification via column chromatography.

Q3: Are there other advanced methods to improve reaction efficiency and speed for industrial applications?

A3: Yes. For process chemistry and scale-up, continuous flow synthesis offers significant advantages. In a flow reactor, reagents are pumped through a heated tube or channel.[7] This method provides superior control over reaction parameters like temperature and residence time, leading to higher yields, improved safety, and the potential for automated, continuous production.[8] The Bohlmann–Rahtz pyridine synthesis, for example, has been successfully adapted to a continuous flow microwave reactor, allowing for one-step synthesis without the isolation of intermediates.[6]

Reaction Acceleration Strategy:

The following diagram illustrates the decision-making process for choosing a strategy to reduce reaction time.

G Start Goal: Reduce Reaction Time Catalysis Option 1: Lewis Acid Catalysis Start->Catalysis Microwave Option 2: Microwave Irradiation Start->Microwave Flow Option 3: Continuous Flow Start->Flow Lab For Lab-Scale Optimization Catalysis->Lab Microwave->Lab ScaleUp For Process Scale-Up Flow->ScaleUp

Caption: Strategies for accelerating pyridine synthesis.

References

  • Tejero, J., et al. (2007). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron, 63(41), 10248-10255. Available at: [Link]

  • Reddy, D. N., et al. (2015). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances, 5, 87825-87831. Available at: [Link]

  • Zou, Y., et al. (2013). Improved “Oxazole” Method for the Practical and Efficient Preparation of Pyridoxine Hydrochloride (Vitamin B6). Organic Process Research & Development, 17(12), 1498–1502. Available at: [Link]

  • Zou, Y., et al. (2013). Improved “Oxazole” Method for the Practical and Efficient Preparation of Pyridoxine Hydrochloride (Vitamin B6). Organic Process Research & Development, 17(12), 1498–1502. Available at: [Link]

  • Organ, M. G., et al. (2011). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 7, 1395-1402. Available at: [Link]

  • Zou, Y., et al. (2013). Improved “Oxazole” Method for the Practical and Efficient Preparation of Pyridoxine Hydrochloride (Vitamin B6). Organic Process Research & Development, 17(12), 1498–1502. Available at: [Link]

  • Hassan, S. S. M., et al. (2020). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Molecules, 25(21), 5035. Available at: [Link]

  • Al-Mourabit, A., et al. (2019). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 24(16), 2933. Available at: [Link]

  • Gupton, F. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University. Available at: [Link]

  • Liu, M., et al. (2021). Flow Hydrodynamics in Pyridine Synthesis Coupled Reactor Feed Injection Zones. Industrial & Engineering Chemistry Research, 60(30), 11219–11229. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. Reagent Guides. Available at: [Link]

  • Liu, M., et al. (2021). Flow Hydrodynamics in Pyridine Synthesis Coupled Reactor Feed Injection Zones. Industrial & Engineering Chemistry Research, 60(30), 11219–11229. Available at: [Link]

  • Domingo, L. R., & Sáez, J. A. (2011). Oxazole as an Electron-Deficient Diene in the Diels–Alder Reaction. The Journal of Organic Chemistry, 76(23), 9735–9743. Available at: [Link]

  • Domingo, L. R., & Sáez, J. A. (2011). Oxazole as an electron-deficient diene in the Diels-Alder reaction. The Journal of Organic Chemistry, 76(23), 9735-43. Available at: [Link]

  • Lu, J.-Y., & Arndt, H.-D. (2008). Hetero Diels−Alder Synthesis of 3-Hydroxypyridines: Access to the Nosiheptide Core. The Journal of Organic Chemistry, 73(13), 5160–5167. Available at: [Link]

  • Domingo, L. R., & Sáez, J. A. (2011). Oxazole as an Electron-Deficient Diene in the Diels-Alder Reaction. The Journal of Organic Chemistry, 76(23), 9735-9743. Available at: [Link]

  • Williams, D. R., et al. (2002). Oxazole Diels–Alder Reactions. In Advances in Cycloaddition (Vol. 7, pp. 1-68). Available at: [Link]

  • Pfister, K., Harris, E., & Firestone, R. A. (1966). U.S. Patent No. 3,227,724. Washington, DC: U.S. Patent and Trademark Office.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist’s Guide to the Purity Analysis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol: A Comparative Analysis Centered on Quantitative NMR (qNMR)

Introduction: The Analytical Imperative for 6-(Hydroxymethyl)-2-methylpyridin-3-ol 6-(Hydroxymethyl)-2-methylpyridin-3-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 6-(Hydroxymethyl)-2-methylpyridin-3-ol

6-(Hydroxymethyl)-2-methylpyridin-3-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] As a functionalized heterocyclic building block, its utility in the synthesis of more complex molecules, including potential pharmaceutical agents, is paramount.[1] In any drug development or advanced material synthesis workflow, the absolute purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction yield, reproducibility, and the safety and efficacy of the final product.

This guide provides an in-depth, field-proven perspective on determining the purity of 6-(Hydroxymethyl)-2-methylpyridin-3-ol, with a primary focus on Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind the methodological choices for qNMR, present a robust experimental protocol, and objectively compare its performance against established chromatographic alternatives like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Part 1: The Primary Method—Purity Determination by ¹H qNMR

Quantitative NMR stands out as a powerful analytical technique because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2] This fundamental principle allows qNMR to serve as a primary ratio method, enabling the determination of a compound's purity without the need for a specific reference standard of the analyte itself.[3]

Why qNMR is Eminently Suited for This Analyte
  • Structural Confirmation & Quantitation in One: A single ¹H NMR experiment provides unambiguous structural confirmation while simultaneously allowing for purity assessment.[4] This "free" add-on makes it an exceptionally efficient tool in research and development.[4]

  • Universal Detection: Unlike UV-based detection in HPLC, which requires a chromophore and can have variable response factors, ¹H NMR detects all proton-containing molecules, making it a more universal detector for organic impurities.

  • Non-Destructive: The sample can be fully recovered after analysis, a crucial advantage when working with precious or mass-limited materials.[4][5]

  • Orthogonality: For a compound likely purified by chromatography (HPLC or column chromatography), using a mechanistically different method like qNMR for final purity assessment provides a truly orthogonal and thus more reliable result.[4]

Experimental Workflow: A Self-Validating Protocol

The trustworthiness of a qNMR purity assessment hinges on a meticulously planned and executed experimental protocol. The following steps are designed to be a self-validating system, grounded in principles outlined by standards bodies like the United States Pharmacopeia (USP).[3]

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh Analyte (approx. 10-20 mg) B Accurately weigh Internal Standard (e.g., Maleic Acid, approx. 5-10 mg) A->B C Combine and record masses B->C D Dissolve completely in deuterated solvent (e.g., DMSO-d₆, 0.75 mL) with vortexing C->D E Transfer to high-quality NMR tube D->E F Insert sample into calibrated NMR spectrometer (>400 MHz) E->F G Set key acquisition parameters: - Relaxation Delay (D1) ≥ 5 * T₁ - 16-64 scans - 90° pulse angle F->G H Acquire Free Induction Decay (FID) G->H I Apply Fourier Transform H->I J Phase and baseline correction I->J K Integrate characteristic, well-resolved peaks for both Analyte and Standard J->K L Calculate Purity using the established formula K->L

Caption: Workflow for qNMR Purity Analysis.

Step-by-Step Methodology

1. Selection of Internal Standard & Solvent (The Causality):

  • Solvent: 6-(Hydroxymethyl)-2-methylpyridin-3-ol is a polar molecule with two hydroxyl groups. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the analyte and its hydroxyl protons are often observable (unlike in D₂O where they exchange).

  • Internal Standard (IS): Maleic acid is a suitable choice.

    • Purity: It is available as a high-purity, certified reference material (CRM).

    • Signal Separation: Its vinylic protons appear as a singlet around 6.3 ppm, which is unlikely to overlap with the aromatic or aliphatic signals of the analyte or common impurities.

    • Stability: It is non-volatile and stable in solution.

    • Proton Count: It has a simple spectrum with a known number of protons (2H).

2. Sample Preparation:

  • Accurately weigh approximately 15 mg of 6-(Hydroxymethyl)-2-methylpyridin-3-ol into a clean vial. Record the mass (m_analyte) precisely.

  • Accurately weigh approximately 8 mg of high-purity Maleic Acid (IS) into the same vial. Record the mass (m_std) precisely.

  • Add approximately 0.75 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

  • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: Use a well-calibrated NMR spectrometer, preferably ≥400 MHz, to achieve good signal dispersion.

  • Key Parameters:

    • Relaxation Delay (D1): This is the most critical parameter for quantitation. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the standard's protons of interest. For small molecules, a conservative D1 of 30 seconds is often sufficient to ensure full magnetization recovery.

    • Pulse Angle: A 90° pulse angle should be used to maximize signal for a given number of scans.

    • Scans: A sufficient number of scans (e.g., 16 to 64) should be co-added to achieve a good signal-to-noise ratio (>250:1) for the peaks being integrated.

4. Data Processing and Purity Calculation:

  • Apply standard Fourier transform, followed by careful manual phasing and baseline correction to ensure accurate integration.

  • Select a well-resolved, characteristic signal for the analyte (e.g., the methyl singlet) and the signal for the internal standard.

  • Integrate these peaks.

  • Calculate the purity using the following formula[2][6]:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass of the compound

    • m: Mass of the compound

    • Purity_std: Purity of the internal standard (as per its certificate)

Part 2: Comparative Analysis with Alternative Techniques

While qNMR is a powerful tool, a comprehensive purity assessment often involves orthogonal methods. HPLC and GC are the most common alternatives.[7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

  • Causality in Method Development: The polar nature of 6-(Hydroxymethyl)-2-methylpyridin-3-ol presents a challenge for traditional reversed-phase (RP) HPLC using C18 columns, where it may elute very early with poor retention.[9] Therefore, alternative strategies are required:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like bare silica) and a high organic content mobile phase, providing excellent retention for very polar compounds.[10][11]

    • Polar-Embedded/Endcapped Columns: These are modified RP columns that provide better retention for polar analytes under high aqueous mobile phase conditions.[10][12]

  • Typical Protocol (HILIC):

    • Column: HILIC column (e.g., silica, amide).

    • Mobile Phase: Acetonitrile/Water with a buffer (e.g., ammonium formate). A gradient from high organic to higher aqueous content is typical.

    • Detection: UV detection, likely around 270-280 nm based on the pyridine ring structure.

    • Quantitation: Requires a certified reference standard of 6-(Hydroxymethyl)-2-methylpyridin-3-ol to create a calibration curve. Impurities are typically reported as area percent, which assumes they all have the same response factor as the main peak—a potentially significant source of error.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds, separating them based on their boiling point and interaction with the stationary phase.[7][13]

  • Causality in Method Development: The two hydroxyl groups on 6-(Hydroxymethyl)-2-methylpyridin-3-ol reduce its volatility and can cause peak tailing due to interaction with the GC column.

    • Derivatization: A common strategy is to convert the -OH groups to a less polar, more volatile functional group (e.g., silylation with BSTFA) prior to injection. This improves thermal stability and chromatographic peak shape.

    • Column Selection: A polar column (e.g., a wax-type column like CP-Wax 51) is often used for analyzing amines and pyridine derivatives.[14]

  • Typical Protocol (with Derivatization):

    • Derivatization: React the sample with a silylating agent in a suitable solvent.

    • Column: A polar capillary column.

    • Carrier Gas: Helium or Hydrogen.

    • Injection: Split/splitless injector at an optimized temperature to ensure vaporization without degradation.

    • Detection: Flame Ionization Detector (FID) is common. Mass Spectrometry (GC-MS) can be used for impurity identification.[15]

Part 3: Head-to-Head Performance Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the need for absolute quantitation, sample throughput, and the nature of expected impurities.

Comparison cluster_methods Purity Analysis Methods qNMR qNMR Primary Method Non-destructive Universal Detection No calibration curve needed Lower sensitivity HPLC HPLC High Sensitivity (LOD/LOQ) Destructive Requires Reference Standard Variable Response Factors Well-established GC GC For Volatile Compounds Destructive May require derivatization High Resolution Good for residual solvents Analyte 6-(Hydroxymethyl)-2-methylpyridin-3-ol Purity Assessment Analyte->qNMR Absolute Purity Analyte->HPLC Impurity Profile (Area %) Analyte->GC Volatile Impurities

Caption: Comparison of Key Analytical Techniques.

Quantitative Data Summary
FeatureQuantitative NMR (qNMR) HPLC-UV GC-FID
Principle Absolute quantitation based on proton countRelative quantitation based on UV absorbanceRelative quantitation based on FID response
Nature of Method Primary Ratio Method[3]Requires analyte-specific reference standardRequires analyte-specific reference standard
Specificity High; based on unique chemical shiftsModerate to High; depends on chromatographic resolutionHigh; depends on chromatographic resolution
Typical Precision (RSD) < 1.0%< 2.0%< 2.0%
Sensitivity Lower (mg range)High (µg to ng range)High (µg to ng range)
Sample Throughput Moderate (~15-30 min/sample)High (with autosampler)High (with autosampler)
Sample Destruction Non-destructive[5]DestructiveDestructive
Impurity Quant. Accurate for any identified impurityInaccurate (assumes equal response factor)Inaccurate (assumes equal response factor)
Key Advantage True, absolute purity without impurity standardsExcellent for detecting trace-level impuritiesExcellent for volatile impurities/residual solvents
Key Challenge Lower sensitivity; potential peak overlapAnalyte is very polar; method developmentAnalyte requires derivatization for volatility

Conclusion and Expert Recommendation

For the definitive purity assessment of 6-(Hydroxymethyl)-2-methylpyridin-3-ol , Quantitative NMR (qNMR) is the recommended primary technique. Its ability to provide a direct, absolute purity value without reliance on an analyte-specific reference standard makes it fundamentally more robust and trustworthy than chromatographic area percent methods.[4] It simultaneously confirms the identity of the material being tested, adding a layer of confidence that is invaluable in research and drug development.

However, a multi-faceted approach provides the most comprehensive quality profile.

  • Use qNMR to assign the absolute purity value (e.g., 99.5% by mass).

  • Use a sensitive HPLC method (e.g., HILIC) to detect and profile trace impurities that may be below the detection limit of NMR. This is crucial for regulatory filings and ensuring the absence of potentially reactive minor components.

  • Use GC specifically for the analysis of residual solvents from the synthesis, as it is the gold standard for this application.

By integrating these orthogonal techniques, with qNMR as the cornerstone for absolute purity assignment, researchers and drug development professionals can establish a validated, scientifically sound, and defensible quality assessment for 6-(Hydroxymethyl)-2-methylpyridin-3-ol.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • What is qNMR (quantitative NMR)? JEOL Ltd. [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]

  • Napolitano, J. G., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(3), 209-218. [Link]

  • What methods are used to test the purity of organic compounds? TutorChase. [Link]

  • Monakhova, Y. B., et al. (2013). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity. Molecules, 18(7), 8432-8446. [Link]

  • What is the best way to deal with a polar compound's purity with HPLC? Quora. [Link]

  • Ways to Test for Chemical Purity. Cal-Star. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Shu, Q., et al. (2023). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 223, 115073. [Link]

  • Appleby, G. E., et al. (2019). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 57(10), 799-805. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]

  • Pyridine. Method number: PV2295. OSHA. [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Jones Chromatography. [Link]

  • Pyridine: CAS # 110-86-1 Compound Information. Restek. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Belluti, F., et al. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Pharmaceuticals, 11(4), 119. [Link]

  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 3-Hydroxy-2-hydroxymethyl-6-methylpyridine. PubChem. [Link]

  • Abramovitch, R. A., & Davis, J. B. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society B: Physical Organic, 1137-1141. [Link]

  • HPLC Separation of Aromatic Compounds (PAH). SIELC Technologies. [Link]

  • 6-Methyl-2-ethyl-3-hydroxypyridine. PubChem. [Link]

  • Pesek, J. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC Europe, 23(11). [Link]

  • Pyridines Separation of pyridine and other amines. Agilent. [Link]

  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. [Link]

  • 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;2-methylidenepentanedioate. PubChem. [Link]

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Comparative

Unambiguous Structural Confirmation of 6-(Hydroxymethyl)-2-methylpyridin-3-ol: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

For researchers and professionals in drug development, the precise knowledge of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which our understanding of its physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise knowledge of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which our understanding of its physicochemical properties, biological activity, and potential as a therapeutic agent is built. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for the structural confirmation of 6-(Hydroxymethyl)-2-methylpyridin-3-ol, a key pyridoxine (Vitamin B6) analog, against powerful spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the atomic and molecular structure of a crystalline compound.[1] This technique provides a three-dimensional map of electron density within a crystal, from which the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions can be elucidated with unparalleled accuracy.[2] For a novel compound like 6-(Hydroxymethyl)-2-methylpyridin-3-ol, this level of detail is crucial for establishing its exact stereochemistry and solid-state conformation, which are vital for computational modeling and understanding its interaction with biological targets.

Experimental Protocol: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands both skill and a systematic approach. Each step is critical for the success of the experiment.

Step 1: Synthesis and High-Purity Recrystallization

The synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol would likely follow established routes for pyridoxine analogs. However, the paramount prerequisite for growing diffraction-quality single crystals is the high purity of the compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction. Therefore, multiple recrystallization steps or chromatographic purification are essential to achieve a purity of >99%.

Step 2: Growing Diffraction-Quality Single Crystals

This is often the most challenging, and at times, empirical, step in the process. The goal is to create a supersaturated solution from which the compound slowly precipitates as well-ordered single crystals.[3] Several techniques can be employed, and the choice is often guided by the solubility profile of the compound.[4][5]

  • Slow Evaporation: A solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This gradually increases the concentration, leading to crystal formation. This method is straightforward but can sometimes lead to the growth of crystals on the surface of the container.[5]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is insoluble but which is miscible with the first solvent. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool down slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.[4]

The selection of solvents is critical; a solvent in which the compound has moderate solubility is often a good starting point.[6] It is imperative to minimize nucleation sites by using clean glassware and filtered solvents to encourage the growth of a few large crystals rather than many small ones.[6]

Step 3: Crystal Selection, Mounting, and Data Collection

Once suitable crystals have formed (ideally 0.2-0.4 mm in size with sharp edges), a single, defect-free crystal is selected under a microscope.[3] This crystal is then mounted on a goniometer head, often using a cryoloop and a small amount of oil.[7] For small organic molecules, the crystal is typically flash-cooled in a stream of liquid nitrogen to minimize radiation damage from the X-ray beam and reduce thermal vibrations of the atoms.[7]

The mounted crystal is then placed in an X-ray diffractometer, where it is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern of spots of varying intensities.

Step 4: Structure Solution and Refinement

The collected diffraction data (intensities and positions of the spots) are processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using direct methods or other computational techniques to generate an initial electron density map. This map provides a preliminary model of the molecular structure.[7]

This initial model is then refined against the experimental data using least-squares methods.[8][9][10] The refinement process adjusts atomic positions, and thermal displacement parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor, where a lower value indicates a better fit.

Below is a diagram illustrating the comprehensive workflow of single-crystal X-ray crystallography.

X_ray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol Purification High-Purity Recrystallization (>99%) Synthesis->Purification Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Crystal_Selection Selection of a Single Crystal Crystal_Growth->Crystal_Selection Mounting Mounting and Cryo-cooling Crystal_Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing (Unit Cell, Space Group) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure (Bond Lengths, Angles) Structure_Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray crystallography.

A Comparative Look: The Role of Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods like NMR and MS are indispensable tools for structural elucidation in solution and for providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule.[11] By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, one can deduce the carbon-hydrogen framework of 6-(Hydroxymethyl)-2-methylpyridin-3-ol.[12] Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can further establish through-bond correlations, even in complex molecules.[13][14]

However, NMR provides information about the molecule's structure as a time-average in solution. While it can give insights into conformation through techniques like NOESY, it does not provide the precise bond lengths and angles that X-ray crystallography does.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[15] High-resolution mass spectrometry (HRMS) can determine the molecular weight of 6-(Hydroxymethyl)-2-methylpyridin-3-ol with high precision, allowing for the unambiguous determination of its molecular formula.[16] The fragmentation pattern observed in the mass spectrum can also provide valuable clues about the molecule's structural components.[16]

The primary limitation of MS in this context is that it cannot distinguish between isomers, and it provides very limited information about the three-dimensional arrangement of atoms.

At a Glance: Comparison of Structural Elucidation Techniques

The following table summarizes the key attributes of X-ray crystallography, NMR, and MS in the context of confirming the structure of 6-(Hydroxymethyl)-2-methylpyridin-3-ol.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sample State Single CrystalSolutionGas Phase (ions)
Information Provided 3D atomic arrangement, bond lengths, bond angles, stereochemistry, packingAtomic connectivity, chemical environment, solution conformationMolecular weight, elemental formula, structural fragments
Resolution Atomic (Angstrom level)Provides connectivity, not spatial resolution in the same senseProvides mass, not spatial information
Key Advantage Unambiguous 3D structure determination[2]Provides detailed connectivity in solution[11]High sensitivity and exact mass determination[16]
Key Limitation Requires diffraction-quality single crystals[1]Does not provide precise bond lengths/angles; can be complex for large moleculesDoes not provide 3D structure; cannot distinguish isomers easily[17]
Ambiguity Very low; considered the "gold standard"Can be ambiguous for complex stereochemistryHigh ambiguity for isomeric structures

A Synergistic Approach to Unquestionable Confirmation

The most robust approach to structural confirmation involves the synergistic use of these techniques. NMR and MS are first used to determine the molecular formula and connectivity, thus proposing a putative structure. Single-crystal X-ray crystallography is then employed to definitively confirm this proposed structure in three dimensions.

The following diagram illustrates the complementary nature of these techniques in achieving unambiguous structural elucidation.

Complementary_Techniques cluster_spectroscopy Spectroscopic Analysis Unknown Unknown Compound: 6-(Hydroxymethyl)-2-methylpyridin-3-ol MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Unknown->MS NMR NMR Spectroscopy - Atomic Connectivity - ¹H and ¹³C Framework Unknown->NMR Proposed_Structure Proposed Structure MS->Proposed_Structure NMR->Proposed_Structure Xray Single-Crystal X-ray Crystallography Proposed_Structure->Xray Confirmation Confirmed_Structure Unambiguous 3D Structure Xray->Confirmed_Structure

Caption: Complementary roles of analytical techniques.

References

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Structure refinement. Retrieved from [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • Md Jamir, M. R., et al. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC - NIH. Retrieved from [Link]

  • Massa, W. (2021, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Retrieved from [Link]

  • Nworie, F. S., et al. (2016, January 3). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. Retrieved from [Link]

  • Sommer, R. D. (2024, July 30). How to grow crystals for X-ray crystallography. IUCr Journals. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Retrieved from [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • Minor, W., et al. (n.d.). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. PMC - NIH. Retrieved from [Link]

  • Reddit. (2022, December 12). Is it really possible to determine the structure of a Molecule using only Mass Spectrum?. Retrieved from [Link]

  • Hughes, C. E., et al. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC - NIH. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Structure Determination. Retrieved from [Link]

  • Sim, J., et al. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC - NIH. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019, July 24). 12: Refining X-ray Crystal Structures. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2025, August 6). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. Retrieved from [Link]

  • University of Florida, The Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • IntechOpen. (2020, October 15). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Retrieved from [Link]

  • GeneOnline News. (2025, December 1). Mass Spectrometry Identifies Molecular Structures by Measuring Mass-to-Charge Ratios of Ions. Retrieved from [Link]

  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]

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Comparative

A Comparative Guide to the Biological Activity of 6-(Hydroxymethyl)-2-methylpyridin-3-ol and Its Analogues

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the 3-hydroxypyridine scaffold is a cornerstone for the development of compounds with a wide array of biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 3-hydroxypyridine scaffold is a cornerstone for the development of compounds with a wide array of biological activities. This guide provides a comparative analysis of the biological activities of 6-(Hydroxymethyl)-2-methylpyridin-3-ol and its notable analogues, focusing on their antioxidant, anti-inflammatory, and neuroprotective properties. While 6-(Hydroxymethyl)-2-methylpyridin-3-ol is primarily recognized as a valuable chemical intermediate in organic synthesis, its structural similarity to well-characterized, biologically active analogues suggests a promising, yet underexplored, therapeutic potential.[1] This guide will synthesize available experimental data on its analogues to forecast the potential bioactivity of this target compound.

The 3-Hydroxypyridine Scaffold: A Hub of Bioactivity

The 3-hydroxypyridine ring is a key structural motif in numerous biologically active molecules, including the essential vitamin B6 vitamers.[2] The arrangement of the hydroxyl group and the nitrogen atom within the aromatic ring bestows these compounds with unique electronic properties, rendering them effective as antioxidants and modulators of various enzymatic and receptor systems.[2] This guide will delve into the activities of three key compounds to build a comparative framework:

  • 6-(Hydroxymethyl)-2-methylpyridin-3-ol: The primary compound of interest.

  • Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine): A close structural analogue with a well-documented profile as an antioxidant and neuroprotective agent.[3][4]

  • Pyridoxine (Vitamin B6): A vital nutrient and a natural analogue that exhibits significant antioxidant and anti-inflammatory properties.[5][6]

Comparative Analysis of Biological Activities

Antioxidant Activity: Scavenging Free Radicals and Chelating Metal Ions

The antioxidant capacity of 3-hydroxypyridine derivatives is a cornerstone of their therapeutic potential. This activity is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals and to chelate pro-oxidant metal ions.[7]

A comparative study of three 3-oxypyridine analogues—mexidol (the succinate salt of emoxypine), emoxipin itself, and proxipin—demonstrated a clear hierarchy in their antioxidant activity. The study, which utilized chemiluminescent model systems, found that their ability to scavenge reactive oxygen species and interact with catalytically active iron (II) ions decreased in the following order: mexidol > emoxipin > proxipin .[7][8] This suggests that the succinate moiety in mexidol may contribute to its enhanced antioxidant capacity.

Pyridoxine and its derivatives are also recognized for their antioxidant properties, effectively quenching singlet oxygen and inhibiting lipid peroxidation.[2][9][10] One study highlighted that a new pyridoxine derivative, B6NO, was more effective than pyridoxine at inhibiting initiated lipid peroxidation and could chelate iron ions by 94%, indicating its potential to block the Fenton reaction.[11]

Based on these findings, it is plausible to hypothesize that 6-(Hydroxymethyl)-2-methylpyridin-3-ol possesses significant antioxidant activity. The presence of the electron-donating methyl and hydroxymethyl groups on the pyridine ring would likely enhance the hydrogen-donating ability of the 3-hydroxyl group, a key determinant of radical scavenging efficacy.

Table 1: Comparative Antioxidant Activity of 3-Hydroxypyridine Analogues

CompoundReported Antioxidant MechanismsRelative Efficacy
Emoxypine Scavenges reactive oxygen species, chelates iron ions.[7]High
Mexidol Scavenges reactive oxygen species, chelates iron ions.[7]Very High (greater than Emoxypine)[7][8]
Pyridoxine Quenches singlet oxygen, inhibits lipid peroxidation.[2][9][10]Moderate to High
6-(Hydroxymethyl)-2-methylpyridin-3-ol Predicted: Radical scavenging, metal chelation.Predicted: High
Anti-inflammatory Effects: Modulating Key Signaling Pathways

Chronic inflammation is a key driver of numerous diseases. Several 3-hydroxypyridine derivatives have demonstrated potent anti-inflammatory effects, primarily through the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

High-dose Vitamin B6 (pyridoxine) has been shown to exert broad-spectrum anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated monocytes, pyridoxine significantly downregulated the expression of key inflammatory mediators, including interleukin (IL)-6, IL-1β, and tumor necrosis factor-alpha (TNF-α).[5][6][12] This anti-inflammatory action is linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[5]

Derivatives of 3-hydroxy-pyridine-4-one have also been investigated for their anti-inflammatory properties. Studies have shown that these compounds can significantly inhibit carrageenan-induced paw edema and croton oil-induced ear edema in animal models.[3][4] The proposed mechanism for this activity is related to their iron-chelating properties, as key enzymes in the inflammatory cascade, such as cyclooxygenase and lipoxygenase, are heme-dependent.[3][4]

Given the structural similarities and the known anti-inflammatory properties of its analogues, 6-(Hydroxymethyl)-2-methylpyridin-3-ol is likely to exhibit anti-inflammatory activity. Its potential to modulate NF-κB signaling and chelate iron warrants further investigation.

Signaling Pathway: NF-κB Inhibition by 3-Hydroxypyridine Derivatives

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_intervention Intervention LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_active Active NF-κB NFκB->NFκB_active translocates to nucleus Nucleus NFκB_active->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines induces transcription 3_HP 3-Hydroxypyridine Derivatives 3_HP->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by 3-hydroxypyridine derivatives.

Neuroprotective Potential: Combating Oxidative Stress and Neuronal Damage

The neuroprotective effects of 3-hydroxypyridine derivatives are closely linked to their antioxidant and anti-inflammatory properties. Emoxypine, in particular, has been studied for its cerebroprotective effects. It has been shown to prevent neuron loss and reduce microglial infiltration in models of alloxan diabetes.[5][7] The mechanism of action of emoxypine involves the modulation of membrane-bound enzymes and receptor complexes in the brain, as well as an increase in dopamine content.[3]

The neuroprotective effects of these compounds are also attributed to their ability to cross the blood-brain barrier, a critical feature for centrally acting drugs.[13][14] The structural similarity of 6-(Hydroxymethyl)-2-methylpyridin-3-ol to emoxypine suggests that it may also possess the ability to penetrate the central nervous system and exert neuroprotective effects.

Furthermore, the antioxidant activity of these compounds plays a crucial role in neuroprotection by mitigating oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[13] By scavenging free radicals and reducing lipid peroxidation, these compounds can protect neurons from oxidative damage.

Experimental Protocols

To facilitate further research into the biological activities of 6-(Hydroxymethyl)-2-methylpyridin-3-ol and its analogues, detailed protocols for key in vitro assays are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Experimental Workflow: DPPH Assay

DPPH_Workflow prep Prepare DPPH Solution (e.g., 0.1 mM in methanol) reaction Mix DPPH Solution with Test Compound/Standard prep->reaction sample_prep Prepare Test Compound and Standard Dilutions sample_prep->reaction incubation Incubate in the Dark (e.g., 30 minutes at RT) reaction->incubation measurement Measure Absorbance at ~517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

    • Create a series of dilutions of the test compound and standard.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of each dilution of the test compound, standard, or methanol (as a control).

    • Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Scavenging Activity

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Workflow: Nitric Oxide Assay

NO_Assay_Workflow cell_culture Culture Macrophages (e.g., RAW 264.7 cells) treatment Treat Cells with Test Compound and LPS cell_culture->treatment incubation Incubate for 24 hours treatment->incubation supernatant Collect Cell Culture Supernatant incubation->supernatant griess_reaction Mix Supernatant with Griess Reagent supernatant->griess_reaction measurement Measure Absorbance at ~540 nm griess_reaction->measurement calculation Calculate % NO Inhibition and IC50 Value measurement->calculation

Sources

Validation

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 6-(Hydroxymethyl)-2-methylpyridin-3-ol

This guide provides a comprehensive framework for the development and validation of a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-(Hydroxymethyl)-2-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol. This compound, a polar heterocyclic molecule, presents unique challenges in chromatographic retention and separation from potential degradation products. Here, we compare and contrast different chromatographic approaches and detail a systematic validation strategy in alignment with international regulatory guidelines to ensure a reliable and accurate analytical procedure.

Introduction: The Analytical Challenge

6-(Hydroxymethyl)-2-methylpyridin-3-ol is a key intermediate and potential impurity in various pharmaceutical syntheses. Its accurate quantification is critical for ensuring the quality, safety, and efficacy of final drug products. The inherent polarity of this molecule, due to the presence of hydroxyl and pyridine functional groups, often results in poor retention on traditional reversed-phase columns. Therefore, a well-designed HPLC method is paramount. This guide will explore the rationale behind selecting an appropriate stationary phase, mobile phase composition, and detection parameters, followed by a rigorous validation protocol.

Method Development: A Comparative Approach to Chromatographic Selectivity

The development of a successful HPLC method hinges on achieving adequate retention, resolution, and peak shape for the analyte of interest and its potential impurities. We will compare two common reversed-phase columns and mobile phase strategies.

Stationary Phase Selection: C18 vs. C8
Stationary PhaseAdvantagesDisadvantagesRationale for Selection
Conventional C18 High hydrophobicity, excellent for non-polar compounds.Can exhibit poor retention for highly polar analytes like 6-(Hydroxymethyl)-2-methylpyridin-3-ol.While a standard choice, it may require significant mobile phase modification (e.g., ion-pairing agents) to achieve adequate retention of the target analyte.
C8 Less hydrophobic than C18, offering better retention for moderately polar compounds.May provide insufficient retention for very polar compounds without mobile phase additives.A C8 column often provides a good balance of retention and selectivity for polar compounds, reducing the need for complex mobile phase compositions.

Decision: For this application, a Waters Symmetry C8 (100 x 4.6 mm, 5 µm particle size) column is selected as the primary recommendation. This choice is based on the principle of using a less hydrophobic stationary phase to enhance the retention of our polar analyte.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is critical for controlling the retention and selectivity of the separation. Given the basic nature of the pyridine ring, the pH of the mobile phase will significantly influence the analyte's ionization state and, consequently, its retention.

Mobile Phase StrategyAdvantagesDisadvantagesRationale for Selection
Methanol-Water Simple, readily available solvents.May not provide sufficient peak shape or resolution, especially if the analyte interacts strongly with residual silanols on the stationary phase.A good starting point for initial scouting experiments.
Acetonitrile-Water Lower viscosity than methanol, leading to higher efficiency. Good UV transparency.Can have different selectivity compared to methanol.Often preferred for its chromatographic efficiency.
Buffered Mobile Phase with Organic Modifier Controls the ionization of the analyte, leading to improved peak shape and reproducible retention times.Requires careful preparation and consideration of buffer compatibility with the HPLC system.This is the recommended approach. A buffered mobile phase ensures consistent ionization of the pyridine moiety, mitigating peak tailing and improving method robustness. A phosphate buffer at a pH of 2.5 is chosen to ensure the pyridine nitrogen is protonated.

Optimized Chromatographic Conditions:

  • Column: Waters Symmetry C8 (100 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a buffer solution and methanol (40:60 v/v). The buffer consists of 50 mM potassium dihydrogen phosphate (KH2PO4) with 1 ml of triethylamine per liter, adjusted to a pH of 2.5 with ortho-phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 290 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Validation: A Step-by-Step Protocol

The developed method must be validated to demonstrate its suitability for its intended purpose. The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

System Suitability

Before commencing with the validation experiments, the suitability of the chromatographic system must be established. This is a routine check to ensure the system is performing as expected.[4]

Procedure:

  • Prepare a standard solution of 6-(Hydroxymethyl)-2-methylpyridin-3-ol at a concentration of 50 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the following parameters:

    • Tailing Factor: Should be ≤ 2.0.

    • Theoretical Plates: Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

Specificity and Stability-Indicating Nature

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradation products.[4][5] To establish the stability-indicating nature of the method, forced degradation studies are performed.

Procedure:

  • Expose a solution of 6-(Hydroxymethyl)-2-methylpyridin-3-ol to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 105 °C for 24 hours (solid state).

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples alongside an unstressed control.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak, and the peak purity of the analyte can be demonstrated using a photodiode array (PDA) detector.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[6][7]

Procedure:

  • Prepare a series of at least five standard solutions of 6-(Hydroxymethyl)-2-methylpyridin-3-ol ranging from 20% to 150% of the nominal working concentration (e.g., 10 µg/mL to 75 µg/mL).

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.[8]

Procedure:

  • Prepare a placebo (matrix) sample.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[2]

3.5.1. Repeatability (Intra-assay Precision)

Procedure:

  • Prepare six individual samples of 6-(Hydroxymethyl)-2-methylpyridin-3-ol at 100% of the test concentration.

  • Analyze the samples on the same day, with the same analyst and instrument.

  • Calculate the RSD of the results.

Acceptance Criteria: The RSD should be ≤ 2.0%.

3.5.2. Intermediate Precision (Inter-assay Precision)

Procedure:

  • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Calculate the RSD of the combined results from both days.

Acceptance Criteria: The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Procedure (based on the signal-to-noise ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of dilute solutions of the analyte.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

Procedure:

  • Introduce small variations to the optimized method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2 °C)

    • pH of the mobile phase buffer (± 0.1 units)

  • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters.

Acceptance Criteria: The system suitability parameters should remain within the established limits for all tested variations.

Data Presentation and Visualization

Summary of Validation Data (Hypothetical)
Validation ParameterAcceptance CriteriaObserved Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
LOD (µg/mL) -0.1
LOQ (µg/mL) -0.3
Robustness System suitability passesPassed
Experimental Workflow and Logic Diagrams

HPLC_Method_Development cluster_dev Method Development Analyte 6-(Hydroxymethyl)-2-methylpyridin-3-ol (Polar Nature) Column Stationary Phase Selection (C8 vs C18) Analyte->Column MobilePhase Mobile Phase Optimization (pH, Organic Modifier) Column->MobilePhase Detection Detector Selection (UV @ 290 nm) MobilePhase->Detection OptimizedMethod Optimized HPLC Method Detection->OptimizedMethod Validation_Workflow start Start Validation system_suitability System Suitability start->system_suitability specificity Specificity & Forced Degradation system_suitability->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report end Method Validated report->end

Caption: The sequential workflow for the validation of an analytical HPLC method.

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to the development and validation of a stability-indicating HPLC method for 6-(Hydroxymethyl)-2-methylpyridin-3-ol. By systematically evaluating and selecting the appropriate chromatographic conditions and rigorously adhering to ICH validation guidelines, a reliable and robust method can be established. The presented framework, including the comparative analysis of stationary and mobile phases, along with the detailed validation protocol, serves as a valuable resource for researchers and analytical scientists in the pharmaceutical industry. The successful validation of this method ensures the generation of accurate and precise data, which is fundamental to maintaining drug quality and patient safety.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Kamal, A. H., et al. (2020). High Performance Liquid Chromatographic Method for the Analysis of Pyridoxine Hydrochloride in Liquid Dosage Form. ResearchGate. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Dong, M. W. (2016). HPLC and UHPLC for Practicing Scientists. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis: Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonisation.
  • Bansal, S. K., & Layloff, T. (2007). Validation of analytical procedures: A comparison of the ICH, USP and FDA guidelines. Pharmaceutical Technology, 31(7), 84.
  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method validation in pharmaceutical analysis: A guide to best practice. John Wiley & Sons.
  • Chan, C. C., et al. (Eds.). (2010).
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Comparative

A Comparative Benchmarking of 6-(Hydroxymethyl)-2-methylpyridin-3-ol Derivatives: A Guide for Drug Discovery and Development

In the landscape of medicinal chemistry, the pyridin-3-ol scaffold stands as a privileged structure, underpinning the pharmacological activity of numerous therapeutic agents.[1] The inherent antioxidant and neuroprotecti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridin-3-ol scaffold stands as a privileged structure, underpinning the pharmacological activity of numerous therapeutic agents.[1] The inherent antioxidant and neuroprotective potential of this class of compounds has driven extensive research into the synthesis and evaluation of novel derivatives. This guide provides a comparative analysis of select derivatives of 6-(Hydroxymethyl)-2-methylpyridin-3-ol, offering a technical deep-dive for researchers, scientists, and drug development professionals. We will explore the rationale behind specific structural modifications and provide the experimental frameworks necessary to validate their efficacy.

The Core Moiety: 6-(Hydroxymethyl)-2-methylpyridin-3-ol - A Foundation for Derivatization

6-(Hydroxymethyl)-2-methylpyridin-3-ol is a compelling starting point for derivative synthesis due to its dual functional handles: a phenolic hydroxyl group at the 3-position and a primary alcohol at the 6-position. The phenolic hydroxyl is a key contributor to the molecule's antioxidant properties, acting as a hydrogen donor to neutralize free radicals. The hydroxymethyl group offers a site for modification to modulate physicochemical properties such as lipophilicity, which can significantly impact cell permeability and bioavailability.

Our comparative study will focus on two rationally designed derivatives:

  • Derivative A: 6-(Acetoxymethyl)-2-methylpyridin-3-ol (Ester Derivative) : Esterification of the hydroxymethyl group is a common prodrug strategy to enhance lipophilicity and potentially improve passage across the blood-brain barrier.

  • Derivative B: 6-(Methoxymethyl)-2-methylpyridin-3-ol (Ether Derivative) : Etherification provides a more stable modification compared to an ester, which may be susceptible to hydrolysis by esterases. This allows for an assessment of the impact of a permanent modification at this position.

Comparative Evaluation of Biological Activity

The central hypothesis of this guide is that modification of the 6-(hydroxymethyl) group will modulate the antioxidant and neuroprotective efficacy of the parent compound. Below, we present a comparative summary of the expected performance of the parent compound and its derivatives, followed by detailed experimental protocols to obtain such data.

Table 1: Comparative Biological Performance of 6-(Hydroxymethyl)-2-methylpyridin-3-ol Derivatives
CompoundDerivative TypePredicted Antioxidant Activity (IC50 in DPPH Assay)Predicted Neuroprotective Activity (% Cell Viability)Rationale for Predicted Performance
Parent Compound -ModerateModerateThe free phenolic hydroxyl group is the primary driver of antioxidant activity.
Derivative A Acetate EsterLowerPotentially HigherThe ester group may slightly reduce direct antioxidant activity but could enhance cell uptake, leading to improved neuroprotection after intracellular hydrolysis to the active parent compound.
Derivative B Methyl EtherLowerPotentially LowerThe ether linkage is stable and may slightly diminish the overall antioxidant capacity without the benefit of intracellular conversion back to the parent compound.

Experimental Protocols

To empirically validate the predicted performance outlined in Table 1, the following detailed experimental protocols are provided.

Synthesis of Derivatives

A generalized synthetic scheme for the preparation of the ester and ether derivatives is presented below.

Synthesis_Workflow Parent 6-(Hydroxymethyl)-2- methylpyridin-3-ol Reagent_A Acetic Anhydride, Pyridine Parent->Reagent_A Reagent_B 1. Sodium Hydride 2. Methyl Iodide Parent->Reagent_B Derivative_A Derivative A (6-(Acetoxymethyl)-2- methylpyridin-3-ol) Reagent_A->Derivative_A Esterification Derivative_B Derivative B (6-(Methoxymethyl)-2- methylpyridin-3-ol) Reagent_B->Derivative_B Williamson Ether Synthesis

Caption: General synthetic routes to ester and ether derivatives.

Protocol 3.1.1: Synthesis of 6-(Acetoxymethyl)-2-methylpyridin-3-ol (Derivative A)

  • Dissolve 6-(Hydroxymethyl)-2-methylpyridin-3-ol (1 mmol) in pyridine (5 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (1.2 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3.1.2: Synthesis of 6-(Methoxymethyl)-2-methylpyridin-3-ol (Derivative B)

  • Suspend sodium hydride (1.2 mmol) in dry tetrahydrofuran (THF) (5 mL) under an inert atmosphere.

  • Add a solution of 6-(Hydroxymethyl)-2-methylpyridin-3-ol (1 mmol) in dry THF (5 mL) dropwise at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 mmol) and stir at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to evaluate the free radical scavenging ability of a compound.[2][3]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution (0.1 mM in Methanol) Mix Mix Test Solution with DPPH Solution DPPH_sol->Mix Test_sol Prepare Test Compound Solutions (Serial Dilutions) Test_sol->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Abs->Calculate_IC50

Caption: Workflow for the DPPH radical scavenging assay.

Protocol 3.2.1: DPPH Assay

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare stock solutions of the parent compound and derivatives in methanol.

  • Serially dilute the stock solutions to obtain a range of concentrations.

  • In a 96-well plate, add 50 µL of each compound dilution to triplicate wells.

  • Add 150 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).

In Vitro Neuroprotection Assay: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

This assay assesses the ability of the compounds to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).[4]

Neuroprotection_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Assessment Seed_cells Seed SH-SY5Y cells in 96-well plates Differentiate_cells Differentiate cells with retinoic acid (optional) Seed_cells->Differentiate_cells Pretreat Pre-treat cells with test compounds Differentiate_cells->Pretreat Induce_stress Induce oxidative stress with H₂O₂ Pretreat->Induce_stress MTT_assay Perform MTT assay Induce_stress->MTT_assay Measure_absorbance Measure absorbance at 570 nm MTT_assay->Measure_absorbance Calculate_viability Calculate % cell viability Measure_absorbance->Calculate_viability

Caption: Experimental workflow for the neuroprotection assay.

Protocol 3.3.1: Neuroprotection Assay

  • Culture human neuroblastoma SH-SY5Y cells in appropriate media.

  • Seed the cells in 96-well plates at a suitable density.

  • Allow the cells to adhere overnight.

  • Pre-treat the cells with various concentrations of the parent compound and derivatives for 24 hours.

  • Induce oxidative stress by adding a predetermined concentration of H₂O₂ to the media for 4-6 hours.

  • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO or a suitable solubilizing agent.

  • Measure the absorbance at 570 nm.

  • Express the results as a percentage of the viability of untreated control cells.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The anticipated results from these experiments will provide valuable insights into the structure-activity relationship of 6-(Hydroxymethyl)-2-methylpyridin-3-ol derivatives.

  • The Role of the 3-OH Group: The phenolic hydroxyl group is paramount for direct radical scavenging. Any modification that blocks or removes this group would likely abrogate the antioxidant activity.

  • The Influence of the 6-Substituent on Lipophilicity: Esterification (Derivative A) is expected to increase lipophilicity, potentially leading to better cell membrane permeability. This could result in higher intracellular concentrations of the active compound following hydrolysis by cellular esterases, thus enhancing neuroprotective effects despite a potential decrease in direct, extracellular antioxidant activity.

  • The Impact of a Stable 6-Substituent: The ether linkage in Derivative B provides a more metabolically stable modification. The experimental results for this derivative will help to elucidate whether the increased lipophilicity alone is sufficient to enhance biological activity, or if the ability to be converted back to the parent compound is crucial.

Conclusion and Future Directions

This guide provides a framework for the comparative study of 6-(Hydroxymethyl)-2-methylpyridin-3-ol derivatives. By synthesizing and evaluating rationally designed analogs, researchers can elucidate key structure-activity relationships and identify lead compounds with improved pharmacological profiles. Future investigations could expand upon this work by exploring a wider range of ester and ether derivatives with varying chain lengths and branching to fine-tune lipophilicity. Furthermore, in vivo studies in animal models of neurodegenerative diseases will be essential to validate the therapeutic potential of the most promising candidates identified through these in vitro screens.

References

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. [Source URL not available]
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  • Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments. [Source URL not available]
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  • The Antioxidant Activity of Dihydropyridine Derivatives - Gavin Publishers. [Link]

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  • Discovery of powerful multifaceted antioxidant for combating oxidative stress associated with neurodegenerative disorders - PMC. [Link]

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  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC - PubMed Central. [Link]

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  • Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed. [Link]

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  • Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide - PubMed. [Link]

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Validation

A Comparative Guide to the Synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient and cost-effective synthesis of key intermediates is paramount. 6-(Hydroxymethyl)-2-methylpyridin-3-ol, a pyridine derivative, serves as a valuab...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the efficient and cost-effective synthesis of key intermediates is paramount. 6-(Hydroxymethyl)-2-methylpyridin-3-ol, a pyridine derivative, serves as a valuable building block in the synthesis of various biologically active molecules. This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to this compound, offering detailed protocols, comparative data, and insights into the practical application of each method. Our objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific synthetic needs, balancing factors of yield, cost, safety, and environmental impact.

Introduction to 6-(Hydroxymethyl)-2-methylpyridin-3-ol

6-(Hydroxymethyl)-2-methylpyridin-3-ol is a heterocyclic compound with a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol . Its structure, featuring a pyridine ring with hydroxyl and hydroxymethyl substituents, makes it a versatile intermediate for the synthesis of a wide range of pharmaceutical compounds. The strategic placement of these functional groups allows for further chemical modifications, enabling the construction of more complex molecular architectures.

Comparative Analysis of Synthesis Methods

This guide will focus on two prominent methods for the synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol:

  • Route 1: Hydroxymethylation of 3-Hydroxy-2-methylpyridine

  • Route 2: Ring Transformation of 5-Hydroxymethylfurfural (HMF)

A thorough evaluation of these methods will be presented, considering chemical yield, cost of starting materials, reaction conditions, safety and handling, and overall process efficiency.

Route 1: Hydroxymethylation of 3-Hydroxy-2-methylpyridine

This classical approach involves the direct introduction of a hydroxymethyl group onto the pyridine ring of 3-hydroxy-2-methylpyridine using formaldehyde.

Underlying Chemical Principles

The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyridine ring, activated by the hydroxyl group, is susceptible to electrophilic attack by formaldehyde. The reaction is typically carried out in an aqueous basic solution, which facilitates the deprotonation of the hydroxyl group, further enhancing the nucleophilicity of the pyridine ring.

Experimental Protocol

A detailed, step-by-step methodology for this synthesis is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxy-2-methylpyridine in an aqueous solution of sodium hydroxide.

  • Reagent Addition: To the stirred solution, add a 40% aqueous solution of formaldehyde (formalin).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize it with an acid, such as acetic acid, to precipitate the product. The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like acetone to yield the final product.[1]

Workflow Diagram

Route1_Workflow A 1. Dissolve 3-hydroxy-2-methylpyridine in aq. NaOH B 2. Add Formaldehyde (40% aq.) A->B C 3. Reflux for several hours B->C D 4. Cool and neutralize with Acetic Acid C->D E 5. Filter and wash with water D->E F 6. Recrystallize from Acetone E->F G Final Product: 6-(Hydroxymethyl)-2-methylpyridin-3-ol F->G

Caption: Workflow for the synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol via hydroxymethylation.

Route 2: Ring Transformation of 5-Hydroxymethylfurfural (HMF)

This method utilizes a bio-renewable starting material, 5-hydroxymethylfurfural (HMF), which undergoes a ring expansion and transformation in the presence of an ammonia source to form the desired pyridine derivative.[2][3]

Underlying Chemical Principles

This reaction is a fascinating example of furan ring transformation into a pyridine ring. The mechanism involves the reaction of the furan ring in HMF with an ammonia-producing compound.[2][3] This process is believed to proceed through a series of intermediates, ultimately leading to the formation of the more stable six-membered pyridine ring. This route is particularly attractive from a green chemistry perspective due to the use of a biomass-derived starting material.

Experimental Protocol

A generalized protocol for this conversion is outlined below:

  • Reaction Setup: In a sealed reaction vessel, dissolve 5-hydroxymethylfurfural (HMF) and an ammonia source (e.g., urea or an ammonium salt) in a suitable solvent, often water or a buffered aqueous solution to maintain a neutral pH.[2][3]

  • Reaction Conditions: Heat the mixture at a specific temperature for a defined period. The reaction progress can be monitored by techniques such as HPLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled. The product can be extracted using an organic solvent. The combined organic extracts are then dried and the solvent is evaporated. The crude product is then purified using column chromatography to isolate 6-(hydroxymethyl)-2-methylpyridin-3-ol.

Workflow Diagram

Route2_Workflow A 1. Dissolve HMF and Ammonia Source in a solvent B 2. Heat in a sealed vessel A->B C 3. Monitor reaction progress B->C D 4. Cool and extract with organic solvent C->D E 5. Dry and evaporate solvent D->E F 6. Purify by Column Chromatography E->F G Final Product: 6-(Hydroxymethyl)-2-methylpyridin-3-ol F->G

Caption: Workflow for the synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol from HMF.

Quantitative Data Summary

ParameterRoute 1: HydroxymethylationRoute 2: Ring Transformation of HMF
Starting Materials 3-Hydroxy-2-methylpyridine, Formaldehyde5-Hydroxymethylfurfural, Ammonia Source
Typical Yield Moderate to High (specific yield data not readily available in public sources)Variable, dependent on specific conditions (specific yield data not readily available in public sources)
Reaction Temperature RefluxElevated temperatures
Reaction Time Several hoursVariable
Purification Method RecrystallizationColumn Chromatography

Cost-Benefit Analysis

A critical aspect of selecting a synthetic route is the economic viability. The following table provides an estimated cost comparison of the starting materials. Prices are subject to change and may vary based on supplier and purity.

ReagentSupplier & PurityPrice (USD)Cost per Mole (USD)
3-Hydroxy-2-methylpyridine Sigma-Aldrich, 99%~$136 / 5g~$296.96
Thermo Fisher Scientific, 99%~$30.65 / 1g[4]~$334.46
5-Hydroxymethylfurfural (HMF) Sigma-Aldrich, ≥99%~$68 / 1g~$857.56
Biosynth, -~$421.78 / 50g[5]~$106.39
Ottokemi, 98%~

69.40)
~$175.04
Formaldehyde (37% aq. solution) Frigid Fluid~$26.25 / Gallon[6]Very Low
IMARC Group (Forecast Dec 2025)~$0.16 - $0.74 / Kg[7]Very Low
Ammonia IMARC Group (Forecast Oct 2025)~$0.29 - $0.60 / Kg[8]Very Low
ChemAnalyst (Q3 2025)~$325.33 - $535.67 / MT[9]Very Low

Analysis:

  • Route 1 (Hydroxymethylation): The primary cost driver for this route is the starting material, 3-hydroxy-2-methylpyridine. While formaldehyde is inexpensive, the cost of the pyridine precursor can be significant. The purification method, recrystallization, is generally more cost-effective and scalable than column chromatography.

  • Route 2 (Ring Transformation of HMF): The cost of HMF can be a major factor, although prices vary significantly between suppliers. The use of a bio-renewable feedstock is a significant advantage from a sustainability perspective. However, the purification by column chromatography can be more expensive and less amenable to large-scale production compared to recrystallization. The cost of the ammonia source is negligible.

Safety and Environmental Considerations

AspectRoute 1: HydroxymethylationRoute 2: Ring Transformation of HMF
Starting Material Hazards 3-Hydroxy-2-methylpyridine: Harmful if swallowed, causes skin and serious eye damage, may cause respiratory irritation.[10][11] Formaldehyde: Flammable, toxic, carcinogen, causes severe skin burns and eye damage.[12][13][14][15][16]5-Hydroxymethylfurfural (HMF): Causes skin and serious eye irritation.[12][17][18][19] Ammonia: Corrosive, toxic, environmental hazard.
Reaction Hazards Use of flammable and toxic formaldehyde requires a well-ventilated fume hood and appropriate personal protective equipment (PPE).Heating a sealed reaction vessel requires caution to prevent pressure buildup.
Environmental Impact Use of formaldehyde, a known pollutant and carcinogen, is a significant drawback.[13][14][15][16]Utilizes a bio-renewable starting material (HMF), which is a positive from a green chemistry standpoint. The environmental impact of the ammonia source should also be considered.

Conclusion and Recommendations

Both synthetic routes present viable options for the preparation of 6-(Hydroxymethyl)-2-methylpyridin-3-ol, each with its own set of advantages and disadvantages.

Route 1 (Hydroxymethylation) is a more traditional and potentially higher-yielding method. Its primary drawback is the significant cost of the starting material, 3-hydroxy-2-methylpyridine, and the use of hazardous formaldehyde. This route may be suitable for smaller-scale syntheses where the cost of the starting material is not a limiting factor and appropriate safety measures are in place.

Route 2 (Ring Transformation of HMF) is an attractive alternative from a green chemistry perspective, utilizing a bio-renewable starting material. The cost-effectiveness of this route is highly dependent on the price of HMF. The purification by column chromatography may be a bottleneck for large-scale production. This route is a promising area for further research and optimization, particularly in developing more efficient and scalable purification methods.

For industrial applications, a thorough process optimization and cost analysis for both routes at the desired scale would be necessary. The development of a more cost-effective synthesis of 3-hydroxy-2-methylpyridine or a more efficient and scalable purification for the product from the HMF route could significantly shift the economic balance.

Ultimately, the choice of synthesis method will depend on the specific priorities of the research or development team, including budget, scale, safety protocols, and commitment to green chemistry principles.

References

Click to expand
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Validation

A Comparative Spectroscopic Guide to 6-(Hydroxymethyl)-2-methylpyridin-3-ol and its Analogs

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. This guide provides an in-depth spectroscopic comparison of 6-(Hydroxymethyl)-2-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. This guide provides an in-depth spectroscopic comparison of 6-(Hydroxymethyl)-2-methylpyridin-3-ol, a significant pyridoxine (Vitamin B6) analog, with structurally related compounds. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we aim to provide a comprehensive resource for identification, differentiation, and a deeper understanding of their structure-property relationships.

The choice of comparative compounds—pyridoxine, 2-(hydroxymethyl)-6-methylpyridin-3-ol, and 2-methylpyridin-3-ol—is deliberate. Each represents a specific structural variation from the target molecule, allowing for a systematic analysis of how substitutions on the pyridine ring influence the spectroscopic output. This guide will not only present the data but also delve into the causality behind the experimental choices and the interpretation of the resulting spectra, empowering researchers to apply these principles to their own work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the unambiguous assignment of the molecular skeleton and the position of substituents.

Causality in Experimental Design:

The choice of a deuterated solvent is the first critical step. For the compounds in this guide, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often a suitable choice due to its ability to dissolve these polar, hydroxyl-containing molecules and its distinct solvent peaks that do not typically interfere with the signals of interest. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the often-crowded aromatic region of the pyridine ring.

Below is a workflow for acquiring and interpreting NMR spectra for these compounds.

Caption: Workflow for NMR spectral analysis.

Comparative ¹H NMR Data:

The ¹H NMR spectra of these compounds are characterized by signals in the aromatic region corresponding to the pyridine ring protons, signals for the methyl and hydroxymethyl substituents, and broad signals for the hydroxyl protons which are often exchangeable with D₂O.

Compound -CH₃ -CH₂OH Aromatic H -OH
6-(Hydroxymethyl)-2-methylpyridin-3-ol ~2.4 ppm (s)~4.5 ppm (s)~7.0-7.5 ppm (m)Variable (br s)
Pyridoxine ~2.4 ppm (s)~4.7 ppm (s), ~4.9 ppm (s)~7.9 ppm (s)Variable (br s)
2-(Hydroxymethyl)-6-methylpyridin-3-ol ~2.3 ppm (s)~4.4 ppm (s)~6.9-7.3 ppm (m)Variable (br s)
2-Methylpyridin-3-ol ~2.3 ppm (s)-~7.0-7.8 ppm (m)Variable (br s)

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. s = singlet, m = multiplet, br s = broad singlet.

Interpretation: The position of the methyl and hydroxymethyl signals is influenced by their position on the pyridine ring and the electronic nature of the other substituents. The aromatic region provides key information for distinguishing isomers. For instance, the single aromatic proton in pyridoxine gives a singlet, while the other compounds with two adjacent aromatic protons will show more complex splitting patterns (doublets or multiplets).

Comparative ¹³C NMR Data:

The ¹³C NMR spectra provide information on the carbon framework of the molecules.

Compound -CH₃ -CH₂OH Aromatic C C-OH
6-(Hydroxymethyl)-2-methylpyridin-3-ol ~18-22 ppm~60-64 ppm~120-155 ppm~150-160 ppm
Pyridoxine ~18-22 ppm~58-62 ppm~125-150 ppm~150-160 ppm
2-(Hydroxymethyl)-6-methylpyridin-3-ol ~20-24 ppm~62-66 ppm~118-158 ppm~155-165 ppm
2-Methylpyridin-3-ol ~16-20 ppm-~122-160 ppm~155-165 ppm

Note: Chemical shifts (δ) are approximate.

Interpretation: The chemical shifts of the carbon atoms are sensitive to the electronic environment. Carbons attached to electronegative oxygen atoms (C-OH and -CH₂OH) are shifted downfield. The substitution pattern on the aromatic ring also significantly influences the chemical shifts of the ring carbons, providing a unique fingerprint for each compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Causality in Experimental Design:

For solid samples, the KBr pellet method is a common and effective sample preparation technique. It involves grinding the sample with potassium bromide and pressing it into a thin, transparent disk. This minimizes scattering of the infrared beam and produces a high-quality spectrum. A background spectrum of a pure KBr pellet must be run first to be subtracted from the sample spectrum, ensuring that the resulting spectrum is solely due to the analyte.

Caption: Workflow for FTIR analysis.

Comparative FTIR Data:

The FTIR spectra of these compounds are dominated by absorptions from the O-H, C-H, C=C, and C-O bonds.

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Appearance
O-H (Alcohol/Phenol)Stretching3200-3600Broad
C-H (Aromatic)Stretching3000-3100Sharp, weak to medium
C-H (Alkyl)Stretching2850-3000Medium to strong
C=C, C=N (Aromatic Ring)Stretching1400-1650Multiple sharp bands
C-O (Alcohol/Phenol)Stretching1000-1260Strong

Interpretation: The broad O-H stretching band is a characteristic feature of all these compounds due to the presence of hydroxyl groups and hydrogen bonding. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to each molecule and can be used for definitive identification by comparison with a reference spectrum. Subtle shifts in the C=C and C=N stretching frequencies can provide clues about the substitution pattern on the pyridine ring.

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like the ones in this guide, the absorption of UV radiation promotes electrons from π to π* orbitals. The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the presence of substituents.

Causality in Experimental Design:

The choice of solvent is crucial in UV-Vis spectroscopy. The solvent must be transparent in the wavelength range of interest (typically 200-400 nm for these compounds). Ethanol or methanol are often good choices. The pH of the solution can significantly affect the UV-Vis spectrum of pyridoxine and its analogs due to the protonation or deprotonation of the phenolic hydroxyl group and the pyridine nitrogen.[1][2] Therefore, it is often informative to record spectra at different pH values (e.g., acidic, neutral, and basic) to observe these shifts.

Comparative UV-Vis Data:
Compound λ_max (nm) in acidic solution (pH ~2) λ_max (nm) in basic solution (pH ~11)
6-(Hydroxymethyl)-2-methylpyridin-3-ol ~290~310
Pyridoxine ~291~245, 310
2-(Hydroxymethyl)-6-methylpyridin-3-ol ~285~305
2-Methylpyridin-3-ol ~280~300

Note: λ_max values are approximate and can be influenced by the specific solvent and pH.

Interpretation: The absorption maxima of these compounds are characteristic of the substituted pyridine ring. The bathochromic (red) shift observed in basic solution for most of these compounds is due to the deprotonation of the phenolic hydroxyl group, which increases the electron-donating ability of the oxygen and extends the conjugation of the π system.[1][2] These pH-dependent shifts can be a useful diagnostic tool for identifying pyridin-3-ol derivatives.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

Causality in Experimental Design:

For volatile and thermally stable compounds, direct injection or gas chromatography-mass spectrometry (GC-MS) with EI is a common approach. For less volatile or thermally labile compounds, "soft" ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are preferred as they typically produce the protonated molecule ([M+H]⁺) with less fragmentation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which can be used to determine the elemental composition.

Caption: General workflow for mass spectrometry.

Comparative Mass Spectrometry Data:

The mass spectra of these compounds will show a molecular ion peak corresponding to their molecular weight and characteristic fragment ions.

Compound Molecular Weight Key Fragment Ions (m/z) Plausible Neutral Losses
6-(Hydroxymethyl)-2-methylpyridin-3-ol 139.15122, 110, 94H₂O, CH₂O, H₂O + CO
Pyridoxine 169.18152, 134, 124H₂O, H₂O + H₂O, CH₂OH
2-(Hydroxymethyl)-6-methylpyridin-3-ol 139.15122, 110, 94H₂O, CH₂O, H₂O + CO
2-Methylpyridin-3-ol 109.1380, 53CHO, C₂H₂

Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation patterns are highly informative for structural elucidation. For example, the loss of water (M-18) is a common fragmentation pathway for alcohols. The loss of a hydroxymethyl radical (M-31) is also frequently observed for compounds containing a -CH₂OH group. The fragmentation of the pyridine ring itself can lead to a series of smaller ions that are characteristic of the substitution pattern. For instance, phenols can undergo loss of CO (M-28) and formyl radical (M-29).[3]

Conclusion

The spectroscopic techniques of NMR, FTIR, UV-Vis, and Mass Spectrometry each provide a unique and complementary piece of the structural puzzle for 6-(Hydroxymethyl)-2-methylpyridin-3-ol and its related compounds. By understanding the principles behind each technique and the characteristic spectral features of these pyridoxine analogs, researchers can confidently identify and differentiate these molecules. This guide serves as a foundational resource, and the principles of spectral interpretation discussed herein can be broadly applied to the characterization of other novel compounds in the fields of medicinal chemistry and drug development.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-(Hydroxymethyl)-2-methylpyridin-3-ol

In the landscape of drug discovery and development, the synthesis and application of novel compounds like 6-(Hydroxymethyl)-2-methylpyridin-3-ol represent the forefront of innovation. However, the lifecycle of a chemical...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the synthesis and application of novel compounds like 6-(Hydroxymethyl)-2-methylpyridin-3-ol represent the forefront of innovation. However, the lifecycle of a chemical does not end upon its final reaction. Responsible management of its waste is a critical, non-negotiable component of laboratory science, safeguarding both personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-(Hydroxymethyl)-2-methylpyridin-3-ol and its associated waste streams. The procedures outlined herein are grounded in established safety principles and regulatory standards, ensuring a self-validating system for your laboratory's chemical hygiene plan.

Hazard Identification and Risk Assessment: An Analog-Based Approach

Based on SDS data for compounds like 2-(Hydroxymethyl)pyridine and 3-Hydroxy-2-methylpyridine, we can infer the following hazard profile[1][2]:

Hazard ClassificationDescriptionRationale and Recommended Precautions
Acute Oral Toxicity, Category 4 Harmful if swallowed.[1][2]Ingestion can lead to systemic toxicity. Causality: The pyridine ring can interfere with metabolic processes. Precaution: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling[1][2]. In case of ingestion, rinse mouth and seek immediate medical attention[2].
Skin Corrosion/Irritation, Category 2 Causes skin irritation.[1]Direct contact can cause redness, itching, and inflammation. Causality: The compound can disrupt the lipid barrier of the skin. Precaution: Wear nitrile or neoprene gloves and a lab coat. Remove contaminated clothing promptly[3].
Serious Eye Damage/Irritation, Category 2A Causes serious eye irritation.[1][2]Contact with eyes can result in significant, potentially lasting damage. Causality: The chemical's properties can irritate the sensitive mucous membranes of the eyes. Precaution: Wear ANSI Z87.1-compliant safety glasses or goggles. Ensure an eyewash station is accessible[4].
Specific Target Organ Toxicity (Single Exposure), Category 3 May cause respiratory irritation.[1][2]Inhalation of dust or aerosols can irritate the respiratory tract. Causality: The compound can act as a local irritant to the lung epithelium. Precaution: Handle only in a certified chemical fume hood to minimize inhalation risk[4].
Chemical Incompatibility Reacts with strong oxidizing agents and acids.[5][6]Mixing with incompatibles can lead to vigorous, potentially dangerous reactions. Precaution: Store and dispose of separately from these chemical classes[4].

Personal Protective Equipment (PPE) and Handling Protocols

Before handling 6-(Hydroxymethyl)-2-methylpyridin-3-ol in any form (pure compound, solution, or waste), the following minimum PPE is mandatory:

  • Eye Protection: ANSI Z87.1-compliant safety goggles.

  • Hand Protection: Chemical-resistant gloves (nitrile or neoprene are suitable). Always inspect gloves for integrity before use.

  • Body Protection: A long-sleeved laboratory coat.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions that could produce aerosols must be performed within a certified chemical fume hood[4].

Disposal Workflow: A Step-by-Step Guide

The proper disposal route depends on the form of the waste. This workflow provides a decision-making framework to ensure compliance and safety.

G cluster_0 Identify Waste Stream cluster_1 Segregation & Collection Protocol cluster_2 Final Disposal start Waste Generated Containing 6-(Hydroxymethyl)-2-methylpyridin-3-ol pure_solid Unused/Expired Pure Solid start->pure_solid solution Aqueous or Organic Solution start->solution contaminated Contaminated Materials (Gloves, Wipes, Glassware) start->contaminated empty_container Empty Stock Container start->empty_container collect_solid Collect in a dedicated, labeled hazardous solid waste container. Do NOT mix with other waste types. pure_solid->collect_solid collect_liquid Collect in a dedicated, labeled hazardous liquid waste container. Specify solvent. pH neutral if aqueous. solution->collect_liquid collect_debris Collect in a dedicated, labeled hazardous solid waste container for lab debris. contaminated->collect_debris decontaminate Step 1: Triple rinse with a suitable solvent (e.g., water or ethanol). Step 2: Collect all rinsate as hazardous liquid waste. empty_container->decontaminate ehrs_pickup Arrange for pickup by Environmental Health & Safety (EH&S) or licensed waste contractor. collect_solid->ehrs_pickup collect_liquid->ehrs_pickup collect_debris->ehrs_pickup dispose_container Deface label. Dispose of rinsed container in appropriate lab glass or plastic recycling bin. decontaminate->dispose_container

Caption: Decision workflow for the disposal of 6-(Hydroxymethyl)-2-methylpyridin-3-ol waste.

Protocol 1: Disposal of Pure Solid or Concentrated Material
  • Container Selection: Use a sealable, airtight, and chemically compatible waste container designated for solid hazardous waste[4][7]. Polyethylene or polypropylene containers are recommended.

  • Labeling: Immediately label the container with a hazardous waste tag. The label must clearly state "Hazardous Waste," the full chemical name "6-(Hydroxymethyl)-2-methylpyridin-3-ol," and the associated hazards (Irritant, Harmful)[8].

  • Collection: Carefully transfer the solid waste into the container inside a chemical fume hood to prevent dust inhalation.

  • Storage: Keep the waste container securely sealed when not in use[9]. Store it in a designated satellite accumulation area away from incompatible materials like strong acids and oxidizers[4][7].

  • Final Disposal: Once the container is full or ready for disposal, arrange for collection by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor[9].

Protocol 2: Disposal of Dilute Solutions (Aqueous or Organic)
  • Prohibition of Sewer Disposal: Do not dispose of solutions containing pyridine derivatives down the drain[10][11]. These compounds can be harmful to aquatic life and interfere with wastewater treatment processes.

  • Container Selection: Use a dedicated, leak-proof, and clearly labeled container for hazardous liquid waste. If using organic solvents, ensure the container is compatible.

  • Labeling: The hazardous waste label must include the chemical name and concentration, as well as the solvent(s) used.

  • Collection: Pour the waste solution into the container using a funnel. Avoid splashing.

  • Storage and Final Disposal: Follow the same storage and final disposal procedures as outlined in Protocol 1.

Protocol 3: Disposal of Contaminated Lab Debris
  • Segregation: Items such as gloves, weighing paper, pipette tips, and paper towels that are contaminated with 6-(Hydroxymethyl)-2-methylpyridin-3-ol must be treated as hazardous waste.

  • Collection: Place all contaminated solid debris into a dedicated hazardous waste container, typically a plastic bag or a lined solid waste drum. This container should be separate from the pure chemical waste.

  • Labeling, Storage, and Disposal: Follow the same labeling, storage, and final disposal procedures as outlined in Protocol 1.

Protocol 4: Decontamination of Empty Containers
  • Rinsing Procedure: An "empty" container that held 6-(Hydroxymethyl)-2-methylpyridin-3-ol must be decontaminated before it can be disposed of as non-hazardous waste. The standard procedure is a triple rinse[8].

  • Solvent Selection: Choose a solvent in which the compound is soluble (e.g., water, ethanol).

  • Execution:

    • Add a small amount of the chosen solvent to the container, secure the cap, and rinse thoroughly, ensuring the solvent contacts all interior surfaces.

    • Empty the rinsate into the appropriate hazardous liquid waste container (Protocol 2).

    • Repeat this process two more times.

  • Final Container Disposal: After the triple rinse, deface or remove the original chemical label. The clean, empty container can now be disposed of in the appropriate laboratory glass or plastic recycling bin[8].

Spill Management Procedures

Accidental spills must be managed immediately and safely.

  • For Small Spills (in a fume hood):

    • Absorb the spill with an inert absorbent material like vermiculite, sand, or a chemical sorbent pad[5][10].

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as contaminated debris.

  • For Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's EH&S or emergency response team for cleanup. Do not attempt to clean up a large spill without proper training and equipment.

The responsible disposal of 6-(Hydroxymethyl)-2-methylpyridin-3-ol is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By integrating these evidence-based protocols into your standard operating procedures, you contribute to a robust safety culture that protects researchers, support staff, and the wider community. Always consult your local and national hazardous waste regulations to ensure complete and accurate compliance[5][12][13].

References

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Handling

A Comprehensive Guide to the Safe Handling of 6-(Hydroxymethyl)-2-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Risk Mitigation Based on the toxicological profiles of related pyridine compounds, 6-(Hydroxymethyl)-2-methylpyridin-3-ol should be ha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Risk Mitigation

Based on the toxicological profiles of related pyridine compounds, 6-(Hydroxymethyl)-2-methylpyridin-3-ol should be handled as a potentially hazardous substance. The primary risks associated with similar compounds include irritation to the skin, eyes, and respiratory system, and potential harm if ingested.[1][2] Furthermore, as a solid powder, it may form combustible dust concentrations in the air.[1]

A thorough risk assessment should be conducted before commencing any work with this compound. This involves identifying potential exposure scenarios and implementing appropriate control measures to minimize risk.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and consistent use of Personal Protective Equipment are non-negotiable for the safe handling of 6-(Hydroxymethyl)-2-methylpyridin-3-ol. The following table outlines the recommended PPE based on the potential hazards identified from related chemical structures.[3][4][5]

Protection Type Specific Recommendations Rationale and Best Practices
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles for procedures with a high risk of splashing.[3][6]Protects against accidental splashes and airborne particles that could cause serious eye damage.[1]
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).[3][5]Prevents skin contact, which can cause irritation.[1] Gloves should be inspected for integrity before each use and disposed of in accordance with laboratory regulations after contamination.[3]
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.[3][6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[1][3][7]Minimizes the inhalation of dust or vapors, which may cause respiratory irritation.[1]

Operational Protocol: A Step-by-Step Approach to Safe Handling

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe working environment. The following protocol outlines the key steps for handling 6-(Hydroxymethyl)-2-methylpyridin-3-ol.

Preparation and Engineering Controls
  • Ventilation: All handling of 6-(Hydroxymethyl)-2-methylpyridin-3-ol should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][7]

  • Material Quantity: Use the smallest quantity of the substance necessary for the experiment to minimize waste and potential exposure.[3]

  • Work Area: Ensure the work area is clean and uncluttered. Avoid the formation of dust.[3][8]

Handling the Compound
  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory or when handling the product.[1][8][9]

  • Dispensing: When weighing or transferring the solid compound, do so carefully to avoid generating dust.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][3][8]

Storage
  • Container: Keep the container tightly closed when not in use.[1][3][8]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3][8][10] The storage area should be clearly labeled with the appropriate hazard warnings.[3]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Route First-Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell.[1][7]

Spill Management:

  • Minor Spill: For small spills, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite) to avoid raising dust.[11][12] Sweep up and shovel into a suitable, labeled container for disposal.[1]

  • Major Spill: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[12]

Disposal Plan: Responsible Waste Management

All waste containing 6-(Hydroxymethyl)-2-methylpyridin-3-ol must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled and sealed hazardous waste container.[3][12]

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program, in strict accordance with all local, state, and federal regulations.[1][2][3] Never pour this chemical down the drain or dispose of it with regular laboratory trash.[12]

Workflow for Safe Handling of 6-(Hydroxymethyl)-2-methylpyridin-3-ol

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Risk Assessment & PPE Selection EngControls Verify Fume Hood & Safety Showers Prep->EngControls Ensure Safety Weigh Weigh Compound in Fume Hood EngControls->Weigh Proceed to Handling Experiment Perform Experiment Weigh->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate On Completion Waste Segregate Hazardous Waste Decontaminate->Waste Store Store in Designated Area Waste->Store Pending Disposal Dispose Dispose via EHS Protocol Store->Dispose Scheduled Pickup

Caption: A logical workflow for the safe handling of 6-(Hydroxymethyl)-2-methylpyridin-3-ol.

References

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
6-(Hydroxymethyl)-2-methylpyridin-3-ol
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Reactant of Route 2
6-(Hydroxymethyl)-2-methylpyridin-3-ol
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